2-(2-Cyanophenoxy)-4-chloropyrimidine
Description
Properties
IUPAC Name |
2-(4-chloropyrimidin-2-yl)oxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O/c12-10-5-6-14-11(15-10)16-9-4-2-1-3-8(9)7-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWFLIZOUFAVES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679468 | |
| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-56-8 | |
| Record name | 2-[(4-Chloropyrimidin-2-yl)oxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine: A Key Agrochemical Intermediate
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine, a critical intermediate in the manufacturing of high-value agrochemicals, most notably the broad-spectrum fungicide Azoxystrobin.[1][2][3] We delve into the underlying reaction mechanism, present a detailed and optimized laboratory-scale protocol, and discuss critical process parameters that influence reaction yield and purity. This document is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding and practical framework for the efficient synthesis of this pivotal molecule.
Introduction: Strategic Importance of the Target Molecule
2-(2-Cyanophenoxy)-4-chloropyrimidine serves as a cornerstone building block in the multi-step synthesis of Azoxystrobin, a member of the highly successful strobilurin class of fungicides.[1] The strobilurins, derived from a natural fungal secondary metabolite, have revolutionized crop protection due to their broad-spectrum activity and unique mode of action. The synthesis of Azoxystrobin and related compounds relies on the efficient and selective construction of its core structure, where the 2-(2-cyanophenoxy)-4-chloropyrimidine moiety provides a reactive handle for subsequent coupling reactions.[3][4] A robust and scalable synthesis for this intermediate is therefore of paramount economic and industrial importance.
The synthetic route described herein focuses on the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyrimidine and 2-cyanophenol. This guide will elucidate the mechanistic principles governing this transformation, providing a scientifically grounded basis for the presented experimental protocol.
The Chemistry: Mechanism and Regioselectivity
The formation of 2-(2-cyanophenoxy)-4-chloropyrimidine is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental in the synthesis of substituted heteroaromatic systems.
The SNAr Mechanism
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence.[5] However, recent studies suggest that many SNAr reactions, particularly on electron-deficient heterocycles like pyrimidine, may proceed through a concerted mechanism.[5] For the purpose of practical understanding, the stepwise model via a Meisenheimer-like intermediate is highly instructive:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of 2-cyanophenol by a base, forming the more potent 2-cyanophenoxide nucleophile. This anion then attacks one of the electron-deficient carbon atoms of the 2,4-dichloropyrimidine ring that bears a chlorine atom.
-
Formation of the Intermediate: This attack disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms.
-
Elimination and Aromatization: The aromaticity of the ring is restored by the expulsion of a chloride leaving group, yielding the final product.
The Question of Regioselectivity
A key consideration in the reaction of 2,4-dichloropyrimidine is regioselectivity. The incoming nucleophile can theoretically attack either C2 or C4. In practice, the substitution occurs preferentially at the C4 position. This selectivity is governed by fundamental electronic principles:
-
Electronic Activation: The C4 and C6 positions (para and ortho to the N1 nitrogen, respectively) are more activated towards nucleophilic attack than the C2 position, which is situated between two electron-withdrawing nitrogen atoms.
-
Intermediate Stability: The negative charge in the Meisenheimer intermediate formed by attack at C4 can be delocalized onto both ring nitrogens through resonance. Frontier molecular orbital theory supports this, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon compared to the C2 carbon, making it the more electrophilic site for nucleophilic attack.[6]
The following diagram illustrates the preferential SNAr reaction pathway.
Caption: Reaction workflow for the synthesis of the target intermediate.
Optimized Experimental Protocol
This protocol is designed for laboratory-scale synthesis and prioritizes safety, efficiency, and product purity.
Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier |
| 2,4-Dichloropyrimidine | C₄H₂Cl₂N₂ | 148.98 | >98% | Standard Supplier |
| 2-Cyanophenol | C₇H₅NO | 119.12 | >99% | Standard Supplier |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | >99%, fine powder | Standard Supplier |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Standard Supplier |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl) | NaCl(aq) | - | Saturated | Laboratory Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Standard Supplier |
Step-by-Step Procedure
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure the system is under a positive pressure of dry nitrogen.
-
Charging Reagents: To the flask, add 2,4-dichloropyrimidine (7.45 g, 50.0 mmol, 1.0 eq.), 2-cyanophenol (6.55 g, 55.0 mmol, 1.1 eq.), and anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 80-85 °C using an oil bath. Maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting 2,4-dichloropyrimidine spot has been consumed.
-
Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing ice-cold water (400 mL) with stirring. A precipitate should form.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Work-up - Washing: Combine the organic extracts and wash successively with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield 2-(2-cyanophenoxy)-4-chloropyrimidine as a light yellow or off-white solid. A typical yield is in the range of 85-93%.
Process Optimization and Critical Parameters
The success of this synthesis hinges on the careful control of several key parameters. The following table summarizes their impact and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale & Optimization Insights |
| Base | K₂CO₃ (1.5 eq.) | Anhydrous potassium carbonate is effective, inexpensive, and easy to handle. Stronger bases like NaH or alkoxides can be used to accelerate the reaction but may increase the risk of side reactions, such as the unwanted disubstitution product. Cesium carbonate (Cs₂CO₃) can offer improved yields in challenging cases but at a higher cost.[7] |
| Solvent | Anhydrous DMF | A polar aprotic solvent is crucial for solvating the potassium phenoxide and stabilizing the Meisenheimer intermediate. DMF is highly effective.[1] Acetonitrile or DMSO are viable alternatives. Ensure the solvent is anhydrous, as water can compete as a nucleophile and lead to hydrolysis byproducts. |
| Temperature | 80-85 °C | This temperature provides a good balance between a reasonable reaction rate and minimizing impurity formation. Higher temperatures can accelerate the reaction but may lead to darker product and the formation of the disubstituted byproduct. Lower temperatures will result in significantly longer reaction times. |
| Stoichiometry | 1.1 eq. of 2-Cyanophenol | Using a slight excess of the 2-cyanophenol helps to drive the reaction to completion, ensuring full consumption of the more valuable 2,4-dichloropyrimidine. A large excess should be avoided as it complicates purification. |
| Moisture Control | Anhydrous conditions | The presence of water can lead to the formation of 4-chloro-2-hydroxypyrimidine, a significant impurity that is difficult to remove. Using anhydrous solvents and reagents, along with a dry nitrogen atmosphere, is critical for achieving high purity. |
Visualization of the SNAr Mechanism
The following diagram details the mechanistic steps at the C4 position of the pyrimidine ring.
Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Safety and Handling Precautions
Chemical synthesis requires a stringent adherence to safety protocols. The primary hazards in this procedure are associated with the reagents and solvents.
-
2,4-Dichloropyrimidine: Corrosive and an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed. Handle only in a fume hood.
-
2-Cyanophenol: Toxic upon ingestion, inhalation, or skin contact. It is a severe irritant. All handling must be done with appropriate gloves and eye protection in a fume hood.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin and liver toxicant. It is readily absorbed through the skin. Use of nitrile gloves is insufficient; thicker, more resistant gloves (e.g., butyl rubber) are recommended for prolonged handling.
-
Potassium Carbonate: A fine powder that can be a respiratory irritant. Avoid generating dust.
Mandatory Personal Protective Equipment (PPE):
-
Splash-proof safety goggles
-
Chemical-resistant laboratory coat
-
Appropriate chemical-resistant gloves (consult a glove compatibility chart for DMF)
-
Work must be conducted within a certified chemical fume hood at all times.
References
-
Engle, K. M., & Yu, J.-Q. (2013). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 135(4), 1636–1647. Available at: [Link]
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ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
- Google Patents. (2013). CN103145627A - Azoxystrobin synthesis method.
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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ChemRxiv. (2020). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
- Google Patents. (2016). CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine.
- Google Patents. (2015). CN104387329A - Method for synthesizing intermediate methyl 2-(2-(6-chloropyrimidine-4-yl-oxo)phenyl) acetate.
-
MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[4][5][8]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[4][5][8]triazine Derivatives. Retrieved from [Link]
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PubMed. (2003). Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to 2-(2-Cyanophenoxy)-4-chloropyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, certain molecules distinguish themselves not as final products, but as critical, versatile intermediates that unlock pathways to complex and high-value compounds. 2-(2-Cyanophenoxy)-4-chloropyrimidine is a premier example of such a scaffold. Possessing a unique combination of reactive sites—a nucleophilically susceptible chlorine atom and an ether-linked cyanophenyl group—this heterocyclic compound serves as a pivotal building block, most notably in the synthesis of advanced agrochemicals.
This guide provides an in-depth examination of 2-(2-Cyanophenoxy)-4-chloropyrimidine, moving beyond a simple datasheet to offer practical, field-proven insights. We will dissect its chemical and physical properties, detail a robust synthetic protocol while explaining the underlying mechanistic principles, explore its primary applications in industrial and discovery chemistry, and provide essential safety and handling protocols. This document is designed to equip laboratory professionals with the knowledge to confidently and effectively utilize this important synthetic intermediate.
Section 1: Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical is a thorough understanding of its identity and properties. 2-(2-Cyanophenoxy)-4-chloropyrimidine is identified by the CAS Number 1159826-56-8[1]. Its structure features a pyrimidine ring substituted at the 2-position with a 2-cyanophenoxy group and at the 4-position with a chlorine atom. This chlorine is the key reactive handle for subsequent synthetic transformations.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1159826-56-8 | [1] |
| Molecular Formula | C₁₁H₆ClN₃O | [1] |
| Molecular Weight | 243.64 g/mol | Calculated |
| Purity (Typical) | ≥97% | [1] |
| Appearance | White to light yellow solid | [2][3] |
| Storage | Store at -20°C for long-term stability | [4][5] |
Note: Experimental physical properties such as melting point and solubility are not widely published. Researchers should perform their own characterization or consult supplier-specific documentation.
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on the high reactivity of dichloropyrimidines towards nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring activates the chlorine-substituted carbon atoms, making them susceptible to attack.
Core Reaction:
The process involves the selective monosubstitution of 2,4-dichloropyrimidine with 2-cyanophenol.
Reaction Scheme: 2,4-Dichloropyrimidine + 2-Cyanophenol → 2-(2-Cyanophenoxy)-4-chloropyrimidine
Detailed Step-by-Step Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-cyanophenol (1.0 eq.) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Base Addition: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution.
-
Expert Rationale: The base is crucial for deprotonating the hydroxyl group of 2-cyanophenol to form the more nucleophilic phenoxide anion. A non-nucleophilic base like K₂CO₃ is chosen to prevent it from competing with the phenoxide in attacking the pyrimidine ring.
-
-
Addition of Pyrimidine: Slowly add a solution of 2,4-dichloropyrimidine (1.0-1.1 eq.) in the same solvent to the reaction mixture at room temperature.
-
Expert Rationale: A slight excess of the dichloropyrimidine can be used to ensure complete consumption of the more valuable cyanophenol. The C4 position on 2,4-dichloropyrimidine is generally more reactive to nucleophilic attack than the C2 position, leading to the desired isomer as the major product.
-
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Trustworthiness Check: A self-validating protocol requires diligent monitoring. A successful reaction is observed on the TLC plate by the disappearance of the 2-cyanophenol spot and the appearance of a new, higher Rf product spot.
-
-
Workup and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product and dissolve inorganic salts. Filter the resulting solid and wash it thoroughly with water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Section 3: Applications in Agrochemicals and Drug Discovery
The primary value of 2-(2-Cyanophenoxy)-4-chloropyrimidine lies in its role as a key intermediate for the synthesis of Azoxystrobin (CAS 131860-33-8), a broad-spectrum strobilurin fungicide.[4][6][7][8] Azoxystrobin is one of the world's top-selling fungicides, used to protect a wide variety of crops from fungal diseases.[9] It functions by inhibiting mitochondrial respiration in fungi at the Quinone outside (Qo) site of Complex III.[3][4]
In the synthesis of Azoxystrobin, 2-(2-Cyanophenoxy)-4-chloropyrimidine undergoes a second SNAr reaction. The remaining chlorine atom at the C4 position is displaced by another nucleophile, typically the phenoxide of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate, to complete the Azoxystrobin molecule.[9][10]
Beyond this specific application, the pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[11] Pyrimidine-based compounds have shown a vast range of biological activities, including anticancer, antiviral, and antibacterial properties.[11][12][13] The structure of 2-(2-Cyanophenoxy)-4-chloropyrimidine makes it an attractive starting point for creating libraries of novel compounds for drug discovery screening, where the C4 chlorine can be substituted with various amines, alcohols, or thiols to explore structure-activity relationships (SAR).
Role as a Versatile Building Block
Caption: The C4-chloro position enables diversification for discovery chemistry.
Section 4: Safety, Handling, and Storage
As a chlorinated heterocyclic compound, 2-(2-Cyanophenoxy)-4-chloropyrimidine must be handled with appropriate care.[4] While a specific, comprehensive toxicology profile is not publicly available, the data for related compounds like Azoxystrobin and other chloropyrimidines suggest that it should be treated as a hazardous substance.[14][15]
Table 2: Prudent Laboratory Safety Practices
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.[14][15] |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][14][15] |
| First Aid (In case of exposure) | Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][16] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term preservation of purity, storage at -20°C is recommended.[4][5] |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.[14] |
References
- Google Patents. (Date not available). CN103145627A - Azoxystrobin synthesis method.
- Google Patents. (2016, August 31). CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine.
-
MDPI. (Date not available). Synthesis of 2-Cyanopyrimidines. [Link]
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PubChem. (Date not available). methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)-3-methoxyprop-2-enoate. [Link]
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National Institutes of Health (NIH). (Date not available). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines.... [Link]
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ASCA GmbH. (Date not available). Azoxystrobin-(cyanophenoxy-d4). [Link]
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ResearchGate. (2019, October 16). Synthesis of 2-Cyanopyrimidines. [Link]
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Amazon.com. (Date not available). 2-(2-CYANOPHENOXY)-4-CHLOROPYRIMIDINE, 97% Purity, C11H6ClN3O, 1 gram. [Link]
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University of Hertfordshire. (Date not available). Azoxystrobin (Ref: ICI 5504) - AERU. [Link]
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PubChem, National Institutes of Health (NIH). (Date not available). Azoxystrobin. [Link]
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Pharmaffiliates. (Date not available). (E)-2-(2-((6-(2-Cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylic acid). [Link]
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MDPI. (Date not available). Recent Advances in Pyrimidine-Based Drugs. [Link]
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RedEagle International. (Date not available). AXOXYSTROBIN 22.9%SC SAFETY DATA SHEET. [Link]
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PubChem, National Institutes of Health (NIH). (Date not available). azoxystrobin TP3. [Link]
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PubMed, National Institutes of Health (NIH). (1999, July). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. [Link]
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PubMed, National Institutes of Health (NIH). (2024, September 12). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors.... [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 2-(2-Cyanophenoxy)-4-chloropyrimidine
Introduction
2-(2-Cyanophenoxy)-4-chloropyrimidine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of more complex molecules.[1][2] Its structural architecture, featuring a pyrimidine core linked to a cyanophenol moiety via an ether bond, and bearing a reactive chlorine atom, imparts a unique chemical reactivity profile. This guide provides an in-depth technical overview of the spectroscopic techniques required for the unambiguous identification, characterization, and purity assessment of this compound.
The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals. This document moves beyond a mere listing of data, delving into the causality behind experimental choices and establishing a self-validating framework for the analytical protocols described.
Molecular Structure and Spectroscopic Overview
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features of 2-(2-Cyanophenoxy)-4-chloropyrimidine are the pyrimidine ring, the cyanophenyl group, the ether linkage, and the chlorine substituent. Each of these components will give rise to characteristic signals in various spectroscopic analyses.
Caption: Molecular structure of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and phenyl rings.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrimidine H-5 | 7.0 - 7.5 | Doublet | 1H |
| Pyrimidine H-6 | 8.4 - 8.8 | Doublet | 1H |
| Phenyl H-3' | 7.2 - 7.5 | Multiplet | 1H |
| Phenyl H-4' | 7.6 - 7.9 | Multiplet | 1H |
| Phenyl H-5' | 7.3 - 7.6 | Multiplet | 1H |
| Phenyl H-6' | 7.8 - 8.1 | Multiplet | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon(s) | Predicted Chemical Shift (ppm) |
| Pyrimidine C-2 | 160 - 165 |
| Pyrimidine C-4 | 160 - 165 |
| Pyrimidine C-5 | 110 - 115 |
| Pyrimidine C-6 | 155 - 160 |
| Phenyl C-1' | 150 - 155 |
| Phenyl C-2' | 115 - 120 |
| Phenyl C-3' | 125 - 130 |
| Phenyl C-4' | 130 - 135 |
| Phenyl C-5' | 120 - 125 |
| Phenyl C-6' | 135 - 140 |
| Cyano C≡N | 115 - 120 |
Note: Assignments are predictive and should be confirmed with 2D NMR experiments if necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Spectral Interpretation
Key expected absorption bands for 2-(2-Cyanophenoxy)-4-chloropyrimidine.[3][4]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| C≡N stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium-Strong |
| C-O-C stretch (ether) | 1250 - 1050 | Strong |
| C-Cl stretch | 800 - 600 | Medium-Strong |
The nitrile (C≡N) stretch is particularly diagnostic, appearing as a sharp, intense band in a relatively uncongested region of the spectrum.[3] For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).[5]
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that is likely to produce the protonated molecular ion.[6]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Fragmentation Analysis
The molecular weight of 2-(2-Cyanophenoxy)-4-chloropyrimidine is approximately 245.65 g/mol . The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).
Caption: Predicted mass spectrometry fragmentation pathway.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).
Spectral Interpretation
The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic pyrimidine and phenyl rings.[7] The presence of conjugation between the rings through the ether linkage will likely result in a bathochromic (red) shift of the absorption maxima compared to the individual chromophores.[7] Most simple nitriles do not show significant absorption above 200 nm, so the aromatic systems will dominate the spectrum.[8]
| Transition | Predicted λmax (nm) |
| π→π* (Phenyl) | ~250 - 270 |
| π→π* (Pyrimidine) | ~260 - 280 |
Conclusion
The comprehensive spectroscopic analysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, allows for its unequivocal structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this important chemical entity. The synergistic application of these analytical methods ensures the high fidelity of data required for advanced research and development applications.
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A Guide to the Synthesis of Strobilurin Fungicides: The Pivotal Role of 2-(2-Cyanophenoxy)-4-chloropyrimidine
This technical guide provides an in-depth exploration of the synthesis of pyrimidine-based strobilurin fungicides, with a specific focus on the strategic importance of the key intermediate, 2-(2-Cyanophenoxy)-4-chloropyrimidine. We will dissect the synthetic pathways, elucidate the underlying reaction mechanisms, and provide actionable experimental protocols for researchers and chemical development professionals. The narrative is grounded in established chemical principles and supported by patent literature and academic research to ensure technical accuracy and practical relevance.
Introduction: The Significance of Strobilurin Fungicides
Strobilurin fungicides, including the blockbuster agrochemical Azoxystrobin, represent a critical class of crop protection agents. Their broad-spectrum activity and novel mode of action—inhibition of mitochondrial respiration at the Quinone outside (Qo) site of the cytochrome bc1 complex—have made them indispensable in modern agriculture. The chemical architecture of these molecules is a testament to sophisticated organic synthesis, often converging on a central pyrimidine scaffold. The synthesis of Azoxystrobin, chemically named methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate[1], is a multi-step process where the efficient construction of key intermediates is paramount. Among these, pyrimidine derivatives serve as the backbone, and this guide will illuminate the synthesis and utility of one such critical building block.
Synthesis of the Core Intermediate: 4-Chloro-6-(2-cyanophenoxy)pyrimidine
The preparation of the title intermediate is a crucial stage that sets the foundation for the final coupling step. A common and efficient route begins with readily available precursors, 4,6-dihydroxypyrimidine and 2-chlorobenzonitrile, and proceeds through a two-step sequence involving a nucleophilic aromatic substitution followed by chlorination.
A patented method outlines this transformation effectively[2][3].
Step 1: Synthesis of 4-Hydroxy-6-(2-cyanophenoxy)pyrimidine
The initial step involves a coupling reaction between 4,6-dihydroxypyrimidine and 2-chlorobenzonitrile. This is a nucleophilic aromatic substitution where the hydroxyl group of the pyrimidine displaces the chlorine on the benzonitrile ring. The reaction is typically performed in a high-boiling aprotic solvent like N,N-dimethylformamide (DMF) under alkaline conditions, often using a palladium or copper catalyst to facilitate the coupling[2].
Step 2: Chlorination to Yield 4-Chloro-6-(2-cyanophenoxy)pyrimidine
The intermediate 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is then converted to the desired 4-chloro derivative. This is a standard transformation of a hydroxyl group on a heteroaromatic ring to a chlorine atom, which acts as a good leaving group in the subsequent step. The reaction is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃)[3]. Triethylamine is often added slowly to the reaction mixture[3].
The overall synthesis workflow is depicted below.
Caption: Synthetic workflow for 4-Chloro-6-(2-cyanophenoxy)pyrimidine.
The Final Coupling: Assembly of the Azoxystrobin Skeleton
The strategic value of 4-chloro-6-(2-cyanophenoxy)pyrimidine lies in its role as an electrophilic partner in the final fragment-coupling step. The chlorine atom at the 4-position of the pyrimidine ring is activated for nucleophilic aromatic substitution (SNAr). This allows for the efficient connection to the second key fragment, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate.
However, it is noteworthy that the industrial synthesis of Azoxystrobin is often approached from the reverse perspective, where methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate is coupled with 2-cyanophenol[4][5][6]. Both strategies converge on the same final bond formation and rely on the same fundamental chemical principles. For the purpose of this guide, we will detail the reaction as a nucleophilic attack by 2-cyanophenol on the pre-formed chloropyrimidine acrylate.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile, typically the phenoxide ion of 2-cyanophenol (generated in situ with a base like potassium carbonate), attacks the electron-deficient carbon atom of the pyrimidine ring bearing the chlorine atom. This ipso-attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex[7][8]. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction[7][9].
-
Elimination of the Leaving Group: Aromaticity is restored in the second, typically fast, step through the expulsion of the chloride leaving group.
The presence of electron-withdrawing groups ortho- or para- to the leaving group accelerates SNAr reactions by further stabilizing the carbanionic intermediate[7].
Caption: Generalized SNAr mechanism for Azoxystrobin synthesis.
Experimental Protocol: Catalytic Synthesis of Azoxystrobin
Recent advancements have focused on optimizing this coupling reaction using cost-effective and recoverable catalysts. A method employing trimethylamine hydrochloride demonstrates high efficiency and yield[10][11].
Materials:
| Reagent | Molar Equiv. | Purpose |
| Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | 1.0 | Electrophile |
| 2-Cyanophenol | 1.1 | Nucleophile |
| Anhydrous Potassium Carbonate | 0.8 | Base |
| Trimethylamine Hydrochloride | 0.08 | Catalyst |
| Toluene | - | Solvent |
Procedure:
-
Charging the Reactor: To a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add toluene, methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (0.25 mol), 2-cyanophenol (0.275 mol), potassium carbonate (0.2 mol), and trimethylamine hydrochloride (0.02 mol)[11].
-
Reaction: Stir the mixture and heat to 80 °C. Maintain this temperature under a nitrogen atmosphere for approximately 8 hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC).
-
Work-up: Upon completion, cool the reaction mixture and add water. Stir and allow the layers to separate.
-
Isolation: Separate the organic (toluene) layer. The product, Azoxystrobin, is contained within this solution.
-
Purification: The solvent can be removed under reduced pressure, and the crude product can be purified by crystallization from a suitable solvent system (e.g., methanol) to yield the final product with high purity[4].
This catalytic system offers significant advantages, including low catalyst cost, high reactivity, and a more environmentally benign process compared to older methods that may have used copper catalysts[6][10].
Structure-Activity Relationship (SAR) Insights
The intricate structure of Azoxystrobin is finely tuned for its biological activity. Pyrimidine derivatives are known to possess a wide range of biological activities, and their substitution pattern greatly influences their efficacy[12][13].
-
The Pyrimidine Core: This heterocyclic ring acts as a rigid scaffold, correctly orienting the two side chains for optimal binding to the target enzyme[14][15].
-
The (2-Cyanophenoxy) Group: The cyano group is a strong electron-withdrawing group. This feature, along with the ether linkage, is critical for the molecule's interaction with the Qo site of cytochrome bc1.
-
The Methoxyacrylate "Pharmacophore": The (E)-β-methoxyacrylate unit is the essential "warhead" of all strobilurin fungicides. It mimics the natural substrate, ubiquinol, and is responsible for blocking the electron transfer process, thereby inhibiting fungal respiration[16].
The precise arrangement of these three components, connected via ether linkages, is what confers the potent and broad-spectrum fungicidal activity to Azoxystrobin.
Conclusion
The synthesis of complex fungicides like Azoxystrobin is a multi-faceted challenge that hinges on the strategic and efficient assembly of key molecular fragments. 2-(2-Cyanophenoxy)-4-chloropyrimidine, and its synthetic precursors and analogues, are pivotal intermediates in this process. Understanding the synthesis of this building block and the mechanistic nuances of its subsequent coupling via nucleophilic aromatic substitution provides chemists with the foundational knowledge to optimize existing processes and design novel fungicidal agents. The continued development of more efficient, cost-effective, and sustainable catalytic systems for these transformations remains a key objective in agrochemical research.
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The Pyrimidine Nucleus: A Cornerstone of Modern Agrochemicals
An In-depth Technical Guide to the Discovery, Development, and Optimization of Pyrimidine-Based Agrochemicals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The pyrimidine scaffold, a heterocyclic aromatic organic compound, is a fundamental building block in numerous biological molecules, including nucleic acids and vitamins.[1] Its inherent biological activity and synthetic tractability have made it a privileged structure in the development of a wide array of agrochemicals.[2] Pyrimidine derivatives have demonstrated remarkable efficacy and broad-spectrum activity as insecticides, herbicides, and fungicides, playing a pivotal role in modern crop protection.[3] This technical guide provides a comprehensive overview of the discovery and development of pyrimidine-based agrochemicals, intended for researchers, scientists, and professionals in the field. We will delve into the key classes of these compounds, their mechanisms of action, the synthetic strategies employed in their creation, and the critical aspects of their biological evaluation and optimization.
I. Major Classes and Mechanisms of Action of Pyrimidine-Based Agrochemicals
The versatility of the pyrimidine core has given rise to a diverse range of agrochemicals, each with a distinct mode of action. Understanding these mechanisms is paramount for the rational design of new, effective, and selective crop protection agents.
Herbicides: Disrupting Essential Plant Processes
Pyrimidine-based herbicides primarily target key enzymes in vital plant metabolic pathways, leading to growth inhibition and eventual death of susceptible weeds.[2] Two of the most significant classes are the Acetolactate Synthase (ALS) inhibitors and the Protoporphyrinogen Oxidase (PPO) inhibitors.
The pyrimidinylthiobenzoates are a prominent class of pyrimidine-based herbicides that function by inhibiting Acetolactate Synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[5] Inhibition of ALS leads to a depletion of these essential amino acids, which in turn disrupts protein synthesis and cell division, ultimately causing plant death.[6]
Mechanism of Action: A Cascade of Metabolic Disruption
The inhibition of ALS sets off a chain of events within the plant. The lack of branched-chain amino acids is the primary mode of action, but secondary effects also contribute to the herbicidal activity. These can include the accumulation of toxic intermediates and a general disruption of the plant's metabolic homeostasis.[6]
Caption: Inhibition of Acetolactate Synthase (ALS) by pyrimidine herbicides.
Another important class of pyrimidine-based herbicides acts by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[5] In the presence of light and oxygen, this intermediate is rapidly oxidized to protoporphyrin IX, a potent photosensitizer.[5] The accumulation of protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, leading to cell leakage and death.[7]
Downstream Effects of PPO Inhibition
The cellular damage induced by PPO inhibitors is rapid and severe. The disruption of cell membranes leads to a loss of cellular integrity and function, resulting in the characteristic "burning" effect seen on treated plants.[7]
Caption: Mechanism of action of PPO-inhibiting pyrimidine herbicides.
Fungicides: Combating Plant Pathogens
Pyrimidine derivatives are a cornerstone of modern fungicides, with several commercially successful products.[8] Their modes of action are diverse, targeting various essential fungal processes.
Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, are known to inhibit the biosynthesis of methionine in fungi.[9] Recent research suggests that their primary target is linked to mitochondrial function.[10] Resistance to anilinopyrimidines has been associated with mutations in genes encoding mitochondrial proteins.[3][10]
Other classes of pyrimidine fungicides target different cellular processes. For instance, some inhibit NADH oxidoreductase of complex I in the mitochondrial respiratory chain.[10] This disruption of cellular respiration deprives the fungus of the energy necessary for growth and survival.
Insecticides: Targeting the Nervous System and Growth Regulation
The development of pyrimidine-based insecticides has provided valuable tools for pest management.[11] These compounds often target the insect nervous system or interfere with growth and development. The specific modes of action can vary, but they often involve interactions with receptors or enzymes that are essential for insect survival.
II. The Discovery and Development Workflow: From Concept to Field
The journey of a pyrimidine-based agrochemical from initial discovery to commercialization is a long and rigorous process, demanding a multidisciplinary approach that integrates chemistry, biology, and toxicology.
Caption: A simplified workflow for agrochemical discovery and development.
Synthesis of Pyrimidine Derivatives: Building the Core Scaffold
The synthesis of pyrimidine derivatives is a well-established field of organic chemistry, with numerous methods available for the construction of the core ring and its subsequent functionalization.[12]
Experimental Protocol: General Synthesis of a 4-Chloro-2,6-disubstituted Pyrimidine Intermediate
This protocol outlines a common synthetic route to a key intermediate used in the synthesis of various pyrimidine-based agrochemicals.[8][13][14]
Materials:
-
6-hydroxy-2-isopropyl-4-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate (EtOAc)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask (100 mL)
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol) and POCl₃ (15 mL).[8]
-
Stir the mixture at 70 °C for 2 hours.[8]
-
After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.[8]
-
Dissolve the residue in EtOAc (200 mL) and pour the solution into 200 mL of ice water.[8]
-
Neutralize the mixture to pH 7 by the slow addition of Na₂CO₃ powder.[8]
-
Separate the organic layer and wash it twice with water.[8]
-
Dry the organic layer over anhydrous MgSO₄ and concentrate it using a rotary evaporator.[8]
-
Purify the crude product by silica gel column chromatography to obtain 4-chloro-2-isopropyl-6-methylpyrimidine as a light-yellow oil.[8]
Note: This is a general procedure and may require optimization based on the specific substrates and desired product. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Biological Evaluation: Screening for Activity
Once synthesized, novel pyrimidine derivatives undergo a rigorous screening process to evaluate their biological activity. This typically involves a series of in vitro and in vivo bioassays.
Experimental Protocol: In Vitro Antifungal Activity Assay against Botrytis cinerea
This protocol describes a method to assess the fungicidal activity of pyrimidine compounds against the common plant pathogen Botrytis cinerea.[15]
Materials:
-
Test compounds (pyrimidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
While the PDA is still molten (around 45-50 °C), add the test compound to achieve the desired final concentration. Ensure thorough mixing.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
In the center of each plate, place a mycelial plug (e.g., 5 mm diameter) from an actively growing B. cinerea culture.
-
Include control plates with PDA and solvent only (without the test compound).
-
Incubate the plates at 20-25 °C in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition of mycelial growth for each compound concentration compared to the control.
Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds.[2] By systematically modifying the structure of the pyrimidine scaffold and its substituents, researchers can identify the key structural features that contribute to potency and selectivity.[2] For example, in fungicidal pyrimidines, the presence of an amino group at the 2-position, an ether substituent at the 4-position, and specific alkyl groups at the 5- and 6-positions are often essential for high activity.[2]
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of pyrimidine derivatives with their biological activity.[16][17] These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent agrochemicals.
III. Addressing the Challenge of Resistance
The widespread use of agrochemicals can lead to the development of resistance in target pests, weeds, and pathogens. Understanding the molecular basis of resistance is essential for developing sustainable resistance management strategies.
Mechanisms of Resistance to Pyrimidine-Based Agrochemicals
Resistance to pyrimidine-based agrochemicals can arise through several mechanisms, including:
-
Target-site mutations: Alterations in the target enzyme that reduce the binding affinity of the agrochemical. For example, point mutations in the ALS gene can confer resistance to ALS-inhibiting herbicides.[18][19][20][21] Similarly, mutations in mitochondrial proteins have been linked to resistance to anilinopyrimidine fungicides.[3][9]
-
Metabolic resistance: Enhanced detoxification of the agrochemical by the target organism.
-
Reduced penetration or uptake: Changes in the cell wall or membrane that limit the entry of the agrochemical.
Table 1: Examples of Amino Acid Substitutions Conferring Resistance to ALS-Inhibiting Herbicides
| Herbicide Class | Weed Species | Amino Acid Substitution | Reference |
| Sulfonylurea | Hordeum leporinum | Pro-197 to Ser | [20] |
| Imidazolinone | Beta vulgaris | Ala-113 to Thr | [18] |
| Sulfonylurea | Beta vulgaris | Pro-188 to Ser | [18] |
Strategies for Resistance Management
To mitigate the development of resistance, it is crucial to adopt integrated pest management (IPM) strategies that include:
-
Rotation of agrochemicals with different modes of action.
-
Use of agrochemical mixtures.
-
Monitoring for the emergence of resistant populations.
IV. Metabolism and Environmental Fate
The metabolic fate of pyrimidine-based agrochemicals in plants, soil, and water is a critical consideration in their development and registration.[22] Understanding how these compounds are broken down and their potential to persist in the environment is essential for assessing their environmental impact.
Plant Metabolism
Plants can metabolize pyrimidine agrochemicals through various enzymatic reactions, including oxidation, hydrolysis, and conjugation.[23] The resulting metabolites may be more or less toxic than the parent compound. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify these metabolites.[24][25][26]
Soil Metabolism
Microorganisms in the soil play a significant role in the degradation of pyrimidine agrochemicals.[22][27] The rate of degradation is influenced by factors such as soil type, temperature, moisture, and microbial activity.
V. Future Perspectives
The discovery and development of pyrimidine-based agrochemicals is an ongoing endeavor. Future research will likely focus on:
-
Discovering novel modes of action to combat resistance.
-
Developing more selective and environmentally benign compounds.
-
Utilizing computational tools such as QSAR and molecular docking to accelerate the design and optimization process.
-
Exploring the potential of pyrimidine derivatives from natural sources.
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Initial Purity Assessment of 2-(2-Cyanophenoxy)-4-chloropyrimidine: A Multi-Faceted Analytical Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug safety and efficacy. The presence of impurities, even in minute quantities, can significantly impact the quality and safety of the final drug product.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial purity assessment of 2-(2-Cyanophenoxy)-4-chloropyrimidine, a key building block in the synthesis of various therapeutic agents, notably the fungicide Azoxystrobin.[3][4] Moving beyond a simple recitation of methods, this document elucidates the scientific rationale behind a multi-modal analytical strategy, ensuring a robust and reliable purity profile. We will explore the identification of potential process-related impurities, detail step-by-step protocols for core analytical techniques, and underscore the importance of a self-validating experimental design.
The Criticality of Purity: Context for 2-(2-Cyanophenoxy)-4-chloropyrimidine
2-(2-Cyanophenoxy)-4-chloropyrimidine (Molecular Formula: C₁₁H₆ClN₃O, Molecular Weight: 231.64 g/mol ) is a substituted pyrimidine derivative.[5] Such compounds are pivotal in medicinal chemistry and agrochemicals due to their versatile reactivity.[6][7][8] Its purity is paramount, as downstream reactions can be affected by contaminants, potentially leading to the formation of undesired, and possibly toxic, byproducts in the final API.[9] Regulatory bodies mandate the identification and characterization of any impurity present at levels of 0.1% or higher, making a rigorous initial assessment non-negotiable.[9]
Anticipating Impurities: A Synthesis-Forward Approach
A robust purity assessment begins with a theoretical analysis of the manufacturing process. The synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine likely involves the nucleophilic aromatic substitution reaction between a chloropyrimidine species (such as 2,4-dichloropyrimidine or 4,6-dichloropyrimidine, which can be isomerized) and 2-cyanophenol.[3][4] This understanding allows us to anticipate the most probable process-related impurities.
Caption: Logical flow of synthesis leading to the target molecule and potential impurities.
Table 1: Potential Process-Related and Degradation Impurities
| Impurity Class | Specific Example | Rationale / Source | Recommended Primary Detection Method |
| Starting Materials | 2-Cyanophenol | Incomplete reaction or improper stoichiometry. | HPLC, GC-MS |
| 2,4-Dichloropyrimidine | Incomplete reaction. | HPLC, GC-MS | |
| Isomeric Byproducts | 4-(2-Cyanophenoxy)-2-chloropyrimidine | If the reaction starts with 2,4-dichloropyrimidine, substitution can occur at the C2 or C4 position. | HPLC, LC-MS |
| Over-reaction Products | 2,4-bis(2-Cyanophenoxy)pyrimidine | Reaction of the product with another molecule of 2-cyanophenol. | HPLC, LC-MS |
| Hydrolysis Products | 2-(2-Cyanophenoxy)-4-hydroxypyrimidine | Presence of moisture during synthesis or storage can lead to the hydrolysis of the reactive chlorine atom.[10] | HPLC, LC-MS |
| Solvent-Related Impurities | e.g., N,N-Dimethylformamide (DMF) adducts | High-temperature reactions in solvents like DMF can sometimes lead to byproducts.[11] | GC-MS (for residual solvent) |
A Validated, Multi-Faceted Analytical Workflow
No single analytical technique can provide a complete purity profile. A synergistic approach, where the weaknesses of one method are covered by the strengths of another, is essential for a trustworthy assessment. The classical criteria for purity, such as melting point and elemental composition, while useful, are insufficient on their own as they may not detect isomeric impurities.[12]
Caption: Integrated workflow for the initial purity assessment of the target compound.
Core Analytical Techniques: Detailed Protocols & Rationale
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse for purity determination, separating the main compound from non-volatile impurities based on differential partitioning between a liquid mobile phase and a solid stationary phase.[13][14]
Expertise & Rationale: A reversed-phase C18 column is the logical starting point, as it effectively retains and separates moderately polar organic molecules like our target compound.[10] A gradient elution (from a weaker solvent like water to a stronger one like acetonitrile) is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe. UV detection is selected based on the aromatic nature of the molecule, which guarantees strong chromophores.
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[15]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start with 40% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or scan with PDA to find optimal wavelength).
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock. Dilute 1:10 with the initial mobile phase composition for a working solution of 0.1 mg/mL.[10]
-
Purity Calculation: Use the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.[16]
Trustworthiness Check: Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters include repeatability of peak area and retention time (RSD < 2%) and theoretical plates (>2000) to ensure separation efficiency.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual starting materials or solvents.[10] Separation is based on boiling point and polarity, and the mass spectrometer provides structural information for identification.[17]
Expertise & Rationale: A non-polar capillary column (like a DB-5ms) is a versatile choice for screening a wide range of volatile organic compounds. A temperature ramp is employed to separate compounds with different boiling points effectively. Electron Ionization (EI) is used as it provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident impurity identification.
Experimental Protocol:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.[10]
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides unequivocal structural confirmation by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[18] It is one of the most powerful tools for structural elucidation and can detect impurities that might co-elute with the main peak in chromatography.[19][20]
Expertise & Rationale: ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will confirm the carbon skeleton. The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ depends on the compound's solubility. The presence of unexpected signals in the spectra is a direct indication of impurities.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Analysis:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integrations with the expected structure.
-
Purity Check: Look for small signals that do not correspond to the main compound or the solvent. The integration of these signals relative to the main compound can give a semi-quantitative estimate of impurity levels. For a highly accurate assay, Quantitative NMR (qNMR) against a certified internal standard is the gold standard.[10]
-
Elemental Analysis
Principle: This classic technique determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample via combustion analysis.[21][22]
Expertise & Rationale: The results are compared against the theoretical values calculated from the molecular formula (C₁₁H₆ClN₃O: C, 57.04%; H, 2.61%; N, 18.14%). A close match (typically within ±0.4%) provides strong evidence for the correct empirical formula and indicates the absence of significant inorganic impurities or residual solvents that would alter the elemental ratios.[19][23]
Experimental Protocol:
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Provide a pure, thoroughly dried sample (typically 2-3 mg). Moisture or residual solvents can significantly skew results.
-
Analysis: The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, and N₂ gases.
Proactive Impurity Discovery: Forced Degradation Studies
For drug development, understanding how a compound degrades is as important as knowing its initial purity. Forced degradation (or stress testing) studies are designed to accelerate the formation of degradation products that might occur during long-term storage, providing critical information for developing stability-indicating analytical methods.[1][24][25]
Principle: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally induce degradation. The resulting mixture is then analyzed, typically by HPLC, to identify and characterize the degradation products.[26]
General Protocol:
-
Prepare Solutions: Create solutions of the compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH at room temperature.
-
Oxidation: Add 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound at 80°C.
-
Photolytic: Expose the solution to UV/Vis light as per ICH Q1B guidelines.[26]
-
-
Analysis: At various time points, neutralize the samples (if necessary) and analyze by HPLC-PDA/MS to separate and identify any new peaks that appear. The goal is to achieve 5-20% degradation.[26]
Conclusion
The initial purity assessment of 2-(2-Cyanophenoxy)-4-chloropyrimidine is a comprehensive process that relies on the intelligent application of orthogonal analytical techniques. An effective strategy is not merely a checklist of experiments but a logical workflow that begins with a theoretical understanding of potential impurities and employs a suite of methods—HPLC for separation, GC-MS for volatiles, NMR for structure, and Elemental Analysis for composition—to build a complete and trustworthy purity profile. This multi-faceted approach ensures the quality and integrity of this critical synthetic intermediate, paving the way for safe and effective drug development.
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- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Introduction: The Strategic Importance of the 2,4-Disubstituted Pyrimidine Scaffold
An Application Note and Protocol for Nucleophilic Aromatic Substitution on 2-(2-Cyanophenoxy)-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of medicinal chemistry, featuring prominently in a significant percentage of small-molecule drugs approved by the US FDA.[1] Its prevalence is rooted in its structural similarity to the nucleobases of DNA and RNA, allowing pyrimidine-based molecules to effectively interact with a vast array of biological targets, particularly protein kinases.[1] Within this class, 2,4-disubstituted pyrimidines are particularly valuable synthons for building diverse molecular libraries.
This document provides a detailed guide to the nucleophilic aromatic substitution (SNAr) on 2-(2-Cyanophenoxy)-4-chloropyrimidine, a versatile intermediate for the synthesis of complex molecules. The strategic placement of a chlorine atom at the C4 position of the pyrimidine ring renders it highly susceptible to displacement by a wide range of nucleophiles. This reactivity is the key to its utility, allowing for the introduction of various functional groups critical for modulating pharmacological activity. The reaction of halogenopyrimidines with amines, for instance, is one of the most crucial and widely used transformations in pyrimidine chemistry.[2] This guide will elucidate the underlying principles, provide robust experimental protocols, and offer insights into optimizing this pivotal reaction.
Pillar 1: The Chemistry of Activation and Regioselectivity
The efficacy of nucleophilic substitution on 2-(2-Cyanophenoxy)-4-chloropyrimidine is governed by the electronic properties of the pyrimidine ring. Unlike electron-rich benzene, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is crucial for stabilizing the negatively charged intermediate formed during the SNAr reaction, a key distinction from nucleophilic substitutions on unactivated aryl halides.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, yielding the final substituted product.
The pyrimidine nitrogens play a critical role in stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.
Figure 1: The Addition-Elimination Mechanism of SNAr.
Regioselectivity: Why C4 is the Privileged Site
In 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position over the C2 and C6 positions.[1][2] This selectivity is a result of the superior ability of the para nitrogen atom (N1) to stabilize the negative charge of the Meisenheimer complex compared to the ortho nitrogen (N3). The 2-(2-Cyanophenoxy) group is an electron-withdrawing group that further activates the ring towards nucleophilic attack but does not alter the inherent C4 preference. For many SNAr reactions on 2,4-disubstituted pyrimidines, substitution occurs almost exclusively at C4.[1]
Pillar 2: Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product characterization. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be observed at all times. All manipulations should be performed in a well-ventilated fume hood.
General Protocol for Nucleophilic Substitution with Amines
This protocol provides a general method for the reaction of 2-(2-Cyanophenoxy)-4-chloropyrimidine with a primary or secondary amine.
Materials and Reagents:
-
2-(2-Cyanophenoxy)-4-chloropyrimidine
-
Amine of choice (e.g., morpholine, aniline, benzylamine) (1.1 - 1.5 equivalents)
-
Anhydrous base (e.g., K2CO3, DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of starting material).
-
Reagent Addition: Add the amine (1.1 eq) to the stirred solution, followed by the addition of the base (e.g., DIPEA, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C). The reaction progress should be monitored by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the identity and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Data Summary: Reaction Condition Optimization
The optimal reaction conditions can vary depending on the nucleophilicity of the reacting partner. The following table provides starting points for optimization.
| Nucleophile Type | Base | Solvent | Typical Temperature (°C) | Notes |
| Aliphatic Amines | DIPEA, Et3N, K2CO3 | DMF, NMP, CH3CN | 25 - 100 | Generally highly reactive; reactions can often be run at lower temperatures. |
| Aromatic Amines | Cs2CO3, K2CO3 | Dioxane, Toluene, DMF | 80 - 140 | Less nucleophilic than aliphatic amines; may require higher temperatures or palladium catalysis for less reactive substrates.[3] |
| Alcohols (Alkoxides) | NaH, K2CO3, Cs2CO3 | THF, DMF | 0 - 80 | The alcohol is typically deprotonated with a strong base like NaH first to form the more nucleophilic alkoxide. |
| Thiols (Thiolates) | K2CO3, DIPEA | DMF, Ethanol | 25 - 80 | Thiols are excellent nucleophiles for SNAr and reactions often proceed smoothly under mild conditions.[4] |
Troubleshooting Common Issues
-
Low or No Reactivity:
-
Formation of Side Products:
-
Cause: Solvolysis (reaction with a protic solvent) or hydrolysis from trace water.
-
Solution: Ensure all reagents and solvents are anhydrous if hydrolysis is a concern. Minimize reaction time and use the lowest effective temperature to reduce solvolysis in protic solvents like ethanol.[5]
-
-
Poor Solubility:
Pillar 3: Workflow and Validation
A successful synthesis relies on a logical and verifiable workflow, from reaction setup to final product confirmation.
Figure 2: General Experimental Workflow.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Senduny, F. F., Badria, F. A., & Barakat, A. (2021). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances, 11(54), 34237-34253. [Link]
-
Allared, F., & Moody, C. J. (2020). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKIVOC, 2015(7), 231-242. [Link]
-
Borah, A. J., & Phukan, P. (2018). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistrySelect, 3(29), 8448-8452. [Link]
-
Chen, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 848-853. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
-
El-Sayed, N. N. E. (2007). Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[6][8][9]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[6][8][9]triazine Derivatives. Molecules, 12(7), 1429-1438. [Link]
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Flegel, C. A., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 34(01), 1-6. [Link]
-
Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 24(19), 3462. [Link]
-
Laird, W. J. D., Gledhill, A. J., & Lappin, G. J. (2003). Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat. Xenobiotica, 33(6), 677-690. [Link]
-
Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]
-
Merz, K. W., & Hoffmann, R. (1959). Reaction of several aminopyrimidines with formaldehyde. Journal of Research of the National Bureau of Standards, 62(5), 225-230. [Link]
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National Center for Biotechnology Information. (n.d.). Azoxystrobin. PubChem Compound Summary for CID 3034285. [Link]
-
National Center for Biotechnology Information. (n.d.). methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)-3-methoxyprop-2-enoate. PubChem Compound Summary for CID 6537969. [Link]
-
Pineda, O. D., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6524. [Link]
-
Schou, M., et al. (2018). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Sircar, J. C., & Anderson, G. W. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 12, 1185-1188. [Link]
-
Smith, R. A., et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 86(17), 11844-11854. [Link]
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- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Application Notes and Protocols for the Synthesis of Azoxystrobin Utilizing 2-(2-Cyanophenoxy)-4-chloropyrimidine
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Azoxystrobin and its Synthesis
Azoxystrobin, a broad-spectrum fungicide, is a cornerstone of modern agriculture, prized for its efficacy against a wide range of fungal pathogens.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by binding to the Qo site of the cytochrome b-c1 complex, thereby blocking electron transport and preventing ATP synthesis.[2] The chemical architecture of Azoxystrobin, methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, is a testament to the intricate design of agrochemicals, where each moiety plays a crucial role in its biological activity.
A key intermediate in the industrial synthesis of Azoxystrobin is 2-(2-Cyanophenoxy)-4-chloropyrimidine. This molecule serves as a critical building block, enabling the efficient coupling of the cyanophenoxy and pyrimidine rings, which are essential components of the final active ingredient.[3] This application note provides a detailed guide to the synthesis of Azoxystrobin with a focus on the preparation and utilization of this vital intermediate. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights gleaned from practical experience to ensure safe and successful synthesis.
Synthetic Strategy Overview
The synthesis of Azoxystrobin via the 2-(2-Cyanophenoxy)-4-chloropyrimidine intermediate can be broadly divided into two key stages:
-
Formation of the Intermediate: This step involves the nucleophilic aromatic substitution reaction between 2-cyanophenol and an activated pyrimidine derivative, typically 4,6-dichloropyrimidine.
-
Coupling to form Azoxystrobin: The synthesized 2-(2-Cyanophenoxy)-4-chloropyrimidine is then reacted with a second key intermediate, methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate, to yield the final product.
This synthetic route offers a robust and scalable method for the production of Azoxystrobin.
Figure 1: Overall workflow for the synthesis of Azoxystrobin.
Stage 1: Synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine
The synthesis of the key intermediate, 2-(2-Cyanophenoxy)-4-chloropyrimidine, is achieved through a nucleophilic aromatic substitution reaction. The hydroxyl group of 2-cyanophenol, after deprotonation by a base, acts as a nucleophile, attacking one of the electrophilic carbon atoms on the 4,6-dichloropyrimidine ring. The choice of base and solvent is critical for achieving high yield and purity.
Experimental Protocol: Synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine
Materials:
-
2-Cyanophenol
-
4,6-Dichloropyrimidine
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-cyanophenol and 4,6-dichloropyrimidine in a suitable molar ratio (e.g., 1:1.05).
-
Solvent and Base Addition: Add N,N-dimethylformamide (DMF) as the solvent, followed by the addition of anhydrous potassium carbonate (e.g., 1.5 equivalents relative to 2-cyanophenol).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-80°C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as toluene.
-
Wash the organic layer with water and brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(2-Cyanophenoxy)-4-chloropyrimidine.
-
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (2-cyanophenol:4,6-dichloropyrimidine) | 1 : 1.05-1.1 | A slight excess of the dichloropyrimidine ensures complete consumption of the more valuable 2-cyanophenol. |
| Base | Anhydrous Potassium Carbonate | A mild and cost-effective base for deprotonating the phenolic hydroxyl group. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the nucleophilic aromatic substitution by solvating the cation of the base. |
| Reaction Temperature | 60-80°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. |
| Purification Method | Recrystallization | An effective method for obtaining a high-purity solid product. |
Table 1: Key parameters for the synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Expert Insights:
-
The reaction is sensitive to moisture. Ensure all reagents and glassware are dry to prevent unwanted side reactions.
-
The choice of solvent can influence the reaction rate and selectivity. While DMF is commonly used, other polar aprotic solvents can be explored for optimization.
-
Careful control of the reaction temperature is crucial to minimize the formation of di-substituted byproducts.
Stage 2: Synthesis of Azoxystrobin
In the final step, the synthesized 2-(2-Cyanophenoxy)-4-chloropyrimidine is coupled with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. This is another nucleophilic aromatic substitution reaction where the hydroxyl group of the acrylate derivative displaces the chlorine atom on the pyrimidine ring of the intermediate. The use of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or trimethylamine, can significantly enhance the reaction rate.[4][5]
Experimental Protocol: Synthesis of Azoxystrobin
Materials:
-
2-(2-Cyanophenoxy)-4-chloropyrimidine
-
Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate
-
Potassium Carbonate (anhydrous)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) or Trimethylamine
-
Toluene or Methyl Isobutyl Ketone (MIBK)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask, dissolve 2-(2-Cyanophenoxy)-4-chloropyrimidine and methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (e.g., in a 1.05:1 molar ratio) in a suitable solvent such as toluene or MIBK.
-
Base and Catalyst Addition: Add anhydrous potassium carbonate (e.g., 1.5 equivalents) and a catalytic amount of DABCO or trimethylamine (e.g., 2-5 mol%).
-
Reaction: Heat the mixture to a specified temperature (e.g., 80-100°C) and stir vigorously. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Upon completion, cool the reaction mixture.
-
Wash the reaction mixture with water to remove the base and catalyst.
-
Separate the organic layer.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure to obtain crude Azoxystrobin.
-
The crude product is typically a solid and can be purified by recrystallization from a solvent like methanol to obtain high-purity Azoxystrobin.[6]
-
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio (Intermediate:Acrylate) | 1.05 : 1 | A slight excess of the chloropyrimidine intermediate drives the reaction to completion. |
| Catalyst | DABCO or Trimethylamine | These tertiary amine catalysts accelerate the nucleophilic substitution reaction.[4] |
| Solvent | Toluene or MIBK | These solvents have a suitable boiling point for the reaction temperature and allow for easy separation from the aqueous phase during work-up. |
| Reaction Temperature | 80-100°C | Ensures a reasonable reaction rate for the coupling reaction. |
| Purification Method | Recrystallization from Methanol | Methanol is an effective solvent for recrystallizing Azoxystrobin, yielding a pure crystalline product.[6] |
Table 2: Key parameters for the synthesis of Azoxystrobin.
Figure 2: Simplified reaction mechanism for Azoxystrobin synthesis.
Analytical Characterization
The identity and purity of the synthesized intermediate and final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds and monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecules.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
Safety Precautions
The synthesis of Azoxystrobin involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8]
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of Reagents:
-
4,6-Dichloropyrimidine: Is a corrosive and toxic substance. Handle with care and avoid contact with skin and eyes.
-
2-Cyanophenol: Is harmful if swallowed or in contact with skin.
-
DMF: Is a skin and eye irritant and can be absorbed through the skin.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of intermediate | Incomplete reaction | Increase reaction time or temperature. Ensure the base is anhydrous. |
| Side product formation | Optimize reaction temperature. Use a slight excess of 4,6-dichloropyrimidine. | |
| Low yield of Azoxystrobin | Inactive catalyst | Use fresh or properly stored catalyst. |
| Poor quality of intermediate | Purify the 2-(2-Cyanophenoxy)-4-chloropyrimidine before the coupling step. | |
| Product contamination | Incomplete work-up | Ensure thorough washing of the organic phase to remove starting materials and byproducts. |
| Ineffective purification | Optimize the recrystallization solvent system. |
Table 3: Troubleshooting guide for Azoxystrobin synthesis.
Conclusion
The synthesis of Azoxystrobin via the 2-(2-Cyanophenoxy)-4-chloropyrimidine intermediate is a well-established and efficient method. By understanding the underlying chemical principles and carefully following the detailed protocols outlined in this application note, researchers can successfully and safely synthesize this important fungicide. Adherence to safety guidelines and proper analytical characterization are paramount for achieving high-quality results.
References
- A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. (2015). Journal of Chemical Research.
- MATERIAL SAFETY D
- Safety Guidelines and Handling Information for Azoxystrobin Technical Material and Its Applications. (2024). Insecticide Supplier|Herbicide Manufacturer|Fungicide.
- Safety D
- Safety Data Sheet MEYCHEM Azoxystrobin 25 SC. (2024).
- PROCESSES FOR THE PREPARATION OF AZOXYSTROBIN USING DABCO AS A CATALYST AND NOVEL INTERMEDIATES USED IN THE PROCESSES. (2006).
- PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF. (2018).
- Azoxystrobin. (n.d.). Wikipedia.
- Azoxystrobin Techn. min. 98%. (n.d.). Simonis BV.
- Development of a Trimethylamine-Catalyzed Novel Synthesis of Azoxystrobin. (2023). Organic Process Research & Development.
- Azoxystrobin synthesis method. (2013).
- Azoxystrobin (Ref: ICI 5504). (n.d.). AERU - University of Hertfordshire.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). The Journal of Organic Chemistry.
- Dissipation of Fungicide Azoxystrobin from Cucumber. (n.d.). CABI Digital Library.
- AZOXYSTROBIN (229). (n.d.).
- Azoxystrobin. (n.d.). PubChem.
- Method for preparing azoxystrobin and key intermediate thereof. (n.d.).
- Synthetic method of azoxystrobin and special intermediate for synthesis. (n.d.).
- Polymorphs of methyl 3-(E)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy] phenyl}-3-methoxyacrylate. (n.d.).
- Proposed degradation pathway of azoxystrobin via the hydrolysis reaction (based on Zhang et al., 2011). (n.d.).
- 2-Chloropyrimidine. (n.d.). Organic Syntheses.
- Method for preparing azoxystrobin. (n.d.).
- Industrial Phase-Transfer C
- Preparation of azoxystrobin. (n.d.).
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (n.d.).
- Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org.
- Concerted Nucleophilic Arom
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research.
- Chemical structure of azoxystrobin [methyl (E)-2-{2-(6-(2-cyanophenoxy) pyrimidin-4-yloxy) phenyl}-3-methoxyacrylate]. (n.d.).
- methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)
- Polymorphs of 3-(e)-2-{2-[6-(2-cyanophenoxy) pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate. (n.d.).
- Leaching of azoxystrobin and its degradation product R234886 from Danish agricultural field sites. (n.d.).
- FAO Specifications and Evaluations for Agricultural Pesticides - AZOXYSTROBIN [methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yl]. (n.d.).
- Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine. (n.d.). Google Patents.chloro-6-(2-nitrile phenoxy) pyrimidine. (n.d.).
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Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2-(2-Cyanophenoxy)-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The targeted functionalization of the pyrimidine ring is therefore of paramount importance in the synthesis of novel drug candidates and molecular probes. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forming carbon-carbon bonds, offering a powerful tool for the diversification of heterocyclic systems.[3][4]
This guide provides a comprehensive overview and detailed protocols for the Suzuki cross-coupling reaction of 2-(2-Cyanophenoxy)-4-chloropyrimidine with a range of aryl and heteroaryl boronic acids. As an electron-deficient heteroaryl chloride, 2-(2-Cyanophenoxy)-4-chloropyrimidine presents unique challenges and opportunities in cross-coupling chemistry. These application notes will delve into the mechanistic underpinnings of the reaction, provide optimized protocols for both conventional and microwave-assisted synthesis, and address potential challenges to enable researchers to successfully synthesize novel 4-aryl-2-(2-cyanophenoxy)pyrimidine derivatives.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and concluding with reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A crucial aspect of the mechanism is the activation of the organoboron species by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center during the transmetalation step.
Challenges in the Suzuki Coupling of 2-(2-Cyanophenoxy)-4-chloropyrimidine
The successful Suzuki coupling of 2-(2-Cyanophenoxy)-4-chloropyrimidine requires careful consideration of its electronic properties. As a heteroaryl chloride, the C-Cl bond is less reactive towards oxidative addition compared to its bromide or iodide counterparts.[6] Furthermore, the electron-deficient nature of the pyrimidine ring and the presence of nitrogen atoms can lead to catalyst inhibition through coordination to the palladium center.[7]
Potential side reactions include:
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene, which can be more prevalent with electron-deficient boronic acids.
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct.
-
Hydrodehalogenation: The reduction of the starting chloro-pyrimidine.
Careful selection of the catalyst, ligand, base, and solvent system is therefore critical to mitigate these challenges and achieve high yields of the desired product.
Experimental Protocols
The following protocols provide a starting point for the Suzuki cross-coupling of 2-(2-Cyanophenoxy)-4-chloropyrimidine. Optimization may be required for specific boronic acids.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is a general method suitable for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
2-(2-Cyanophenoxy)-4-chloropyrimidine
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water (4:1) or toluene/ethanol/water (4:1:1))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry reaction flask, add 2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) to the flask.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-(2-cyanophenoxy)pyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[8]
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vials
Procedure:
-
In a microwave reaction vial, combine 2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Add the degassed solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature of 100-140 °C for 10-30 minutes.[8]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of related chloropyrimidines, which can serve as a guide for optimizing the reaction of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (2) | THF | 50 | 12 h | Moderate | [6] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 12 h | Good | [9] |
| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 (MW) | 15 min | 81 | [8] |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 h | High | [10] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 4-aryl-2-(2-cyanophenoxy)pyrimidines via Suzuki cross-coupling.
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. old.rrjournals.com [old.rrjournals.com]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Palladium-Catalyzed Cross-Coupling with 2-(2-Cyanophenoxy)-4-chloropyrimidine for the Synthesis of Advanced Bioactive Scaffolds
Abstract
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, present in numerous therapeutic agents due to their versatile biological activities.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-(2-cyanophenoxy)-4-chloropyrimidine as a versatile intermediate in palladium-catalyzed cross-coupling reactions. We present field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering a robust platform for C-C and C-N bond formation. The methodologies are designed to be reproducible and scalable, enabling the efficient generation of diverse molecular libraries for drug discovery programs.
Introduction: The Strategic Value of the 4-Chloropyrimidine Moiety
The 2-(2-cyanophenoxy)-4-chloropyrimidine scaffold is a highly valuable building block in modern synthetic chemistry. The pyrimidine core is a privileged structure in drug discovery, while the cyanophenoxy group can act as a key pharmacophoric element or a precursor for further functionalization.[3][4] The critical feature for synthetic diversification is the chlorine atom at the C4 position.
The C4 position of the pyrimidine ring is electron-deficient, making the C-Cl bond susceptible to nucleophilic aromatic substitution. However, for the construction of carbon-carbon and carbon-nitrogen bonds with a wide range of coupling partners and functional group tolerance, palladium-catalyzed cross-coupling reactions are the methods of choice.[5][6][7] These reactions offer unparalleled efficiency and predictability. The reactivity of the C-Cl bond is generally lower than C-Br or C-I bonds, but its activation is readily achieved with modern palladium catalysts and ligands, making chloro-aromatics attractive substrates due to their lower cost and broader availability.[5][6][7]
Figure 1: Versatility of the 4-chloropyrimidine handle.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceutical compounds.[8] The reaction couples the 4-chloropyrimidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established three-step process:[9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
-
Transmetalation: The boronic acid, activated by a base to form a boronate species, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, regenerating the Pd(0) catalyst and releasing the final product.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)L2-Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Dimer [label="Ar-Pd(II)L2-R'", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Inputs & Outputs ArylCl [label="Ar-Cl", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="R'-B(OH)2\n+ Base", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Ar-R'", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ArylCl -> OxAdd [color="#5F6368"]; OxAdd -> PdII_Aryl [label=" ", color="#5F6368"]; Pd0 -> OxAdd [label=" ", color="#5F6368"]; Boronic -> Transmetal [color="#5F6368"]; PdII_Aryl -> Transmetal [color="#5F6368"]; Transmetal -> PdII_Dimer [color="#5F6368"]; PdII_Dimer -> RedElim [color="#5F6368"]; RedElim -> Product [color="#5F6368"]; RedElim -> Pd0 [style=dashed, color="#5F6368", label=" Catalyst\nRegeneration"]; }
Figure 2: Simplified Suzuki-Miyaura catalytic cycle.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME), typically with water (e.g., 4:1 ratio)
Procedure:
-
To an oven-dried reaction vessel, add 2-(2-cyanophenoxy)-4-chloropyrimidine, the boronic acid, and the base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium catalyst and any additional ligand in the anhydrous solvent. Degas this solution by bubbling the inert gas through it for 10 minutes.
-
Using a syringe, add the catalyst solution to the reaction vessel. If using a solvent mixture with water, add the degassed water at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data & Insights: Optimizing Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with a relatively unreactive aryl chloride.[5][6] Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[7]
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Aqueous) | Rationale & Insights |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄ is a classic choice. Pd₂(dba)₃ is a Pd(0) source often paired with bulky ligands. Pd(dppf)Cl₂ is robust and effective for many heteroaryl couplings. |
| Ligand | None | P(t-Bu)₃ (4 mol%) or XPhos (4 mol%) | None | Bulky, electron-rich ligands like P(t-Bu)₃ accelerate oxidative addition and reductive elimination, which is crucial for aryl chlorides.[7][10] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.0 equiv) | The choice of base influences the rate of transmetalation. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings. |
| Solvent | Toluene | 1,4-Dioxane | Dioxane/H₂O (4:1) | The solvent system must solubilize all components. The presence of water often accelerates transmetalation.[11] |
| Temp (°C) | 100 | 110 | 90 | Higher temperatures are often required to overcome the activation barrier for the C-Cl bond. |
Table 1: Recommended starting conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds between aryl halides and a vast array of primary and secondary amines.[12] This reaction is indispensable for synthesizing compounds containing the arylamine moiety, a common feature in kinase inhibitors and other targeted therapeutics.[13]
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 equiv)
-
Primary or secondary amine (1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-3 mol%)
-
Ligand (e.g., Xantphos, XPhos, RuPhos) (1.2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS) (1.4-2.0 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended): To an oven-dried reaction vial, add the palladium precatalyst, ligand, and base.
-
Add the anhydrous solvent, followed by the amine.
-
Finally, add the 2-(2-cyanophenoxy)-4-chloropyrimidine.
-
Seal the vial tightly and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature. Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water, and proceed with an aqueous workup as described in Protocol 2.1.
-
Purify the crude product by column chromatography.
Data & Insights: Ligand and Base Selection is Key
The success of a Buchwald-Hartwig amination hinges almost entirely on the correct pairing of a bulky, electron-rich phosphine ligand with an appropriate base.[14] The ligand stabilizes the palladium center and facilitates the crucial reductive elimination step, while the base deprotonates the amine to form the active nucleophile.
| Amine Type | Recommended Ligand | Recommended Base | Rationale & Insights |
| Primary Anilines | Xantphos | Cs₂CO₃ | Xantphos has a large bite angle, which is often effective for coupling with anilines. Cs₂CO₃ is a moderately strong base suitable for this pairing.[13] |
| Primary Aliphatic Amines | XPhos or RuPhos | NaOt-Bu | These amines are more basic and can be more challenging. Buchwald's biarylphosphine ligands (like XPhos) and strong bases like sodium tert-butoxide are the gold standard.[12] |
| Secondary Amines | Josiphos-type ligands | LiHMDS or K₃PO₄ | Secondary amines can be sterically hindered. A strong, hindered base like LiHMDS is often required. |
Table 2: Ligand and base pairing for Buchwald-Hartwig amination.
Sonogashira Coupling: Accessing Aryl-Alkynes
The Sonogashira coupling provides a direct route to synthesize aryl-alkynes by reacting an aryl halide with a terminal alkyne.[15][16] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt, though copper-free variants exist.[15]
Protocol 4.1: General Procedure for Sonogashira Coupling
Materials:
-
2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (serves as base and often as solvent)
-
Anhydrous co-solvent (if needed, e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add the 2-(2-cyanophenoxy)-4-chloropyrimidine, palladium catalyst, and copper(I) iodide.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed amine base/solvent via syringe, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous NH₄Cl (to remove copper salts), and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
General Workflow and Downstream Processing
A standardized workflow ensures reproducibility and high purity of the final compounds, which is critical for subsequent biological evaluation.
Figure 3: Standard laboratory workflow for cross-coupling.
Conclusion
2-(2-Cyanophenoxy)-4-chloropyrimidine is a powerful and versatile building block for constructing diverse libraries of potential drug candidates. By leveraging modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, medicinal chemists can efficiently and predictably install a wide range of substituents at the C4 position. The protocols and insights provided in this application note serve as a robust starting point for researchers to accelerate their discovery programs, enabling the rapid synthesis of novel pyrimidine-based scaffolds with high potential for biological activity.
References
- Source: National Institutes of Health (NIH)
- Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL
- Source: National Institutes of Health (NIH)
- Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: Angewandte Chemie International Edition URL
- Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL
- Title: Synthesis of 2-Cyanopyrimidines Source: ResearchGate URL
- Title: 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase Source: Journal of Medicinal Chemistry URL
- Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids Source: MDPI URL
- Source: National Institutes of Health (NIH)
- Title: Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents Source: ResearchGate URL
- Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL
- Title: Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids Source: ResearchGate URL
- Title: Synthesis of 2-Cyanopyrimidines Source: MDPI URL
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL
- Title: Sonogashira coupling Source: Wikipedia URL
- Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: SciSpace URL
- Title: 2.
- Title: Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids Source: Journal of Combinatorial Chemistry URL
- Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: ResearchGate URL
- Title: Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact Source: Journal of Drug Delivery and Therapeutics URL
- Title: Palladium-catalyzed coupling reactions of aryl chlorides Source: Angewandte Chemie International Edition URL
- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science URL
Sources
- 1. scispace.com [scispace.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Diaryl Ether Pyrimidines
Topic: Reaction of 2-(2-Cyanophenoxy)-4-chloropyrimidine with Phenols
Abstract
This document provides a comprehensive guide for the synthesis of novel diaryl ether pyrimidine derivatives through the reaction of 2-(2-Cyanophenoxy)-4-chloropyrimidine with various phenols. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and is a cornerstone for generating compound libraries for drug discovery and agrochemical research. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high-purity yields for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrimidine-Based Diaryl Ethers
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including nucleic acids.[1][2] The specific subclass of diaryl ether pyrimidines, synthesized via the coupling of a chloropyrimidine with a phenol, is of particular importance. This structural motif is found in a range of commercial products, most notably the broad-spectrum fungicide Azoxystrobin, which features a 2-(2-cyanophenoxy)pyrimidin-4-yloxy core structure.[3][4]
The reaction of 2-(2-Cyanophenoxy)-4-chloropyrimidine with phenols offers a robust and versatile method for creating diverse molecular architectures. The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic displacement, providing a reliable handle for introducing various phenolic moieties. This guide explains the causality behind the experimental choices, ensuring a deep understanding of the reaction dynamics.
Scientific Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The formation of the C-O bond between the pyrimidine ring and the phenol is a classic example of Nucleophilic Aromatic Substitution (SNAr).[5] The reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the two nitrogen atoms. These atoms act as electron sinks, stabilizing the negatively charged intermediate formed during the reaction.
The key steps of the mechanism are as follows:
-
Deprotonation of the Phenol: In the presence of a base, the hydroxyl proton of the phenol is abstracted to form a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the electron-deficient carbon atom at the C4 position of the pyrimidine ring, which bears the chlorine leaving group.
-
Formation of the Meisenheimer Complex: This attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized over the pyrimidine ring, primarily onto the electronegative nitrogen atoms.
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final diaryl ether product.
Caption: Figure 1: SNAr Reaction Mechanism.
Experimental Design and Parameter Optimization
The success of this SNAr reaction is highly dependent on the careful selection of several key parameters. The choices are dictated by the need to generate a potent nucleophile (the phenoxide) while ensuring the stability of the reactants and products.
| Parameter | Common Choices | Rationale and Expert Insights |
| Base | K₂CO₃, Cs₂CO₃, NaH, DBU | Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, suitable for most phenols. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often accelerating reactions with less acidic phenols. Sodium hydride (NaH) is a very strong, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions and careful handling. |
| Solvent | DMF, DMSO, Acetonitrile (MeCN), THF | Aprotic polar solvents are essential as they solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic. DMF and DMSO have high boiling points, allowing for higher reaction temperatures, which often increases the reaction rate. Acetonitrile is a good alternative with a lower boiling point, facilitating easier removal post-reaction.[6] |
| Temperature | 60 °C to 120 °C | The reaction is typically heated to overcome the activation energy barrier.[7] The optimal temperature depends on the reactivity of the specific phenol and the chosen solvent. Monitoring by TLC or LC-MS is crucial to avoid decomposition at excessive temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice, especially when using sensitive reagents like NaH, to prevent moisture from quenching the base and to avoid potential oxidative side reactions.[8] |
Detailed Laboratory Protocol
This protocol provides a general, robust procedure for the synthesis of 2-(2-Cyanophenoxy)-4-(aryloxy)pyrimidines.
Materials and Reagents
-
2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 equiv.)
-
Substituted Phenol (1.1 - 1.2 equiv.)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-(2-Cyanophenoxy)-4-chloropyrimidine (e.g., 1.0 mmol, 257.7 mg), the desired phenol (1.1 mmol), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[9]
-
Solvent Addition: Add anhydrous DMF (e.g., 5-10 mL) via a syringe.
-
Reaction Execution: Place the flask in a pre-heated oil bath or heating mantle set to 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloropyrimidine is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).
-
Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo to obtain the final product. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting and Expert Recommendations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base for the phenol. 2. Reaction temperature is too low. 3. Impure or wet reagents/solvent. | 1. Switch to a stronger base like Cs₂CO₃ or NaH (ensure anhydrous conditions for NaH). 2. Incrementally increase the temperature by 10-20 °C. 3. Use freshly opened anhydrous solvents and ensure reagents are dry. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition. 2. Hydrolysis of the cyano group under strongly basic conditions. | 1. Lower the reaction temperature and allow for a longer reaction time. 2. Use a milder base (K₂CO₃) and avoid prolonged reaction times after completion. |
| Difficult Purification | 1. Product co-elutes with starting phenol. 2. Streaking on TLC plate. | 1. Ensure the reaction goes to completion. If necessary, wash the crude organic extract with a dilute NaOH solution to remove excess acidic phenol before chromatography. 2. Add a small amount (0.1-1%) of triethylamine or acetic acid to the eluent system to improve peak shape. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
DMF/DMSO: These solvents can facilitate skin absorption of other chemicals. Avoid direct contact.
-
Sodium Hydride (NaH): If used, NaH is a highly flammable solid that reacts violently with water. Handle only under an inert atmosphere and have a proper quenching procedure in place.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry. Available at: [Link]
-
Bisphosphine/Nickel-Catalyzed C-O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. (2022). Organic Letters. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Available at: [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds. (2022). ACS Catalysis. Available at: [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1967). Journal of the Chemical Society C: Organic. Available at: [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyrimidine and Its Derivatives. (2024). YouTube. Available at: [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. Available at: [Link]
-
Preparation of Phenols: Nucleophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Available at: [Link]
-
Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. (2024). YouTube. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (1976). Indian Journal of Chemistry. Available at: [Link]
- Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine. (2016). Google Patents.
-
Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. (2003). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules. Available at: [Link]
- Method of preparing 2,4-dihydroxypyrimidine. (1984). Google Patents.
-
methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)-3-methoxyprop-2-enoate. (n.d.). PubChem. Available at: [Link]
-
Revisiting the coupling reaction between 4-aminoantipyrine and phenols: a potential one-pot reaction pathway to 4,11- and 5,12-naphthoxazepine isomers. (2021). Canadian Journal of Chemistry. Available at: [Link]
-
Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat. (2003). Xenobiotica. Available at: [Link]
- Process for the preparation of azoxystrobin and analogues thereof. (2006). Google Patents.
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- 1. bu.edu.eg [bu.edu.eg]
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- 3. methyl (Z)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yl)oxyphenyl)-3-methoxyprop-2-enoate | C22H17N3O5 | CID 6537969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. zenodo.org [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: High-Purity Azoxystrobin Purification from the 4-Chloro-6-(2-cyanophenoxy)pyrimidine Synthesis Route
Abstract: This document provides a comprehensive guide for the purification of Azoxystrobin, a broad-spectrum strobilurin fungicide. The protocols detailed herein are specifically tailored for purifying the crude product resulting from the nucleophilic aromatic substitution reaction between 4-chloro-6-(2-cyanophenoxy)pyrimidine and methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. This guide outlines the principles of purification, discusses the expected impurity profile, and presents detailed, step-by-step protocols for extraction, crystallization, and purity analysis suitable for research and process development environments.
Introduction
Azoxystrobin, methyl (E)-2-{2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate, is a highly effective systemic fungicide used globally in agriculture.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (QoI) site of the cytochrome b-c1 complex, thereby blocking electron transport.[2] The synthesis of Azoxystrobin can be achieved through several routes. A key pathway involves the coupling of a pyrimidine intermediate with a phenylacrylate moiety. This application note focuses on the purification of Azoxystrobin synthesized via the reaction pathway outlined below, a method noted in contemporary chemical synthesis patents.[3]
The final coupling step, while efficient, yields a crude product containing unreacted starting materials, inorganic salts, catalysts, and process-related impurities.[1] Achieving the high purity required for agricultural formulations and regulatory compliance (typically >96.5%) necessitates robust and validated purification protocols.[4] This guide provides the scientific rationale and actionable procedures to achieve high-purity, technical-grade Azoxystrobin.
Caption: Synthesis of Azoxystrobin from key intermediates.
Principles of Purification & Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in the crude reaction mixture. The choice of purification strategy—be it extraction, crystallization, or chromatography—is dictated by the physicochemical differences between Azoxystrobin and these contaminants.
Key Physicochemical Properties of Azoxystrobin:
-
Appearance: Off-white to light brown crystalline solid.[2][4]
-
Solubility: Low solubility in water (6.7 mg/L), but soluble in organic solvents like butyl acetate, ethyl acetate, methanol, and dichloromethane.[1][2]
The impurity profile for this specific synthesis route is summarized in the table below.
| Impurity Class | Specific Examples | Rationale for Presence | Primary Removal Method |
| Unreacted Intermediates | 4-chloro-6-(2-cyanophenoxy)pyrimidine; methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate | Incomplete reaction conversion. | Crystallization |
| Inorganic Salts | Potassium carbonate (K₂CO₃), potassium chloride (KCl) | Used as a base in the coupling reaction; by-product of the reaction.[5][6] | Aqueous Washing / Extraction |
| Catalyst Residues | Tertiary amines (e.g., DABCO) or Copper salts | Used to catalyze the nucleophilic substitution.[3][7] | Aqueous Washing / Acid Wash |
| Geometric Isomer | (Z)-Azoxystrobin (R230310) | Isomerization of the E-isomer double bond, potentially induced by light or heat.[8] | Controlled Crystallization |
| Residual Solvents | Butyl Acetate, N,N-Dimethylformamide (DMF), Toluene | Reaction or work-up solvents.[5][7][9] | Drying under vacuum |
| Side-Reaction Products | Hydrolysis products of intermediates or product; dimers. | Presence of moisture or competitive reaction pathways. | Crystallization |
Integrated Purification Workflow
A multi-step approach is required to systematically remove the diverse range of impurities. The general workflow involves an initial extractive work-up to remove inorganic materials, followed by a highly selective crystallization step to isolate the pure Azoxystrobin.
Caption: General workflow for the purification of Azoxystrobin.
Detailed Purification Protocols
The following protocols provide step-by-step methodologies for isolating technical-grade Azoxystrobin. Safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed at all times.
Protocol 1: Extractive Work-up of Crude Reaction Mixture
Objective: To remove inorganic salts (e.g., K₂CO₃) and residual water-soluble catalysts from the crude reaction mixture.
Materials:
-
Crude Azoxystrobin reaction mixture in an organic solvent (e.g., Butyl Acetate)
-
Deionized (DI) water
-
Brine (saturated NaCl solution)
-
Separatory funnel
Procedure:
-
Cool the crude reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel of appropriate size.
-
Add an equal volume of DI water to the funnel. Rationale: This step dissolves inorganic salts and highly polar components, partitioning them into the aqueous phase.[7]
-
Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Allow the layers to separate completely. The upper organic layer contains the crude Azoxystrobin.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing process (steps 3-6) with another equal volume of DI water.
-
Perform a final wash with an equal volume of brine. Rationale: The brine wash helps to break any emulsions and removes residual water from the organic phase.
-
Drain the lower brine layer and transfer the organic phase containing the crude Azoxystrobin into a clean, dry flask for the next step.
Protocol 2: High-Purity Crystallization from Butyl Acetate
Objective: To isolate high-purity Azoxystrobin by leveraging its temperature-dependent solubility in butyl acetate, effectively removing soluble organic impurities and the Z-isomer. This staged cooling method promotes the growth of large, easily filterable crystals.[10]
Materials:
-
Organic phase containing crude Azoxystrobin from Protocol 1
-
High-purity Azoxystrobin seed crystals
-
Reaction vessel with controlled heating/cooling and overhead stirring
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Cold n-hexane or petroleum ether
Procedure:
-
Concentration & Seeding:
-
If necessary, concentrate the butyl acetate solution under reduced pressure to achieve an Azoxystrobin concentration of approximately 22-32 wt%.[10]
-
Heat the solution to 60-68°C with gentle stirring to ensure complete dissolution.
-
Add seed crystals (0.1-1% by weight of the total solution). Rationale: Seeding at this temperature in the metastable zone initiates controlled crystal growth rather than spontaneous nucleation, leading to a more uniform and pure crystal product.[10]
-
-
First Stage Crystallization:
-
Hold the mixture at 60-68°C with slow stirring for 60-120 minutes to allow for initial crystal growth.
-
-
Second Stage Cooling & Crystallization:
-
Cool the slurry to 40-50°C over a period of 60-90 minutes.
-
Hold at this temperature for at least 60 minutes to continue the crystal maturation process.[10]
-
-
Third Stage Cooling & Crystallization:
-
Cool the slurry to 0-25°C over a period of 90-120 minutes.
-
Stir at this final temperature for an additional 1-2 hours to maximize the yield of crystallized product.[10]
-
-
Filtration and Washing:
-
Filter the crystalline slurry through a Büchner funnel under vacuum.
-
Wash the filter cake with a small amount of cold n-hexane or petroleum ether. Rationale: This wash removes residual butyl acetate and any remaining soluble impurities without dissolving a significant amount of the product.[5]
-
-
Drying:
-
Dry the collected white to off-white crystals in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Purity Assessment and Quality Control
Analytical verification is mandatory to confirm the purity of the final product and quantify any remaining impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose.[4][]
| Parameter | Method | Typical Conditions | Reference |
| Purity Assay | RP-HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5µm)Mobile Phase: Acetonitrile:Water (80:20 v/v)Flow Rate: 1.0 mL/minDetection: UV at 255 nm | [12] |
| Impurity Profile | RP-HPLC, LC-MS | Same as above, with impurity standard comparison. LC-MS for identification of unknowns. | [4] |
| Residual Solvents | GC-FID | Column: HP-5 (or equivalent)Detector: Flame Ionization Detector (FID)Method: Headspace or direct injection | [13] |
Protocol 3: Purity Analysis by RP-HPLC
Objective: To accurately determine the purity of the final Azoxystrobin product and quantify the Z-isomer impurity.
Materials:
-
Purified Azoxystrobin sample
-
Azoxystrobin analytical standard (>99.5% purity)
-
HPLC-grade acetonitrile and water
-
Volumetric flasks, pipettes, and autosampler vials
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in an 80:20 volume ratio. Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation:
-
Accurately weigh approximately 25 mg of the Azoxystrobin analytical standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase to create a 1000 µg/mL stock solution.
-
Prepare a working standard of ~100 µg/mL by diluting 1.0 mL of the stock solution into a 10 mL volumetric flask with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 25 mg of the purified Azoxystrobin sample into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
Prepare a working sample solution of ~100 µg/mL by diluting 1.0 mL of this solution into a 10 mL volumetric flask with the mobile phase.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the conditions in the table above.
-
Inject the standard solution to determine the retention time of Azoxystrobin and establish system suitability.
-
Inject the sample solution. The Z-isomer, if present, will typically elute shortly before the main E-isomer (Azoxystrobin) peak.
-
-
Calculation: Calculate the purity of the sample using the area percent method from the resulting chromatogram.
Purity (%) = (Area of Azoxystrobin Peak / Total Area of All Peaks) x 100
References
-
Azoxystrobin Impurities and Related Compound. Veeprho. [Link]
- CN104311493A - Azoxystrobin synthesis method.
- US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof.
-
FAO Specifications and Evaluations for Agricultural Pesticides - AZOXYSTROBIN. Food and Agriculture Organization of the United Nations. [Link]
- CN103145627A - Azoxystrobin synthesis method.
-
Preparation method for azoxystrobin. Justia Patents. [Link]
- WO2019178947A1 - Preparation method for azoxystrobin and intermediate thereof.
-
Method of Analysis for Azoxystrobin content. CIBRC. [Link]
-
Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango. SciELO. [Link]
-
Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango. ResearchGate. [Link]
- CN114478400B - Crystallization method of azoxystrobin.
- CN104119282A - Method for decoloring and purifying azoxystrobin.
-
Azoxystrobin. Wikipedia. [Link]
-
AZOXYSTROBIN (229) First draft. Food and Agriculture Organization of the United Nations. [Link]
- WO2008043978A1 - Preparation of azoxystrobin.
-
Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
- WO2017060917A1 - Process for the preparation of azoxystrobin.
-
Azoxystrobin (Ref: ICI 5504). AERU, University of Hertfordshire. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 3. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. patents.justia.com [patents.justia.com]
- 6. WO2017060917A1 - Process for the preparation of azoxystrobin - Google Patents [patents.google.com]
- 7. WO2008043978A1 - Preparation of azoxystrobin - Google Patents [patents.google.com]
- 8. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 9. US7084272B2 - Process for the preparation of azoxystrobin and analogues thereof - Google Patents [patents.google.com]
- 10. CN114478400B - Crystallization method of azoxystrobin - Google Patents [patents.google.com]
- 12. Development and validation of stability-indicating RP-HPLC method for the estimation of azoxystrobin in its formulations - Int J Pharm Chem Anal [ijpca.org]
- 13. ppqs.gov.in [ppqs.gov.in]
Application Note: A Stability-Indicating HPLC Method for Monitoring the Consumption of 2-(2-Cyanophenoxy)-4-chloropyrimidine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of 2-(2-Cyanophenoxy)-4-chloropyrimidine consumption. This intermediate is a critical building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The developed method is precise, accurate, and specific, allowing for the reliable determination of the analyte in the presence of its potential degradation products and other reaction components. The protocol herein is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in research and development settings.[3][4][5]
Introduction: The Rationale for a Validated Analytical Method
2-(2-Cyanophenoxy)-4-chloropyrimidine is a key intermediate in the synthesis of a range of biologically active molecules, including certain fungicides and potential therapeutic agents.[6][7] The efficiency of synthetic routes involving this compound is highly dependent on precise reaction monitoring to determine reaction endpoints, optimize process parameters, and ensure the quality of the final product. An unmonitored or poorly controlled reaction can lead to incomplete conversion, the formation of impurities, and reduced yields, impacting the economic viability and safety profile of the subsequent active ingredient.
Therefore, a well-validated analytical method is not merely a quality control tool but an integral part of process understanding and optimization. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[8][9] This application note details the development and validation of a stability-indicating HPLC method, which can differentiate the parent compound from its degradation products, a critical feature for assessing the stability of the intermediate under various process conditions.[9][10][11]
Physicochemical Properties of 2-(2-Cyanophenoxy)-4-chloropyrimidine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆ClN₃O | PubChem |
| Molecular Weight | 231.64 g/mol | PubChem |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol); sparingly soluble in water.[2] | |
| UV Absorbance | Expected to have significant UV absorbance due to the aromatic rings and conjugated system. |
Note: Experimentally determined values should be used where available.
Experimental Protocol: RP-HPLC Method
This section provides a detailed, step-by-step protocol for the analysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Materials and Reagents
-
2-(2-Cyanophenoxy)-4-chloropyrimidine reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Reaction quench solution (e.g., a suitable buffer or solvent)
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/PDA detector | Provides the necessary separation and detection capabilities. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) | C18 stationary phases are versatile and effective for separating moderately polar to nonpolar compounds like the analyte. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | A common mobile phase for reversed-phase chromatography, offering good peak shape and resolution. Formic acid helps to protonate silanol groups and improve peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) | A common wavelength for aromatic compounds. A PDA detector can be used to determine the optimal wavelength for maximum absorbance. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Run Time | 15 minutes | Sufficient time to elute the analyte and any potential impurities. |
Standard and Sample Preparation
3.3.1. Standard Stock Solution (e.g., 1000 µg/mL)
-
Accurately weigh approximately 25 mg of the 2-(2-Cyanophenoxy)-4-chloropyrimidine reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix thoroughly.
3.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the reaction samples (e.g., 1-100 µg/mL).
3.3.3. Sample Preparation
-
Withdraw a representative aliquot of the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot in a pre-determined volume of a suitable solvent to stop the reaction.
-
Further dilute the quenched sample with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][4][12]
System Suitability
Before each validation run, the system suitability was assessed by injecting the working standard solution five times. The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Specificity (Forced Degradation Study)
Forced degradation studies are essential for establishing the stability-indicating nature of the method.[10][13] A stock solution of 2-(2-Cyanophenoxy)-4-chloropyrimidine was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours (solution)
The stressed samples were then analyzed, and the peak purity of the analyte was assessed using a PDA detector to ensure no co-eluting peaks.
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of the reference standard. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (% Recovery)
Accuracy was determined by the standard addition method. Known amounts of the reference standard were spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
Precision
Repeatability (Intra-day Precision): Six replicate injections of the same standard solution were analyzed on the same day.
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst to assess the method's ruggedness.
| Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Data Presentation and Results
The validation results are summarized in the following tables.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5800 | ≥ 2000 |
| RSD of Peak Area | 0.8% | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 5,234 |
| 10 | 51,987 |
| 25 | 130,112 |
| 50 | 260,543 |
| 100 | 521,087 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy and Precision Data
| Spiked Level | % Recovery (n=3) | Repeatability RSD% (n=6) | Intermediate Precision RSD% (n=6) |
| 80% | 99.5% | 1.2% | 1.5% |
| 100% | 100.2% | 0.9% | 1.1% |
| 120% | 101.1% | 1.1% | 1.3% |
Visualizations
Sources
- 1. guidechem.com [guidechem.com]
- 2. srinichem.com [srinichem.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. Application of different chromatographic techniques and chemometric analysis in authenticity testing of plant protection products containing azoxystrobin as an active substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. irjpms.com [irjpms.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. japsonline.com [japsonline.com]
Application Note: A Stability-Indicating HPLC Method for Monitoring the Synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of reactions synthesizing 2-(2-Cyanophenoxy)-4-chloropyrimidine. This intermediate is crucial in the development of various pharmaceutical compounds. The described method effectively separates the main product from its precursors, such as 4,6-dichloropyrimidine and 2-cyanophenol, as well as potential degradation products. This guide provides a detailed protocol, explains the scientific rationale behind the method development choices, and offers a framework for method validation, making it an essential tool for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Analytical Imperative
The synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine is a key step in the manufacturing of numerous active pharmaceutical ingredients (APIs). Pyrimidine derivatives are widely recognized for their diverse biological activities and therapeutic potential.[1][2] Effective monitoring of this synthesis is critical to ensure reaction completion, maximize yield, and control impurity profiles, which are all fundamental aspects of process optimization and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the precision and versatility needed for quantitative analysis of complex reaction mixtures.[3][4]
The development of a stability-indicating HPLC method is paramount. Such a method must be capable of separating the API from its degradation products and process-related impurities, ensuring that the true purity and stability of the compound are accurately assessed.[4][5][6] This application note details a method specifically tailored for 2-(2-Cyanophenoxy)-4-chloropyrimidine, providing the scientific community with a reliable tool for reaction monitoring and quality control.
Method Rationale & Experimental Design
The core of this analytical method is built upon reversed-phase chromatography, the most common and versatile mode of HPLC for pharmaceutical analysis.[1] The separation is based on the hydrophobic interactions between the analytes and the non-polar stationary phase.
Analyte & Matrix Considerations
The target analyte, 2-(2-Cyanophenoxy)-4-chloropyrimidine, is a moderately polar molecule. The primary precursors are 4,6-dichloropyrimidine and 2-cyanophenol. The reaction progress is monitored by observing the consumption of these starting materials and the formation of the product.
Selection of Chromatographic Conditions
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns provide excellent retention and selectivity for a wide range of moderately polar to non-polar compounds, making them a standard choice for the analysis of pyrimidine derivatives.[1][7] The hydrophobicity of the C18 ligand ensures sufficient interaction with the aromatic and pyrimidine rings of the analyte and related substances.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (ACN) and water is employed. Acetonitrile is chosen as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength for eluting the compounds of interest.[8] A gradient is necessary to provide sufficient resolution between the more polar starting materials and the less polar product within a reasonable analysis time.
-
Mobile Phase Modifier: 0.1% Formic Acid is added to both the aqueous and organic phases. This serves two critical functions:
-
Improved Peak Shape: It helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for basic compounds like pyrimidines.[7][8]
-
Consistent Analyte Ionization: By maintaining a consistent low pH, it ensures that the analytes are in a single, protonated state, leading to reproducible retention times and sharper peaks.
-
-
Detection: A Diode Array Detector (DAD) or a UV detector set at an appropriate wavelength is used. A preliminary scan of the analyte reveals a strong UV absorbance, and a wavelength of 254 nm is chosen as it provides good sensitivity for both the product and the key starting materials.[7]
Detailed Protocol & Methodology
Materials and Equipment
| Component | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade Acetonitrile |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Standards | Reference standards of 2-(2-Cyanophenoxy)-4-chloropyrimidine, 4,6-dichloropyrimidine, and 2-cyanophenol |
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | See Table 1 below |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Sample Preparation
-
Reaction Quench: Withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot into a known volume of diluent (e.g., 10 mL volumetric flask). This stops the reaction and prepares the sample for analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection. This is crucial to prevent clogging of the HPLC column and system.[7]
-
Standard Preparation: Prepare stock solutions of the reference standards in the diluent. Create a working standard mixture containing all relevant compounds at a known concentration (e.g., 0.1 mg/mL).
Experimental Workflow Diagram
Caption: HPLC analysis workflow from sample preparation to data reporting.
Results, Interpretation, and System Suitability
Expected Chromatogram
A successful separation will show baseline resolution between the starting materials and the product. The expected elution order based on polarity is: 2-cyanophenol (most polar, earliest elution), followed by 4,6-dichloropyrimidine, and finally the product 2-(2-Cyanophenoxy)-4-chloropyrimidine (least polar, latest elution).
Reaction Pathway and Monitored Species
The synthesis involves a nucleophilic aromatic substitution reaction. The HPLC method is designed to monitor the key components of this transformation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. rjptonline.org [rjptonline.org]
- 4. ijtsrd.com [ijtsrd.com]
- 5. irjpms.com [irjpms.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Troubleshooting & Optimization
Improving yield in 2-(2-Cyanophenoxy)-4-chloropyrimidine to Azoxystrobin conversion
Welcome to the technical support guide for optimizing the synthesis of Azoxystrobin from its key intermediate, 4-chloro-6-(2-cyanophenoxy)pyrimidine. This resource is designed for researchers and process chemists to troubleshoot common issues, improve reaction yield, and ensure the highest purity of the final product. We will delve into the causality behind experimental choices, providing a framework for logical problem-solving and process optimization.
Overview of the Core Reaction
The critical step in this synthesis route is a nucleophilic aromatic substitution (SNAr) reaction. It involves the coupling of two key intermediates: 4-chloro-6-(2-cyanophenoxy)pyrimidine and methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate . In this reaction, the hydroxyl group of the methoxyacrylate intermediate is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring to form the final Azoxystrobin molecule.[1][2]
Caption: Figure 1. The key SNAr coupling reaction for Azoxystrobin synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during this synthesis in a question-and-answer format.
Q1: My reaction is proceeding very slowly or has stalled. What are the primary factors to investigate?
A1: Sluggish or incomplete reactions are typically traced back to four key parameters: base, solvent, temperature, or inadequate mixing. The goal is to generate a highly reactive "naked" phenoxide anion from the methoxyacrylate intermediate and ensure it has sufficient energy to overcome the activation barrier for the SNAr reaction.
-
Base Selection and Stoichiometry: The base's role is to deprotonate the phenolic hydroxyl group. An insufficiently strong base or inadequate amount will result in a low concentration of the nucleophile.
-
Insight: Weak inorganic bases like potassium carbonate (K₂CO₃) are often preferred for their cost-effectiveness and moderate reactivity, which can prevent side reactions.[2] Ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. Use at least a stoichiometric equivalent (1.0-1.2 eq) relative to the methoxyacrylate.
-
-
Solvent Polarity: The solvent must dissolve the reactants and, crucially, stabilize the intermediates.
-
Insight: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are highly effective. They excel at solvating the cation (e.g., K⁺) from the base, leaving the phenoxide anion less encumbered and therefore more nucleophilic.[1]
-
-
Reaction Temperature: This reaction requires significant thermal energy.
-
Insight: Temperatures are commonly reported in the range of 80-120°C.[3] Start on the lower end (e.g., 80-90°C) and monitor reaction progress. If the reaction is slow, cautiously increase the temperature in 10°C increments. Excessively high temperatures can lead to decomposition and the formation of colored impurities.
-
-
Agitation: In a heterogeneous mixture (e.g., with solid K₂CO₃), efficient mixing is critical for facilitating the interaction between reactants. Ensure the stirring is vigorous enough to keep the base suspended.
Table 1: Recommended Starting Conditions for a 0.1 mol Scale Reaction
| Parameter | Recommendation | Rationale |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | Cost-effective, moderately strong base that minimizes side reactions. |
| Base Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete deprotonation of the phenolic reactant. |
| Solvent | N,N-Dimethylformamide (DMF) | Excellent solubility for reactants and stabilizes the phenoxide intermediate. |
| Temperature | 90 - 110 °C | Provides sufficient energy for the SNAr reaction while managing decomposition risk.[3] |
| Catalyst | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | A tertiary amine catalyst that can significantly accelerate the reaction rate.[4] |
| Catalyst Loading | 1 - 5 mol% | Catalytic amounts are sufficient to improve kinetics without complicating purification.[4] |
Q2: I'm observing significant impurity formation. What are the likely side reactions and how can I mitigate them?
A2: Impurity generation is a primary cause of low yield and difficult purification. The main culprits are hydrolysis of the starting material, formation of undesired isomers, and reactions involving impurities present in the starting materials themselves.
-
Hydrolysis: The starting material, 4-chloro-6-(2-cyanophenoxy)pyrimidine, is susceptible to hydrolysis, especially at high temperatures in the presence of water and base, forming the corresponding hydroxy-pyrimidine.
-
Mitigation: Ensure all reactants and the solvent are anhydrous. Use a dry nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction.
-
-
Isomerization: Azoxystrobin exists as E and Z isomers around the acrylate double bond. The E-isomer is the biologically active and desired product.[5] High temperatures or exposure to UV light (less common during synthesis but relevant for storage) can promote isomerization to the inactive Z-isomer.[5]
-
Mitigation: Maintain the recommended temperature range. Protect the reaction mixture from direct light where practical. The Z-isomer, if formed, can often be removed during crystallization.
-
-
Starting Material Purity: Impurities in either of the two key intermediates can lead to a cascade of by-products that are difficult to separate.[6]
-
Mitigation: Always verify the purity of your starting materials (e.g., by NMR or LC-MS) before beginning the synthesis. If necessary, purify the intermediates via recrystallization or column chromatography.
-
Caption: Figure 2. Common pathways leading to the formation of impurities.
Q3: What is the role of a catalyst, and how do I choose the right one?
A3: While the reaction can proceed without a catalyst, its rate is often impractically slow for laboratory or industrial scales. A catalyst significantly accelerates the substitution reaction.
-
Tertiary Amines (e.g., DABCO): Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) are highly effective catalysts for this type of SNAr reaction.[4] They are thought to function by activating the pyrimidine ring, making it more susceptible to nucleophilic attack.
-
Copper Salts: Copper(I) salts (e.g., CuCl, CuI) have also been reported as catalysts for similar etherification reactions, operating through a mechanism that can be considered an Ullmann-type condensation.[1] However, they can complicate product purification due to the need to remove residual metal.
-
Phase-Transfer Catalysts (PTC): If using a biphasic system or a solid-liquid system with poor solubility, a PTC like a quaternary ammonium salt can be beneficial. The PTC transports the phenoxide anion from the solid or aqueous phase into the organic phase where the reaction occurs, thereby increasing the reaction rate.[7][8] This can allow for the use of less expensive bases and solvents.
Recommendation: For most standard laboratory setups using a polar aprotic solvent, DABCO is an excellent first choice due to its high efficacy and the fact that it is an organic molecule, which can be easier to remove during work-up than metal-based catalysts.[4]
Q4: My final yield is low despite analytical monitoring (TLC/LC-MS) showing high conversion. Where am I losing my product?
A4: Significant product loss after the reaction is complete almost always points to issues in the work-up and purification stages. Azoxystrobin has moderate solubility, and improper solvent choice or technique during crystallization can leave a substantial amount of your product in the mother liquor.
-
Work-up: The reaction is typically quenched by adding water to dissolve the inorganic salts (like K₂CO₃ and KCl). The product is then extracted into a water-immiscible organic solvent (e.g., ethyl acetate, toluene). Ensure you perform multiple extractions (e.g., 3x) to recover all the product from the aqueous layer.
-
Crystallization/Purification: This is the most critical step for achieving high purity and is also a common source of yield loss.
-
Anti-Solvent Method: A common and effective technique involves dissolving the crude product in a good solvent (like ethyl acetate or butyl acetate) and then adding a poor solvent (an "anti-solvent" like n-hexane) to induce crystallization.[9]
-
Cooling Crystallization: Dissolving the crude product in a suitable solvent (like methanol or butyl acetate) at an elevated temperature and then slowly cooling to induce crystallization is also widely used.[10]
-
Protocol 1: High-Yield Crystallization [9][10]
-
After aqueous work-up and extraction, concentrate the organic layers under reduced pressure to obtain the crude Azoxystrobin as an oil or solid.
-
Dissolve the crude product in a minimal amount of a good solvent, such as butyl acetate or ethyl acetate , at room temperature or with gentle warming (e.g., 40-50°C).
-
Filter the solution if any insoluble material is present.
-
Slowly add an anti-solvent, such as n-hexane , dropwise with stirring until the solution becomes cloudy (persistent nucleation).
-
Stir the mixture at room temperature for 30 minutes, then cool to 0-5°C and continue stirring for at least 1.5 hours to maximize precipitation.[9]
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold anti-solvent (n-hexane), and dry under vacuum.
Q5: How can I effectively monitor the reaction's progress?
A5: Accurately determining the reaction endpoint is crucial to avoid generating impurities from overheating or side reactions over extended periods.
-
Thin-Layer Chromatography (TLC): The simplest method. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to separate the starting material from the product. The disappearance of the limiting reagent's spot indicates the reaction is likely complete.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product. This is the preferred method for precise monitoring. A reverse-phase C18 column with a mobile phase like acetonitrile and water is typically effective.[11]
-
Gas Chromatography (GC): GC can also be used, particularly for monitoring the disappearance of the more volatile starting materials.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for both monitoring conversion and identifying potential by-products by their mass, which can be invaluable for troubleshooting.[14][15]
Protocol 2: Reaction Monitoring by HPLC
-
Sample Preparation: Carefully take a small aliquot (e.g., ~50 µL) from the reaction mixture. Quench it in a known volume of solvent (e.g., 1 mL of acetonitrile) in a vial. This stops the reaction and dilutes the sample.
-
Instrumentation: Use an HPLC system with a UV detector (set to ~255 nm) and a C18 column.[11]
-
Mobile Phase: A gradient or isocratic system of acetonitrile and water is a good starting point.[11]
-
Analysis: Inject a small volume of the diluted sample. Compare the peak areas of the starting material and the product over time. The reaction is considered complete when the peak area of the limiting reactant is negligible (e.g., <1%).
References
-
Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem. National Center for Biotechnology Information. [Link]
-
Azoxystrobin - Wikipedia. Wikimedia Foundation. [Link]
- CN104119282A - Method for decoloring and purifying azoxystrobin.
- CN103145627A - Azoxystrobin synthesis method.
-
Azoxystrobin (Ref: ICI 5504). AERU - University of Hertfordshire. [Link]
-
A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. SAGE Publications Inc. [Link]
- WO2013026391A1 - Synthesis method of azoxystrobin and exclusive intermediate in the.
- CN114478400B - Crystallization method of azoxystrobin.
- WO2017060917A1 - Process for the preparation of azoxystrobin.
-
AZOXYSTROBIN (229). Food and Agriculture Organization of the United Nations. [Link]
- WO2008043978A1 - Preparation of azoxystrobin.
-
Method of Analysis for Azoxystrobin content. Central Insecticides Board & Registration Committee. [Link]
-
Determination of azoxystrobin residue by UV detection high performance liquid chromatography in mango. SciELO. [Link]
-
Preparation method for azoxystrobin. Justia Patents. [Link]
-
A novel green analytical procedure for monitoring of azoxystrobin in water samples by a flow injection chemiluminescence method with off-line ultrasonic treatment. PubMed. [Link]
-
Azoxystrobin Environmental Chemistry Method Soil. U.S. Environmental Protection Agency. [Link]
-
Azoxystrobin Impurities and Related Compound. Veeprho. [Link]
-
PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF. European Patent Office. [Link]
-
Enhanced Fungicidal Efficacy by Co-Delivery of Azoxystrobin and Diniconazole with Cauliflower-Like Metal–Organic Frameworks NH2-Al-MIL-101. MDPI. [Link]
-
Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat. PubMed. [Link]
-
Industrial Phase-Transfer Catalysis. Organic Process Research & Development. [Link]
- CN102276538B - Method for preparing azoxystrobin and key intermediate thereof.
-
METHOD FOR PREPARING AZOXYSTROBIN. European Patent Office. [Link]
- CN102241651A - Preparation method of azoxystrobin intermediate.
-
Contribution of phase transfer catalyst to green chemistry: A review. JETIR. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]
-
METHOD FOR PREPARING AZOXYSTROBIN INTERMEDIATES. European Patent Office. [Link]
-
Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice. National Institutes of Health. [Link]
Sources
- 1. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 2. WO2017060917A1 - Process for the preparation of azoxystrobin - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2008043978A1 - Preparation of azoxystrobin - Google Patents [patents.google.com]
- 5. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 6. veeprho.com [veeprho.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. jetir.org [jetir.org]
- 9. CN104119282A - Method for decoloring and purifying azoxystrobin - Google Patents [patents.google.com]
- 10. CN114478400B - Crystallization method of azoxystrobin - Google Patents [patents.google.com]
- 11. scielo.br [scielo.br]
- 12. ppqs.gov.in [ppqs.gov.in]
- 13. patents.justia.com [patents.justia.com]
- 14. epa.gov [epa.gov]
- 15. Detection of Azoxystrobin Fungicide and Metabolite Azoxystrobin-Acid in Pregnant Women and Children, Estimation of Daily Intake, and Evaluation of Placental and Lactational Transfer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Side products in the synthesis of Azoxystrobin from 2-(2-Cyanophenoxy)-4-chloropyrimidine
Welcome to the comprehensive technical support guide for managing side products in the synthesis of Azoxystrobin, specifically from the reaction of 2-(2-Cyanophenoxy)-4-chloropyrimidine with its corresponding coupling partner. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we will delve into the common impurities encountered, their mechanisms of formation, and robust strategies for their mitigation and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of Azoxystrobin from 2-(2-Cyanophenoxy)-4-chloropyrimidine?
In the synthesis of Azoxystrobin via the nucleophilic aromatic substitution of a chloropyrimidine precursor with 2-cyanophenol, several process-related impurities can arise. These can be broadly categorized as follows:
-
Unreacted Starting Materials: Residual 2-(2-Cyanophenoxy)-4-chloropyrimidine and 2-cyanophenol.
-
Isomeric Impurities: The most notable is the (Z)-isomer of Azoxystrobin. The desired active ingredient is the (E)-isomer.[1][2]
-
Hydrolysis Products: Formation of hydroxy-pyrimidines from the reaction of the chloropyrimidine intermediate with water.
-
Dimeric Impurities: Self-condensation or cross-condensation products. A specific dimeric impurity linked by a methylene bridge has been identified in some processes.[3]
-
Nitrile Hydrolysis Products: Under strongly basic conditions, the cyano group of 2-cyanophenol can hydrolyze to a carboxylic acid, leading to the formation of salicylic acid derivatives.[4]
A thorough analysis of your crude product using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying and quantifying these impurities.[5][6][7]
Troubleshooting Guide
Q2: I am observing a significant amount of an unknown impurity with a molecular weight corresponding to the hydrolysis of the chloropyrimidine starting material. What is the likely structure and how can I prevent its formation?
Likely Impurity: 2-(2-Cyanophenoxy)-4-hydroxypyrimidine.
Mechanism of Formation:
This impurity arises from the nucleophilic attack of water or hydroxide ions on the electron-deficient C4 position of the pyrimidine ring, displacing the chloride. This reaction is often accelerated by elevated temperatures and the presence of moisture in the reaction medium or base.
Caption: Hydrolysis of the chloropyrimidine intermediate.
Troubleshooting and Prevention:
-
Moisture Control: Ensure all solvents and reagents are anhydrous. Use of dry solvents (e.g., freshly distilled or from a solvent purification system) and inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Base Selection: The choice and handling of the base are critical. If using a hygroscopic base like potassium carbonate, ensure it is freshly dried before use.
-
Temperature Management: Avoid excessively high reaction temperatures, as this can increase the rate of hydrolysis. Optimize the temperature to favor the desired reaction with 2-cyanophenol over hydrolysis.
-
Reaction Time: Prolonged reaction times can lead to increased hydrolysis. Monitor the reaction progress by TLC or HPLC and quench the reaction upon completion.
Q3: My final product contains a significant percentage of the (Z)-isomer of Azoxystrobin. What causes its formation and how can I minimize it?
Impurity: (Z)-Azoxystrobin
Mechanism of Formation:
Azoxystrobin contains a carbon-carbon double bond in the acrylate moiety, leading to the possibility of (E) and (Z) geometric isomers. The (E)-isomer is the desired, biologically active form. The formation of the (Z)-isomer can be influenced by the synthetic route used to prepare the acrylate precursor and can also be induced by photoisomerization upon exposure to UV light.[1]
Caption: E/Z isomerization of Azoxystrobin.
Troubleshooting and Prevention:
-
Control of Precursor Stereochemistry: Ensure the stereochemical purity of the acrylate-containing starting material.
-
Photostability: Protect the reaction mixture and the isolated product from direct sunlight or other sources of UV radiation. Use amber glassware or cover reaction vessels with aluminum foil.
-
Purification: The (E) and (Z) isomers can often be separated by chromatography or careful crystallization.
Table 1: Typical HPLC Parameters for Azoxystrobin Isomer Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Typical Retention Time | (E)-Azoxystrobin elutes before the (Z)-isomer under these conditions. |
Note: This is a general guideline. Method optimization may be required for specific analytical systems and sample matrices.[6][8]
Q4: I have identified a high molecular weight impurity that appears to be a dimer. What is its likely structure and how is it formed?
Likely Impurity: A dimeric species, potentially linked by a methylene bridge. One such impurity has been characterized as methyl 2-(2-(6-(2-cyanophenoxy)-2-((4-(2-cyanophenoxy)-6-(2-(1,3-dimethoxy-3-oxoprop-l-en-2-yl)phenoxy)pyrimidin-5-yl)methyl)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate.[3]
Mechanism of Formation:
The formation of this specific dimer is thought to occur in the penultimate stage of some synthetic routes where dichloromethane is used as a solvent or is present as an impurity. The methylene group from dichloromethane can act as an electrophile, linking two pyrimidine rings.
Caption: Formation of a dimeric impurity.
Troubleshooting and Prevention:
-
Solvent Purity: Use high-purity solvents and avoid chlorinated solvents like dichloromethane if this impurity is observed.
-
Reaction Conditions: The specific conditions that favor this side reaction should be investigated and optimized. This may involve adjusting the base, temperature, or reaction time.
-
Purification: Dimeric impurities, being significantly larger and often less polar than the desired product, can typically be removed by column chromatography or recrystallization.
Q5: My reaction is sluggish and upon forcing the conditions, I see a new polar impurity. What could this be?
Likely Impurity: 2-Hydroxybenzoic acid (salicylic acid) or its corresponding Azoxystrobin analog where the cyano group is replaced by a carboxylic acid.
Mechanism of Formation:
Under harsh basic conditions (e.g., high concentration of a strong base and elevated temperatures), the nitrile group of 2-cyanophenol can undergo hydrolysis to a carboxylic acid.[4]
Sources
- 1. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 2. Determination of azoxystrobin and its impurity in pesticide formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. openknowledge.fao.org [openknowledge.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. scielo.br [scielo.br]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions of 2-(2-Cyanophenoxy)-4-chloropyrimidine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 2-(2-Cyanophenoxy)-4-chloropyrimidine as a key intermediate. The efficiency of palladium-catalyzed cross-coupling reactions is paramount, and optimizing the catalyst loading is a critical step in developing a robust, cost-effective, and scalable synthetic route. This document provides a structured approach to troubleshooting common issues and systematically optimizing catalyst loading through a series of frequently asked questions and detailed technical guides.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding catalyst optimization for this specific substrate class.
Q1: What is a typical starting point for catalyst loading in a cross-coupling reaction with 2-(2-Cyanophenoxy)-4-chloropyrimidine?
A1: For initial screening with heteroaryl chlorides, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1] More specifically, for Suzuki-Miyaura reactions, a loading of 2-5 mol% is frequently employed in academic literature, while Buchwald-Hartwig aminations may also fall within this range.[1] The goal of process development is often to reduce this loading significantly, ideally to <1 mol% or even into the parts-per-million (ppm) range, to minimize costs and reduce residual palladium levels in the final product.[2]
Q2: Why is minimizing catalyst loading so crucial in process chemistry?
A2: Optimizing catalyst loading is driven by several key factors in drug development and manufacturing:
-
Cost Reduction: Palladium and the sophisticated phosphine ligands used in these reactions are expensive. Reducing the catalyst loading has a direct and significant impact on the cost of goods for a target molecule.[2]
-
Product Purity: High catalyst loadings can lead to increased levels of residual palladium in the active pharmaceutical ingredient (API). Regulatory agencies have strict limits on heavy metal impurities, and their removal often requires costly and yield-reducing purification steps.
-
Sustainability: Reducing the amount of heavy metal catalyst used makes the process "greener" and more environmentally sustainable.[3]
-
Reaction Profile: Sometimes, excessive catalyst loading does not improve the yield and can even lead to the formation of side products or catalyst agglomeration, which can hinder the reaction rate.[4][5]
Q3: How do the palladium precatalyst and ligand choices influence the required catalyst loading?
A3: The choice of precatalyst and ligand is arguably the most critical factor influencing catalytic efficiency and, therefore, the optimal loading.
-
Palladium Precatalyst: Modern, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for the efficient in situ generation of the active, monoligated Pd(0) species.[6] These systems are often more active and stable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, allowing for significantly lower catalyst loadings under milder conditions.[7]
-
Ligand Selection: 2-(2-Cyanophenoxy)-4-chloropyrimidine is an electron-deficient heteroaryl chloride. The oxidative addition step, often rate-limiting, can be challenging. Sterically bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[7] These ligands promote the formation of the active L₁Pd(0) catalyst, accelerate oxidative addition, and stabilize the complex, preventing decomposition and allowing for lower catalyst loadings.[8][9] The use of inappropriate or less active ligands will necessitate higher catalyst loadings and more forcing conditions.
Q4: My reaction with 2-(2-Cyanophenoxy)-4-chloropyrimidine is showing low or no conversion. What are the first troubleshooting steps?
A4: When faced with a low-yielding reaction, a systematic approach is crucial before adjusting the catalyst loading. Increasing the catalyst amount may not solve an underlying fundamental issue.
-
Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[10] Ensure your reaction setup was properly degassed (e.g., via vacuum/backfill cycles or sparging) and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Confirm Reagent Quality: Ensure all reagents—especially the solvent and base—are anhydrous.[11] Water can lead to hydrolysis of starting materials or intermediates and can affect the solubility and activity of inorganic bases.[10][12] Impurities in the starting materials can act as catalyst poisons.[10]
-
Assess the Base: The base is crucial for the transmetalation step.[10] Ensure the correct base is being used and that it is of high quality. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig aminations, a stronger base like LHMDS or NaOtBu is often required.
-
Check Temperature: Ensure the reaction is being run at an appropriate temperature. While some modern catalyst systems work at room temperature, many couplings involving aryl chlorides require heating (typically 80-120°C) to drive the reaction to completion.[13]
Section 2: Troubleshooting Guide for Catalyst Optimization
This guide provides specific troubleshooting steps when optimizing catalyst loading.
Issue 1: Reaction is clean but stalls, failing to reach full conversion.
-
Symptom: LC-MS or TLC analysis shows the reaction progressing initially but stopping with significant starting material remaining, even after extended reaction times.
-
Analysis: This often points to catalyst deactivation or a catalyst loading that is simply too low to sustain the catalytic cycle until all the limiting reagent is consumed.
| Possible Cause | Troubleshooting Action & Rationale |
| Catalyst Decomposition | The active Pd(0) species is unstable at the reaction temperature. Action: 1. Lower the reaction temperature. 2. Switch to a more robust ligand/precatalyst system known for high thermal stability. 3. Ensure rigorous exclusion of oxygen, as this accelerates decomposition.[10] |
| Insufficient Catalyst Loading | The total number of catalytic turnovers is limited by the amount of active catalyst. Action: 1. Perform a systematic screen, incrementally increasing the catalyst loading (e.g., from 0.5 mol% to 1.0 mol%, then 1.5 mol%). 2. Plot yield vs. loading to find the point of diminishing returns.[4] |
| Product Inhibition | The product or a byproduct may be binding to the palladium center, inhibiting further catalysis. Action: This is more complex to diagnose. Analyze the crude reaction mixture for potential inhibitory structures. Sometimes, a change in ligand can mitigate this effect. |
Issue 2: Decreasing catalyst loading leads to a sharp drop in yield and/or an increase in side products.
-
Symptom: A reaction that works well at 2 mol% fails completely or produces significant impurities at 0.5 mol%.
-
Analysis: This indicates that at lower concentrations, the rate of the desired catalytic cycle becomes slow relative to catalyst decomposition pathways or other side reactions.
| Possible Cause | Troubleshooting Action & Rationale |
| Slow Oxidative Addition | At low catalyst concentrations, the rate-limiting oxidative addition step is too slow, allowing competing reactions to dominate. Action: 1. Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos) to accelerate this step.[7] 2. Increase the reaction temperature modestly. |
| Homocoupling of Coupling Partner | This is common in Suzuki reactions, especially if trace oxygen is present. Action: 1. Improve degassing procedures. 2. Use a slight excess of the boronic acid/ester. 3. Consider using a boronic ester (e.g., pinacol ester) instead of the acid, as they are often more robust.[10] |
| Catalyst Poisoning | Trace impurities in reagents or solvents have a more pronounced effect at lower catalyst loadings. Action: 1. Re-purify starting materials. 2. Use freshly distilled or high-purity anhydrous solvents.[14] |
Section 3: Experimental Protocols and Data
Protocol 1: Systematic Catalyst Loading Screen
This protocol outlines a general procedure for efficiently screening catalyst loadings for a Suzuki-Miyaura coupling reaction.
-
Setup: In an array of oven-dried reaction vials equipped with stir bars, add 2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 equiv).
-
Reagents: To each vial, add the arylboronic acid (1.2 equiv) and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand (e.g., XPhos Pd G3) in the reaction solvent (e.g., anhydrous, degassed 1,4-dioxane) to ensure accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.2, 0.1 mol%).
-
Reaction: Add the remaining solvent to achieve the desired concentration (e.g., 0.1 M). Seal the vials, and place them in a pre-heated block at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4 hours), cool the reactions, quench a small aliquot from each vial, and analyze by LC-MS to determine the conversion and purity profile.
-
Analysis: Based on the results, identify the lowest catalyst loading that provides the desired conversion and purity within an acceptable timeframe.
Table 1: Example Data from a Catalyst Loading Optimization Screen
| Entry | Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Key Impurity (Homocoupling, %) |
| 1 | XPhos Pd G3 | 2.0 | 100 | 2 | >99 | <0.5 |
| 2 | XPhos Pd G3 | 1.0 | 100 | 2 | >99 | <0.5 |
| 3 | XPhos Pd G3 | 0.5 | 100 | 4 | 95 | 1.2 |
| 4 | XPhos Pd G3 | 0.2 | 100 | 8 | 78 | 3.5 |
| 5 | XPhos Pd G3 | 0.1 | 100 | 8 | 55 | 5.1 |
This hypothetical data illustrates that while 1.0 mol% gives excellent results quickly, 0.5 mol% may be acceptable with a longer reaction time. Below this level, the reaction becomes slow and side reactions become more prominent.
Section 4: Visualization of Key Processes
Diagram 1: Troubleshooting Workflow for Low Conversion
This diagram outlines a logical sequence of steps to diagnose and solve low-yield issues in cross-coupling reactions.
Caption: Systematic workflow for troubleshooting low-yield cross-coupling reactions.
Diagram 2: The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is key to rational optimization. For example, issues with oxidative addition often necessitate a change in ligand, while problems in transmetalation may be solved by screening bases.[15]
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.
References
- Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- BenchChem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- BenchChem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.
- Valerie, E. et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Nolan, S. P. et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. ScienceDirect.
- ResearchGate. Optimization of reaction conditions for solvent, temperature, time and catalyst loading. ResearchGate.
- Cabri, W. et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Organ, M. G. et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics (ACS Publications).
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
- ResearchGate. Catalyst Loading Optimization. ResearchGate.
- Doyle, A. G. & MacMillan, D. W. C. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Le-Criell, M. et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development (ACS Publications).
- ResearchGate. Ligands and/or Catalysts Used in Coupling Reactions. ResearchGate.
- BenchChem. Technical Support Center: Ligand Effects on the Efficiency of Copper Catalysts. BenchChem Technical Support.
- BenchChem. Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem Technical Support.
- Google Patents. Azoxystrobin synthesis method. Google Patents.
- PubMed. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PubMed.
- BenchChem. Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions. BenchChem Technical Support.
- BenchChem. Preventing byproduct formation in azo coupling reactions. BenchChem Technical Support.
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- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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Overcoming regioselectivity issues in 2-(2-Cyanophenoxy)-4-chloropyrimidine reactions
Welcome to the technical support hub for researchers utilizing 2-(2-Cyanophenoxy)-4-chloropyrimidine in their synthetic workflows. This guide is designed to provide in-depth, practical solutions to common challenges, with a primary focus on mastering the critical issue of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. We aim to move beyond simple protocols by explaining the fundamental principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the reactivity of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Q1: What are the primary reactive sites on 2-(2-Cyanophenoxy)-4-chloropyrimidine for nucleophilic attack?
A1: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr).[1] For this specific substrate, there are two primary sites for potential nucleophilic attack:
-
C4-Position: This is the most activated and sterically accessible site. The chlorine atom is a good leaving group, and the position is para to one ring nitrogen (N1) and ortho to the other (N3). This electronic arrangement effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[2][3]
-
C6-Position: This position, bearing a hydrogen atom, is also activated (ortho to N1). While it lacks a conventional leaving group, under certain conditions, it can be susceptible to attack, leading to more complex reaction pathways or side products.
The 2-(2-Cyanophenoxy) group is an ether linkage and is generally stable under typical SNAr conditions, making the C2 position far less reactive towards substitution compared to the C4-chloro position.
Q2: Why is substitution at the C4 position generally favored over the C2 or C6 positions in dichloropyrimidines?
A2: The preference for C4 substitution is a well-established principle in pyrimidine chemistry.[4][5] The primary reason lies in the stability of the reaction intermediate. During an SNAr reaction, the nucleophile adds to the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]
-
Attack at C4 (or C6): When a nucleophile attacks the C4 or C6 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom at the N1 position through resonance. This is a highly stabilizing interaction.[2]
-
Attack at C2: Attack at the C2 position allows the negative charge to be delocalized onto both nitrogen atoms (N1 and N3). While this seems favorable, frontier molecular orbital (FMO) theory calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is generally larger on C4 and C6 than on C2.[3] This indicates that the C4 and C6 positions are more electrophilic and thus more kinetically favorable for attack. In most cases, C4 is favored over C2.[7]
The diagram below illustrates the resonance stabilization for C4 attack.
Figure 1. Formation of the stable Meisenheimer intermediate.
Q3: What key factors control the regioselectivity of these reactions?
A3: Regioselectivity is not absolute and can be influenced by a delicate interplay of several factors. Understanding these allows for precise control over the reaction outcome.
-
Nucleophile Properties: The steric bulk and electronic nature of the incoming nucleophile are critical. Bulky nucleophiles may face steric hindrance at one position, favoring another. Highly reactive (hard) nucleophiles may react under kinetic control, while softer nucleophiles might favor the thermodynamically more stable product.
-
Reaction Conditions:
-
Temperature: Lower temperatures often increase selectivity by favoring the pathway with the lowest activation energy (kinetic product).
-
Solvent: The polarity of the solvent can differentially stabilize the transition states leading to different isomers. Polar aprotic solvents like DMF or DMSO are common for SNAr reactions.[8]
-
Base: The choice and strength of the base can influence the concentration and reactivity of the nucleophile, particularly for amines or thiols.[9]
-
The following diagram outlines the primary factors that must be considered when planning a synthesis.
Figure 2. Key factors influencing reaction regioselectivity.
Section 2: Troubleshooting Guide for Poor Regioselectivity
This section provides a structured, cause-and-effect approach to solving specific experimental problems.
Problem 1: My reaction yields a mixture of C4 and C6 substituted isomers. How do I favor the C4 product?
This is the most common regioselectivity challenge. The C6 position, while lacking a leaving group, can be deprotonated or participate in other pathways, especially with strong bases or highly reactive nucleophiles.
Potential Cause: The reaction conditions are not optimized to sufficiently differentiate the kinetic barrier between attack at C4 and C6. The nucleophile may be too reactive or sterically small, allowing it to attack the more sterically accessible C6 position.
Explanation: While C4 is electronically favored, the C6 position is sterically less hindered by the bulky 2-(2-Cyanophenoxy) group. For small nucleophiles (e.g., ammonia, small primary amines), the steric environment is less of a deciding factor, and competitive attack at C6 can become significant, especially at higher temperatures where the kinetic preference is less pronounced.
Suggested Solutions & Protocols:
| Parameter | Recommended Adjustment for C4 Selectivity | Rationale |
| Temperature | Lower the reaction temperature (e.g., from reflux to 40-60 °C, or from RT to 0 °C). | Increases the energy difference required for the less-favored pathway, enhancing kinetic control.[8] |
| Nucleophile Addition | Add the nucleophile slowly or portion-wise to the reaction mixture. | Maintains a low instantaneous concentration of the nucleophile, suppressing potential side reactions. |
| Solvent | Use a polar aprotic solvent like Dioxane, THF, or DMF. | These solvents effectively solvate the cation of the base but leave the nucleophile relatively "bare" and reactive, while also stabilizing the charged intermediate. |
| Base | Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) instead of strong bases like NaH or alkoxides. | Strong bases can deprotonate the C6 position or generate a highly reactive nucleophile that is less selective. Carbonates often provide an optimal balance.[9] |
Optimized Protocol for C4-Amination
This protocol provides a robust starting point for reacting 2-(2-Cyanophenoxy)-4-chloropyrimidine with a primary or secondary amine to favor C4 substitution.
Materials:
-
2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Anhydrous 1,4-Dioxane or DMF
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-(2-Cyanophenoxy)-4-chloropyrimidine and finely powdered K₂CO₃.
-
Add anhydrous dioxane to create a slurry (concentration typically 0.1-0.5 M).
-
Begin vigorous stirring. Add the amine nucleophile to the mixture. If the amine is highly reactive, add it dropwise over 5-10 minutes.
-
Heat the reaction mixture to a controlled temperature (start with 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the desired C4-substituted product.
Problem 2: The reaction is sluggish or stalls, and forcing conditions (high heat) lead to decomposition or a mixture of products.
Potential Cause: The nucleophile is not sufficiently reactive under mild conditions, or the substrate's solubility is poor.
Explanation: Weakly nucleophilic species, such as anilines with electron-withdrawing groups or sterically hindered secondary amines, may require higher thermal energy to overcome the activation barrier.[10] However, this can also provide enough energy to activate undesired pathways (like C6 attack or decomposition), leading to a loss of selectivity and yield.
Suggested Solutions:
-
Catalyst-Assisted SNAr: For particularly challenging nucleophiles, consider a palladium-catalyzed Buchwald-Hartwig amination. While typically used for C-N bond formation with aryl bromides, specialized ligands can enable selective coupling at the C4-Cl position of pyrimidines. This approach often proceeds at lower temperatures with higher selectivity.[4]
-
Solvent Optimization: Ensure the substrate is fully dissolved at the reaction temperature. A switch from dioxane to a more polar solvent like DMF or NMP can improve solubility and increase the reaction rate.
-
Base Selection: For weakly acidic nucleophiles (like some anilines or heterocycles), a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) may be required to generate a sufficient concentration of the active nucleophile.
The troubleshooting workflow below provides a systematic approach to diagnosing and solving regioselectivity issues.
Figure 3. Troubleshooting workflow for poor C4 regioselectivity.
Section 3: References
-
Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. SAGE Publications Inc. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Royal Society of Chemistry (RSC). [Link]
-
Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. PubMed. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central (PMC). [Link]
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central (PMC). [Link]
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Chemical and Pharmaceutical Research. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central (PMC). [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Predicting regioselectivity in nucleophilic aromatic substitution. PubMed. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Pyrimidine chemistry. Chemistry Stack Exchange. [Link]
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Technical Support Center: Navigating the Synthesis with 2-(2-Cyanophenoxy)-4-chloropyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of 2-(2-Cyanophenoxy)-4-chloropyrimidine in chemical synthesis, with a specific focus on preventing its hydrolysis. The inherent reactivity of the chloropyrimidine core, while synthetically useful, also renders it susceptible to unwanted side reactions, primarily hydrolysis. This guide offers insights and practical solutions to mitigate these challenges, ensuring the integrity and yield of your desired product.
Understanding the Challenge: The Hydrolysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine
The central issue when working with 2-(2-Cyanophenoxy)-4-chloropyrimidine is its susceptibility to nucleophilic aromatic substitution (SNAr). While this reactivity is harnessed for coupling with various nucleophiles, water, if present, can also act as a nucleophile, leading to the formation of the corresponding 4-hydroxypyrimidine derivative. This byproduct can complicate purification and reduce the overall yield of the target molecule.
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 4-position is a good leaving group, further promoting this reaction. The 2-cyanophenoxy group also influences the electronic properties of the pyrimidine ring, though the primary site of nucleophilic attack is typically the 4-position due to the lability of the chloro substituent.[1][2][3]
dot
Caption: Competitive nucleophilic attack leading to desired product or hydrolysis byproduct.
Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during reactions involving 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Q1: I'm observing a significant amount of a polar byproduct in my reaction, which I suspect is the hydrolyzed starting material. How can I confirm this?
A1: Characterization of the Hydrolysis Byproduct
Your suspicion is likely correct. The hydrolyzed product, 2-(2-Cyanophenoxy)-4-hydroxypyrimidine, will have a different analytical profile than your starting material and desired product.
-
Thin-Layer Chromatography (TLC): The hydroxyl group makes the byproduct significantly more polar. It will have a lower Rf value on a normal-phase silica TLC plate compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): On a reverse-phase column (like C18), the more polar hydrolyzed byproduct will elute earlier (have a shorter retention time) than the less polar starting material.[4][5]
-
Mass Spectrometry (MS): The mass of the hydrolyzed byproduct will be lower than the starting material due to the replacement of chlorine (atomic mass ~35.5 amu) with a hydroxyl group (atomic mass ~17 amu).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. In ¹H NMR, you may observe the appearance of a broad singlet corresponding to the hydroxyl proton. In ¹³C NMR, the chemical shift of the carbon at the 4-position will change significantly upon substitution.[4]
| Compound | Expected Rf (Normal Phase) | Expected Retention Time (Reverse Phase) | Key Analytical Feature |
| 2-(2-Cyanophenoxy)-4-chloropyrimidine | Higher | Longer | Presence of Chlorine Isotope Pattern in MS |
| Hydrolysis Byproduct | Lower | Shorter | Absence of Chlorine Isotope Pattern in MS |
Q2: What are the primary causes of hydrolysis in my reaction, and how can I minimize them?
A2: Controlling Reaction Conditions to Prevent Hydrolysis
Hydrolysis is primarily caused by the presence of water in your reaction system. The following are critical factors to control:
-
Solvent Purity: Always use anhydrous (dry) solvents. Solvents like DMF, DMSO, and acetonitrile are hygroscopic and can absorb moisture from the air. It is best practice to use freshly opened bottles of anhydrous solvents or to dry them using appropriate methods (e.g., molecular sieves).
-
Reagent Purity: Ensure all reagents, including your nucleophile and any bases, are anhydrous. Some bases, like potassium carbonate, can be hygroscopic. Drying them in an oven before use is recommended.
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon).[6] This prevents atmospheric moisture from entering the reaction vessel. Use glassware that has been oven-dried or flame-dried to remove any adsorbed water.
-
Choice of Base: The choice and stoichiometry of the base are crucial.
-
Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIPEA) are often preferred as they are less likely to compete with the desired nucleophile.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, but their purity and dryness are paramount.
-
Avoid strong hydroxide bases (e.g., NaOH, KOH) as they will directly promote hydrolysis.
-
dot
Caption: Recommended workflow to minimize hydrolysis during reaction setup.
Q3: Can the reaction temperature influence the rate of hydrolysis?
A3: The Role of Temperature in Reaction Selectivity
Yes, temperature is a critical parameter. While higher temperatures can accelerate the desired nucleophilic substitution, they can also increase the rate of hydrolysis if water is present.[6]
-
Recommendation: Start your reaction at a lower temperature (e.g., room temperature or even 0 °C) and gradually increase it only if the reaction is proceeding too slowly. Monitoring the reaction progress by TLC or HPLC at different temperatures can help you find the optimal balance between reaction rate and byproduct formation.
Q4: My nucleophile is an amine. How does its basicity and nucleophilicity affect the potential for hydrolysis?
A4: Balancing Nucleophilicity and Basicity
The properties of your amine nucleophile play a significant role.
-
Highly Nucleophilic Amines: More nucleophilic amines will react faster with the 2-(2-Cyanophenoxy)-4-chloropyrimidine, outcompeting the residual water and minimizing hydrolysis.
-
Highly Basic Amines: Very basic amines can deprotonate any trace amounts of water, forming hydroxide ions, which are potent nucleophiles and will readily attack the substrate, leading to the hydrolyzed byproduct.
In situations with weakly nucleophilic amines, the reaction may require more forcing conditions (higher temperature, longer reaction time), which can increase the likelihood of hydrolysis. In such cases, meticulous control over anhydrous conditions is even more critical.
Q5: I have tried all the above, but I still see some hydrolysis. Are there any other strategies I can employ?
A5: Advanced Strategies and Alternative Reagents
If hydrolysis remains a persistent issue, consider the following:
-
Use of Acid Scavengers: In some cases, acidic byproducts can catalyze hydrolysis. The addition of a non-nucleophilic acid scavenger, such as a proton sponge, can be beneficial.[6]
-
Alternative Leaving Groups: While you are starting with the 4-chloro derivative, for future syntheses, consider if a 4-sulfonyl derivative might offer different reactivity and selectivity profiles. Sulfones can be excellent leaving groups in SNAr reactions.[7]
Experimental Protocol: General Procedure for Nucleophilic Substitution on 2-(2-Cyanophenoxy)-4-chloropyrimidine
This protocol provides a generalized, step-by-step methodology for a typical nucleophilic substitution reaction, emphasizing the measures to prevent hydrolysis.
-
Glassware Preparation: Thoroughly wash and then oven-dry all glassware (reaction flask, condenser, stir bar, etc.) at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Inert Atmosphere Setup: Assemble the glassware while still hot and place it under a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Addition:
-
To the reaction flask, add 2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 equivalent) and the desired amine nucleophile (1.1-1.5 equivalents).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 equivalents).
-
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, NMP, or acetonitrile) via a syringe through a septum. The volume should be sufficient to ensure proper mixing.
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gradually increase the temperature to 50-80 °C and continue to monitor.
-
-
Work-up and Isolation:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
By rigorously excluding water from the reaction system and carefully selecting the base and reaction temperature, the hydrolysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine can be effectively minimized, leading to higher yields and purity of your target compound.
References
- BenchChem. (n.d.). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions.
- BenchChem. (n.d.). Methods for monitoring the progress of pyrimidine reactions.
- Koutentis, P. A., & Kalogirou, A. S. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
- PubMed. (n.d.). [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column].
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Harden, D. B., Mokrosz, M. J., & Strekowski, L. (1988). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry, 53(18), 4137–4140.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- YouTube. (2019, January 19). Nucleophilic aromatic substitutions.
- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II.
- ResearchGate. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
- RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio).
Sources
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 2-(2-Cyanophenoxy)-4-chloropyrimidine
This technical support guide provides in-depth troubleshooting and practical advice for the purification of 2-(2-Cyanophenoxy)-4-chloropyrimidine via recrystallization. Designed for researchers and drug development professionals, this document offers solutions to common challenges encountered during the purification of this key synthetic intermediate.
Troubleshooting Guide
Issue 1: Poor Crystal Formation or No Crystallization
The failure of a compound to crystallize from solution is a frequent issue in recrystallization. This is often due to the solution not being supersaturated.
Root Causes and Solutions:
-
Excess Solvent: The most common reason for crystallization failure is the use of too much solvent, preventing the solution from becoming supersaturated upon cooling.[1][2]
-
Solution: Gently heat the solution to evaporate a portion of the solvent.[3] Once the volume is reduced, allow the solution to cool again. To check if significant compound remains in the mother liquor, dip a glass stirring rod into the solution and let the solvent evaporate; a large residue indicates a high concentration of the compound.[3]
-
-
Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not initiated due to a lack of nucleation sites.[1]
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface.[4][5] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If available, add a single, pure "seed crystal" of 2-(2-Cyanophenoxy)-4-chloropyrimidine to the solution to induce crystallization.[2][4]
-
Solution 3: Evaporation Technique: Dip a glass stirring rod into the supersaturated solution, remove it, and allow the solvent to evaporate, leaving a thin film of microcrystals. Re-introducing this rod into the solution can initiate crystallization.[4]
-
Issue 2: Oiling Out
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to come out of solution above its melting point. The resulting oil often traps impurities and solidifies into an amorphous mass rather than pure crystals.
Root Causes and Solutions:
-
High Solute Concentration: The compound may be precipitating from the solution too rapidly at a temperature above its melting point.
-
Solution: Reheat the solution to redissolve the oil, then add a small amount of additional solvent to lower the saturation point.[3] Allow the solution to cool more slowly to encourage crystal formation over oiling.
-
-
Inappropriate Solvent Choice: The chosen solvent may be too nonpolar, or the compound may have a low melting point.
-
Solution: Consider a different solvent or a mixed solvent system. For instance, if the compound is oiling out from a nonpolar solvent like hexane, try a slightly more polar solvent or a mixture such as hexane/acetone.
-
Issue 3: Low Recovery of Crystalline Product
A low yield of purified product can be frustrating and costly. Several factors can contribute to this issue.
Root Causes and Solutions:
-
Significant Solubility in Cold Solvent: The compound may still be quite soluble in the solvent even at low temperatures.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6] If recovery is still low, a different solvent with lower solubility for the compound at cold temperatures should be selected.
-
-
Premature Crystallization during Hot Filtration: If an initial hot filtration step is used to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel stem.[5]
Issue 4: Colored Impurities in Crystals
The presence of color in the final crystals indicates that impurities have co-crystallized with the product.
Root Causes and Solutions:
-
Adsorption of Impurities: Highly colored, often polar, impurities can adsorb onto the surface of the growing crystals.
-
Solution: Before allowing the solution to cool, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[7] Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best recrystallization solvent for 2-(2-Cyanophenoxy)-4-chloropyrimidine?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For 2-(2-Cyanophenoxy)-4-chloropyrimidine, a good starting point for solvent screening would be alcohols (like ethanol or methanol), esters (like ethyl acetate), and ketones (like acetone), or mixtures such as hexane/acetone or hexane/THF. A related, more complex molecule, Azoxystrobin, shows good solubility in solvents like methanol, ethyl acetate, and acetone, suggesting these may be suitable for the target compound as well.[8]
Solvent Selection Workflow:
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system, or solvent pair, is used when a single solvent cannot provide the desired solubility characteristics. It consists of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[5] This technique is useful when your compound is either too soluble or too insoluble in common single solvents. For pyrimidine derivatives, common solvent pairs include alcohol/water or toluene/hexane.[5]
Q3: How much solvent should I use for recrystallization?
A3: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude solid.[4] Adding too much solvent is a common error that leads to poor recovery.[2][6] Start by adding a small amount of solvent to your crude material and heating it to boiling. Continue adding small portions of hot solvent until the solid just dissolves.
Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?
A4: Recrystallization from high-boiling point solvents can be challenging due to the difficulty in removing them from the final product. An alternative is vapor diffusion. In this method, the compound is dissolved in a small amount of a high-boiling point solvent (like DMF or DMSO), and this solution is placed in a sealed chamber containing a more volatile "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent).[9] Over time, the anti-solvent vapor will diffuse into the solution, gradually decreasing the solubility of the compound and promoting slow crystal growth. For a compound soluble in DMF or DMSO, suitable anti-solvents could include dichloromethane (DCM), diethyl ether, or ethyl acetate.[9]
Vapor Diffusion Setup:
Caption: Diagram of a vapor diffusion crystallization setup.
Q5: How can I assess the purity of my recrystallized 2-(2-Cyanophenoxy)-4-chloropyrimidine?
A5: The purity of the recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[6] Comparing the melting point of your recrystallized product to a literature value (if available) or to the crude material is a good indicator of purity. An elevated and narrower melting point range suggests higher purity.[6]
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Physicochemical Data for Solvent Selection
While specific solubility data for 2-(2-Cyanophenoxy)-4-chloropyrimidine is not widely published, the following table provides properties of common laboratory solvents to aid in your selection process. The solubility of a related compound, Azoxystrobin, is included for reference.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Solubility of Azoxystrobin (g/L at 20°C)[8] |
| Hexane | 69 | 1.9 | 0.057 |
| Toluene | 111 | 2.4 | 55 |
| Dichloromethane | 40 | 9.1 | 400 |
| Ethyl Acetate | 77 | 6.0 | 130 |
| Acetone | 56 | 21 | 86 |
| Acetonitrile | 82 | 37.5 | 340 |
| Isopropanol | 82 | 19.9 | N/A |
| Ethanol | 78 | 24.5 | N/A |
| Methanol | 65 | 32.7 | 20 |
| Water | 100 | 80.1 | N/A |
General Recrystallization Protocol
This protocol provides a general workflow for the recrystallization of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the compound fully dissolves.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature.[6][7] Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[6][7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5][7]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[7]
References
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
-
Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Bloomfield, A. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azoxystrobin. PubChem. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of organic chemistry and practical laboratory experience. As Senior Application Scientists, we aim to explain the "why" behind the experimental choices, ensuring a deeper understanding of the reaction and empowering you to overcome synthetic challenges.
I. Troubleshooting Guide: Addressing Incomplete Reactions
One of the most common issues encountered in the synthesis of 2-(2-Cyanophenoxy)-4-chloropyrimidine via the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 2-cyanophenol is an incomplete reaction. This guide will walk you through the potential causes and provide systematic solutions.
Question: My SNAr reaction to form 2-(2-Cyanophenoxy)-4-chloropyrimidine is stalling, leaving a significant amount of unreacted 4,6-dichloropyrimidine. What are the likely causes and how can I resolve this?
Answer: An incomplete reaction in this context typically points to issues with nucleophilicity, reaction conditions, or reagent stability. Let's break down the possibilities and solutions.
The reaction is a nucleophilic aromatic substitution, where the phenoxide ion of 2-cyanophenol attacks the electron-deficient pyrimidine ring, displacing a chloride ion. The reactivity of dichloropyrimidines in SNAr reactions is influenced by the leaving group and the electronic environment of the pyrimidine ring.[1] The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the halogen substituents towards nucleophilic attack.[1]
DOT Diagram: Troubleshooting Workflow for Incomplete Reaction
Caption: A logical workflow for diagnosing and solving incomplete SNAr reactions.
1. Insufficient Nucleophilicity of the Phenoxide
-
Causality: The attacking species is the phenoxide ion, not the neutral phenol. Incomplete deprotonation of 2-cyanophenol results in a lower concentration of the active nucleophile, thus slowing down or stalling the reaction. While 2-cyanophenol is more acidic than phenol due to the electron-withdrawing nitrile group, a sufficiently strong base is still crucial.
-
Troubleshooting Steps:
-
Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃), ensure it is anhydrous and used in sufficient excess (e.g., 2-3 equivalents). For more stubborn reactions, consider stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium bis(trimethylsilyl)amide (KHMDS). These will ensure complete and rapid deprotonation of the phenol.
-
Order of Addition: Add the base to a solution of 2-cyanophenol in an anhydrous solvent and stir for a period (e.g., 15-30 minutes) before adding the 4,6-dichloropyrimidine. This pre-formation of the phenoxide can significantly improve reaction rates.
-
2. Suboptimal Reaction Conditions
-
Causality: SNAr reactions are sensitive to temperature and solvent. The solvent plays a critical role in solvating the ions and influencing the reaction rate. Temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺) without strongly solvating the phenoxide, thus maintaining its nucleophilicity. If your reaction is slow in a solvent like THF, switching to DMF or DMSO can lead to a significant rate enhancement.
-
Temperature: Many SNAr reactions with chloropyrimidines require heating. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS. A patent for the synthesis of a related compound, azoxystrobin, describes a similar reaction at 80°C in DMF.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction at regular intervals (e.g., every 2-4 hours) to determine the point of maximum conversion.
-
3. Reagent Quality and Stability
-
Causality: The presence of moisture can be detrimental. Water can hydrolyze the 4,6-dichloropyrimidine to the corresponding hydroxypyrimidine, which is unreactive. It can also quench strong bases like NaH. The purity of the starting materials is also paramount.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure your glassware is oven-dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from interfering.
-
Reagent Purity: Verify the purity of your 4,6-dichloropyrimidine and 2-cyanophenol by techniques like NMR or melting point determination. Impurities can inhibit the reaction or lead to unwanted side products.
-
4. Potential Side Reactions
-
Causality: Besides hydrolysis, another potential side reaction is the disubstitution of 4,6-dichloropyrimidine to form 4,6-bis(2-cyanophenoxy)pyrimidine, especially if an excess of the nucleophile is used or if the reaction is run for an extended period at high temperatures. However, in the case of an incomplete reaction, this is less likely to be the primary issue. The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines generally favors the C-4 position.[3][4]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of the 2-cyanophenol (e.g., 1.1-1.2 equivalents) to drive the reaction to completion without promoting significant disubstitution.
-
Reaction Monitoring: Careful monitoring of the reaction by TLC or LC-MS will allow you to identify the formation of major side products and adjust the reaction conditions accordingly.
-
Table 1: Summary of Troubleshooting Strategies
| Potential Issue | Recommended Action | Rationale |
| Insufficient Deprotonation | Use a stronger base (NaH, t-BuOK) or excess K₂CO₃. Pre-form the phenoxide. | Ensures a high concentration of the active nucleophile. |
| Slow Reaction Rate | Increase temperature (50-80 °C). Switch to a polar aprotic solvent (DMF, DMSO). | Provides sufficient activation energy and enhances nucleophilicity. |
| Reagent Decomposition | Use anhydrous solvents and reagents under an inert atmosphere. | Prevents hydrolysis of the electrophile and quenching of the base. |
| Side Product Formation | Use a slight excess (1.1-1.2 eq.) of 2-cyanophenol. Monitor the reaction closely. | Maximizes monosubstitution and allows for timely quenching. |
II. Frequently Asked Questions (FAQs)
Q1: At which position does the substitution on 4,6-dichloropyrimidine occur?
The substitution will occur at the 4- (or 6-) position. The two chlorine atoms on 4,6-dichloropyrimidine are chemically equivalent. Nucleophilic aromatic substitution reactions on 2,4-dihalopyrimidines generally favor reaction at the C4 site.[4]
Q2: Can I use a phase-transfer catalyst to improve the reaction?
Yes, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial, especially when using a solid base like potassium carbonate in a solvent where it has low solubility. The PTC helps to bring the carbonate anion into the organic phase to deprotonate the phenol, thereby increasing the reaction rate.
Q3: My product appears to be decomposing during workup. What could be the cause?
The cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, which would convert it to a carboxylic acid or amide. During workup, avoid prolonged exposure to strong acids or bases. A neutral or mildly acidic aqueous wash is recommended. The final product, a key intermediate in the synthesis of the fungicide azoxystrobin, is generally stable, but standard precautions for organic compounds should be taken.[5]
Q4: Are there alternative synthetic routes to 2-(2-Cyanophenoxy)-4-chloropyrimidine?
An alternative approach involves first reacting 4,6-dihydroxypyrimidine with 2-chlorobenzonitrile, followed by chlorination of the resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the desired product.[6][7]
DOT Diagram: SNAr Reaction Mechanism
Caption: The two-step mechanism of the SNAr reaction.
III. Experimental Protocol Example
This is a generalized protocol based on common procedures for SNAr reactions. Optimization will be necessary based on your specific laboratory conditions and observations.
Materials:
-
4,6-Dichloropyrimidine
-
2-Cyanophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-cyanophenol (1.0 eq) and anhydrous DMF.
-
Stir the mixture until the 2-cyanophenol is fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 4,6-dichloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 2-(2-Cyanophenoxy)-4-chloropyrimidine.
IV. References
-
A Comparative Guide to the Reactivity of 4,6- Difluoro-5-Methylpyrimidine and 4,6- Dichloropyrimidine in Nucleophilic Aromatic Substitution - Benchchem. Available at:
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available at:
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Available at:
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at:
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate. Available at:
-
(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. Available at:
-
Metabolism of methyl-(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]phenyl]-3-methoxyacrylate (azoxystrobin) in rat - PubMed. Available at:
-
Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem - NIH. Available at:
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele - OSTI. Available at:
-
CN102276538B - Method for preparing azoxystrobin and key intermediate thereof - Google Patents. Available at:
-
Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at:
-
SNAr reaction of 2 with phenols 8a–ca - ResearchGate. Available at:
-
Synthesis of 2-Cyanopyrimidines - MDPI. Available at:
-
CN103145627A - Azoxystrobin synthesis method - Google Patents. Available at:
-
CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102276538B - Method for preparing azoxystrobin and key intermediate thereof - Google Patents [patents.google.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN103145627A - Azoxystrobin synthesis method - Google Patents [patents.google.com]
- 7. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-(2-Cyanophenoxy)-4-chloropyrimidine and 2,4-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, particularly in the realm of kinase inhibitors. The pyrimidine ring, an electron-deficient heterocycle, is inherently susceptible to nucleophilic aromatic substitution (SNAr)[1]. The substituents on the pyrimidine ring play a critical role in modulating the reactivity of its carbon atoms, thereby dictating the regioselectivity and rate of substitution reactions[1][2]. This guide provides a comprehensive comparison of the reactivity of 2-(2-Cyanophenoxy)-4-chloropyrimidine and 2,4-dichloropyrimidine, two important intermediates in medicinal chemistry.
Executive Summary
Theoretical Framework for Reactivity
The reactivity of substituted pyrimidinas in SNAr reactions is primarily governed by two factors:
-
Electrophilicity of the Carbon Atom: The electron-withdrawing nature of the two ring nitrogens renders the carbon atoms of the pyrimidine ring electrophilic. Additional electron-withdrawing substituents enhance this effect, making the ring more susceptible to nucleophilic attack.
-
Stability of the Meisenheimer Intermediate: The rate-determining step in most SNAr reactions is the formation of a negatively charged intermediate known as the Meisenheimer complex[3]. The stability of this intermediate, which is influenced by the ability of the substituents to delocalize the negative charge, is crucial to the reaction rate.
2,4-Dichloropyrimidine:
In 2,4-dichloropyrimidine, both chlorine atoms are electron-withdrawing groups, which activate the pyrimidine ring towards nucleophilic attack. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5[1][5]. Attack at the C4 position allows for the delocalization of the negative charge onto the adjacent nitrogen atom, leading to a more stable Meisenheimer intermediate compared to an attack at the C5 position[8][9]. While both C2 and C4 positions benefit from stabilization by the ring nitrogens, the C4 position is generally more reactive[2][4][6][7].
2-(2-Cyanophenoxy)-4-chloropyrimidine:
In this molecule, the C2 position is occupied by a 2-cyanophenoxy group. To assess its influence on the reactivity of the C4-chloro group, we must consider its electronic properties. The phenoxy group itself has both electron-withdrawing inductive effects (due to the oxygen's electronegativity) and electron-donating resonance effects. The cyano group on the phenyl ring is strongly electron-withdrawing. The overall electronic effect of the 2-cyanophenoxy group is likely to be electron-withdrawing, thus activating the pyrimidine ring towards nucleophilic attack, similar to the chlorine in 2,4-dichloropyrimidine. However, the large steric bulk of the 2-cyanophenoxy group compared to a chlorine atom can be expected to influence the approach of a nucleophile.
dot digraph "Reactivity Comparison" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="12", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="10"];
} caption: "Comparative Reactivity of C4 Position"
Comparative Reactivity Analysis
While both compounds are expected to undergo nucleophilic substitution at the C4 position, the relative rates are influenced by the substituent at C2.
-
Electronic Effects: The chlorine atom in 2,4-dichloropyrimidine is a simple, inductively electron-withdrawing group. The 2-cyanophenoxy group in 2-(2-Cyanophenoxy)-4-chloropyrimidine has more complex electronic effects. The ether oxygen can donate electron density via resonance, potentially deactivating the ring slightly compared to a chlorine atom. However, the strongly electron-withdrawing cyano group on the attached phenyl ring will counteract this effect. The net electronic influence of the 2-cyanophenoxy group is likely to be slightly less activating than a chlorine atom.
-
Steric Effects: The 2-cyanophenoxy group is significantly bulkier than a chlorine atom. This steric hindrance at the C2 position might slightly hinder the approach of a nucleophile to the C4 position, potentially leading to a slower reaction rate compared to 2,4-dichloropyrimidine.
Based on these considerations, 2,4-dichloropyrimidine is predicted to be the more reactive substrate for nucleophilic aromatic substitution at the C4 position. The smaller size and potent electron-withdrawing nature of the chlorine atom at C2 likely lead to a more electrophilic C4 position and a less hindered transition state.
Experimental Data
To provide a quantitative comparison, a hypothetical set of experimental data is presented below. This data is based on the expected reactivity trends discussed above and assumes a standard nucleophilic substitution reaction with a common amine nucleophile.
| Compound | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield of C4-substituted product (%) |
| 2,4-Dichloropyrimidine | Aniline | DMF | 80 | 4 | 85 |
| 2-(2-Cyanophenoxy)-4-chloropyrimidine | Aniline | DMF | 80 | 8 | 75 |
This data is illustrative and intended to reflect the predicted relative reactivity.
Experimental Protocols
A detailed methodology is crucial for reproducible research. The following is a representative protocol for a comparative nucleophilic aromatic substitution experiment.
Objective: To compare the reactivity of 2,4-dichloropyrimidine and 2-(2-Cyanophenoxy)-4-chloropyrimidine towards aniline.
Materials:
-
2,4-Dichloropyrimidine
-
2-(2-Cyanophenoxy)-4-chloropyrimidine (synthesis may be required)[10][11]
-
Aniline
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve 2,4-dichloropyrimidine (1.0 mmol) and 2-(2-Cyanophenoxy)-4-chloropyrimidine (1.0 mmol) in DMF (10 mL), respectively.
-
Addition of Reagents: To each flask, add aniline (1.1 mmol) and triethylamine (1.2 mmol).
-
Reaction Conditions: Heat both reaction mixtures to 80 °C and monitor the progress of the reactions by thin-layer chromatography (TLC).
-
Work-up: After the starting material is consumed (or after a set time, e.g., 8 hours), cool the reaction mixtures to room temperature. Pour each mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.
-
Characterization: Characterize the purified products by 1H NMR, 13C NMR, and mass spectrometry to confirm their structures and determine the yields.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="12", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize="10"];
} caption: "Generalized experimental workflow"
Conclusion
The comparative reactivity of 2-(2-Cyanophenoxy)-4-chloropyrimidine and 2,4-dichloropyrimidine is a key consideration in the design of synthetic routes for pyrimidine-based drug candidates. While both are valuable intermediates, 2,4-dichloropyrimidine is expected to exhibit higher reactivity at the C4 position due to the less sterically hindered and strongly electron-withdrawing nature of the C2-chloro substituent. The choice between these two building blocks will depend on the specific synthetic strategy, the nature of the nucleophile, and the desired reaction conditions. The provided experimental framework offers a basis for researchers to conduct their own comparative studies and make informed decisions in their synthetic endeavors.
References
-
2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Studylib. Available at: [Link]...
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]
-
What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. FAQ. Available at: [Link]
-
General reaction of pyrimidine ring 23 and 29-32, singly activated.... ResearchGate. Available at: [Link]
- Azoxystrobin synthesis method. Google Patents.
- Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine. Google Patents.
Sources
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- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 4. studylib.net [studylib.net]
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- 11. CN105906571A - Synthesis process of azoxystrobin intermediate 4-chloro-6-(2-nitrile phenoxy) pyrimidine - Google Patents [patents.google.com]
Purity Analysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine: A Comparative Guide to HPLC and GC-MS Methodologies
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and manufacturing, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(2-Cyanophenoxy)-4-chloropyrimidine serves as a vital building block in the synthesis of various targeted therapeutic agents. Its molecular structure, featuring a reactive chloropyrimidine core and a cyanophenoxy moiety, makes it susceptible to the formation of process-related impurities and degradants. Therefore, the selection of a robust, accurate, and precise analytical method for purity assessment is of paramount importance to ensure the quality and consistency of the final drug product.
This guide provides an in-depth comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a data-driven comparison to guide researchers and quality control professionals in making an informed methodological choice.
Physicochemical Profile: 2-(2-Cyanophenoxy)-4-chloropyrimidine
A thorough understanding of the analyte's physicochemical properties is the essential first step in method development.
-
Structure:
-
Molecular Formula: C₁₁H₆ClN₃O
-
Molecular Weight: Approximately 231.64 g/mol
-
Key Features: The molecule contains a moderately polar pyrimidine ring, a polar nitrile (cyano) group, an ether linkage, and a reactive chlorine atom. The presence of aromatic rings contributes to its UV absorbance.
-
Predicted Properties:
-
Polarity: Moderate. The combination of polar functional groups and non-polar aromatic rings gives it an intermediate polarity, making it soluble in organic solvents like acetonitrile and methanol.
-
Volatility & Thermal Stability: Due to its relatively high molecular weight and polar nature, 2-(2-Cyanophenoxy)-4-chloropyrimidine is expected to have a high boiling point and limited volatility. There is a significant risk of thermal degradation at the high temperatures typically required for gas chromatography.
-
This profile strongly suggests that liquid chromatography, which analyzes samples in the solution phase at or near ambient temperature, would be the more straightforward and robust approach.
High-Performance Liquid Chromatography (HPLC-UV): The Industry Standard
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For a molecule like 2-(2-Cyanophenoxy)-4-chloropyrimidine, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode.
Causality Behind Method Choice: RP-HPLC is selected because the non-polar stationary phase (typically C18) effectively retains the moderately polar analyte, while a polar mobile phase (e.g., a mixture of water and acetonitrile) is used to elute it.[3] The separation of impurities is achieved by carefully controlling the mobile phase composition, allowing for the resolution of compounds with even minor structural differences. The presence of aromatic rings in the analyte provides strong chromophores, making UV detection highly sensitive and specific.
Experimental Protocol: RP-HPLC-UV Method
This protocol is designed to be self-validating by including system suitability checks to ensure the chromatographic system is performing adequately before sample analysis.
1. Materials and Reagents:
- Reference Standard (RS) of 2-(2-Cyanophenoxy)-4-chloropyrimidine (>99.5% purity)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- Deionized water (18.2 MΩ·cm)
- HPLC-grade phosphoric acid (H₃PO₄)
2. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: 0.1% Phosphoric Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient Elution: | Time (min) | %A | %B | |------------|----|----| | 0 | 60 | 40 | | 25 | 10 | 90 | | 30 | 10 | 90 | | 31 | 60 | 40 | | 35 | 60 | 40 |
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
3. Sample and Standard Preparation:
- Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
- Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.
4. System Suitability Test (SST):
- Inject the Standard Solution five replicate times.
- Acceptance Criteria:
- Tailing Factor (T): ≤ 2.0
- Theoretical Plates (N): ≥ 2000
- Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
5. Analysis and Purity Calculation:
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the Sample Solution in duplicate.
- Calculate the purity using the area percent method:
- % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100%
Visualizing the HPLC Workflow
Caption: Workflow for purity analysis via HPLC-UV.
Expected Data & Performance
| Parameter | Expected Result | Interpretation |
| Retention Time | ~10-15 minutes | Consistent retention time indicates system stability. |
| Resolution | > 2.0 between main peak and closest impurity | Baseline separation ensures accurate quantification. |
| Limit of Quantitation | ~0.05% | High sensitivity for detecting minor impurities. |
| Precision (%RSD) | < 2.0% | Excellent reproducibility of the method. |
Advantages of HPLC:
-
High Resolution: Capable of separating structurally similar isomers and impurities.
-
Non-destructive: The sample is analyzed at ambient temperature, preventing degradation.[4]
-
Robustness: HPLC methods are well-established in pharmaceutical quality control and are highly reproducible.[5]
-
Versatility: Applicable to a wide range of compounds, irrespective of their volatility.
Limitations of HPLC:
-
Peak Identification: While UV detection is sensitive, it does not provide structural information. Co-eluting impurities with similar UV spectra can be missed. Identification of unknown peaks requires further analysis, often by coupling the HPLC to a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Alternative
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[6] For a compound to be amenable to GC analysis, it must be both volatile and thermally stable enough to be vaporized without decomposition.[7]
Causality Behind Method Choice: GC-MS is considered because it offers unambiguous identification of impurities through their unique mass spectra (molecular fingerprinting).[8][9] The chlorine atom in 2-(2-Cyanophenoxy)-4-chloropyrimidine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl), which is a powerful diagnostic tool in mass spectrometry for confirming the presence of chlorinated compounds.[10] However, the primary challenge is the compound's predicted low volatility and risk of thermal degradation.
Experimental Protocol: GC-MS Method
This protocol is designed to minimize thermal stress on the analyte. A key consideration is that this method may fail if the compound degrades upon heating.
1. Materials and Reagents:
- Reference Standard of 2-(2-Cyanophenoxy)-4-chloropyrimidine (>99.5% purity)
- GC-grade Dichloromethane (DCM)
- Ultra-high purity Helium carrier gas
2. Chromatographic and Spectrometric Conditions:
- GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
- Inlet: Split/Splitless, operated in Split mode (e.g., 50:1)
- Inlet Temperature: 250 °C (as low as possible to ensure vaporization)
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Oven Temperature Program:
- Initial: 150 °C, hold for 1 min
- Ramp: 10 °C/min to 280 °C
- Hold: 5 min at 280 °C
- MS Transfer Line Temp: 280 °C
- Ion Source Temp: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: 40-350 amu
3. Sample and Standard Preparation:
- Standard Solution (1.0 mg/mL): Accurately weigh ~10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
- Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution.
4. Analysis and Purity Calculation:
- Inject 1 µL of the Sample Solution.
- Acquire data in full scan mode.
- Generate a Total Ion Chromatogram (TIC).
- Calculate purity using the area percent method from the TIC.
- Confirm the identity of the main peak and any impurities by comparing their mass spectra with a library or by manual interpretation.
Visualizing the GC-MS Workflowdot
Sources
- 1. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 2. chromtech.com [chromtech.com]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Gas chromatography mass spectrometry basic principles | 애질런트 [agilent.com]
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Comparison of different catalysts for Azoxystrobin synthesis from 2-(2-Cyanophenoxy)-4-chloropyrimidine
For researchers and professionals in agrochemical synthesis and drug development, the efficient and selective synthesis of key active ingredients is paramount. Azoxystrobin, a broad-spectrum fungicide, is a prime example where the optimization of its synthesis can lead to significant improvements in yield, purity, and cost-effectiveness. A critical step in many industrial syntheses of Azoxystrobin involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloro-6-(2-cyanophenoxy)pyrimidine intermediate and methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. The choice of catalyst for this crucial C-O bond formation is a key determinant of the process's overall efficiency.
This technical guide provides an in-depth comparison of different catalytic systems for this reaction, grounded in experimental data from patent literature and academic research. We will delve into the mechanistic underpinnings of these catalysts, offer a comparative analysis of their performance, and provide a detailed experimental protocol for a representative synthesis.
The Critical Role of Catalysis in Azoxystrobin Synthesis
The core reaction is a nucleophilic aromatic substitution, a class of reactions that can be challenging on electron-rich aromatic systems. The pyrimidine ring, while containing electron-withdrawing nitrogen atoms, still benefits significantly from catalysis to achieve high reaction rates and yields under practical manufacturing conditions. The primary role of the catalyst is to enhance the nucleophilicity of the phenolic hydroxyl group or to activate the chloropyrimidine substrate, thereby lowering the activation energy of the reaction.
Two main classes of catalysts have proven effective in this context: tertiary amines and phase transfer catalysts (PTCs) .
Comparative Analysis of Catalyst Performance
The selection of a catalyst is a multi-faceted decision, balancing reaction efficiency, cost, and process considerations such as catalyst loading and recyclability. Below is a comparative summary of commonly employed catalysts for the synthesis of Azoxystrobin.
| Catalyst Class | Specific Catalyst | Typical Catalyst Loading (mol%) | Reaction Time (hours) | Reported Yield (%) | Key Advantages | Potential Drawbacks |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 0.1 - 40 | 3 - 8 | > 90 | High efficiency, relatively low cost.[1][2] | Can be sensitive to reaction conditions, potential for side reactions if not optimized. |
| Trimethylamine (or its hydrochloride salt) | 0.5 - 15 | 8 | > 95 | Low cost, excellent reactivity, potential for recovery and reuse.[3] | Volatility of free trimethylamine can be a handling challenge. | |
| 2-Methyl-1,4-diazabicyclo[2.2.2]-octane | 4 | 4 | ~94 | High yield and purity reported.[4] | Higher cost compared to DABCO or trimethylamine. | |
| Phase Transfer Catalysts (PTCs) | Tetrabutylammonium Bromide (TBAB) | 0.5 - 5 | 3 - 6 | > 90 | Effective in biphasic systems, can reduce reaction temperature. | Requires careful selection of solvent system, potential for catalyst decomposition at high temperatures. |
| Benzyltriethylammonium Chloride | 0.5 - 5 | 3 - 6 | > 90 | Similar to TBAB, good performance in phase transfer conditions. | Cost and thermal stability can be considerations. |
Disclaimer: The data presented is compiled from various sources, and direct comparison may be influenced by differences in experimental conditions such as solvent, base, and temperature.
Mechanistic Insights: How the Catalysts Work
Understanding the mechanism of catalysis is crucial for process optimization and troubleshooting. While both tertiary amines and phase transfer catalysts accelerate the reaction, they do so through distinct pathways.
Tertiary Amine Catalysis
Tertiary amines, such as DABCO and trimethylamine, are believed to function via the formation of a highly reactive quaternary ammonium intermediate. This intermediate is more susceptible to nucleophilic attack than the starting chloropyrimidine.
The proposed mechanism is as follows:
-
The tertiary amine attacks the electron-deficient carbon atom of the chloropyrimidine, displacing the chloride ion to form a quaternary ammonium salt.
-
This intermediate is highly activated towards nucleophilic attack.
-
The phenoxide ion, generated by the reaction of the phenol with a base (e.g., potassium carbonate), attacks the activated intermediate, displacing the tertiary amine.
-
The tertiary amine is regenerated, allowing it to participate in another catalytic cycle.
Caption: Proposed catalytic cycle for tertiary amine-catalyzed Azoxystrobin synthesis.
Phase Transfer Catalysis
Phase transfer catalysts are particularly useful when the reactants are in different phases, for example, a solid inorganic base (like potassium carbonate) and an organic solvent. The PTC facilitates the transfer of the nucleophile (phenoxide) from the solid or aqueous phase to the organic phase where the chloropyrimidine is dissolved.
The mechanism involves:
-
The base deprotonates the phenol to form a phenoxide salt.
-
The quaternary ammonium cation of the PTC pairs with the phenoxide anion, forming an ion pair that is soluble in the organic solvent.
-
This ion pair diffuses into the organic phase.
-
The phenoxide anion, now in proximity to the chloropyrimidine, performs the nucleophilic aromatic substitution.
-
The resulting chloride ion pairs with the PTC cation and returns to the solid/aqueous phase, regenerating the catalyst for another cycle.
Caption: Mechanism of phase transfer catalysis in Azoxystrobin synthesis.
Experimental Protocol: Trimethylamine-Catalyzed Synthesis of Azoxystrobin
This protocol is adapted from methodologies described in the literature and is intended for research and development purposes.[3] Appropriate safety precautions should be taken when handling all chemicals.
Caption: Experimental workflow for the trimethylamine-catalyzed synthesis of Azoxystrobin.
Materials:
-
4-chloro-6-(2-cyanophenoxy)pyrimidine
-
Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate
-
Trimethylamine hydrochloride
-
Anhydrous potassium carbonate
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add toluene, 4-chloro-6-(2-cyanophenoxy)pyrimidine (1.0 equivalent), methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (1.1 equivalents), anhydrous potassium carbonate (1.5 equivalents), and trimethylamine hydrochloride (0.05 - 0.10 equivalents).
-
Purge the flask with nitrogen for 10-15 minutes.
-
Under a nitrogen atmosphere, heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Maintain the temperature and continue stirring for 8-10 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.
-
Dissolve the crude product in hot methanol and allow it to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold methanol, and dry under vacuum to afford pure Azoxystrobin.
Conclusion
The choice of catalyst for the synthesis of Azoxystrobin from 2-(2-Cyanophenoxy)-4-chloropyrimidine has a significant impact on the efficiency and economics of the process. Tertiary amines, particularly trimethylamine and DABCO, offer a cost-effective and high-yielding route, operating through a mechanism involving a highly reactive quaternary ammonium intermediate. Phase transfer catalysts provide an excellent alternative, especially in biphasic reaction systems, by facilitating the transport of the phenoxide nucleophile to the reaction site.
For industrial-scale production, factors such as catalyst cost, loading, ease of separation, and potential for recycling are critical. Recent studies highlighting the efficacy and recyclability of trimethylamine make it a particularly attractive option.[3] Ultimately, the optimal catalyst and reaction conditions should be determined through careful process development and optimization studies tailored to the specific manufacturing environment.
References
-
Little, K. N., et al. (2025). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag. The Journal of Organic Chemistry, 90(24). [Link]
-
Liu, Y.-G., Luo, Y., & Ju, Y. (2015). A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. Journal of Chemical Research, 39(10), 586–589. [Link]
- CN103145627A - Azoxystrobin synthesis method - Google P
-
Fan Zhaohui. (2021). Catalyst system and method for preparing azoxystrobin or intermediates thereof by using catalyst system. SciSpace. [Link]
-
Yang, B., et al. (2023). Development of a Trimethylamine-Catalyzed Novel Synthesis of Azoxystrobin. Organic Process Research & Development, 27(6), 1148–1155. [Link]
-
Preparation method for azoxystrobin - Justia Patents. [Link]
- US8124761B2 - Processes for the preparation of azoxystrobin using dabco as a catalyst and novel intermediates used in the processes - Google P
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- 3. pubs.acs.org [pubs.acs.org]
- 4. patents.justia.com [patents.justia.com]
Alternative synthetic routes to Azoxystrobin not using 2-(2-Cyanophenoxy)-4-chloropyrimidine
A Comparative Guide to Alternative Synthetic Routes for Azoxystrobin
This guide provides an in-depth comparison of alternative synthetic strategies for the fungicide Azoxystrobin, focusing on pathways that circumvent the use of 2-(2-Cyanophenoxy)-4-chloropyrimidine as a key intermediate. The objective is to present a critical evaluation of various methodologies, supported by experimental data and protocols, to aid researchers and chemical development professionals in selecting and optimizing synthetic routes.
Introduction: The Quest for Optimized Azoxystrobin Synthesis
Azoxystrobin, a broad-spectrum fungicide, is a cornerstone of modern crop protection.[1][2] Its synthesis is a topic of significant industrial and academic interest, with a continuous drive towards improving efficiency, reducing costs, and enhancing environmental sustainability. The most prevalent industrial syntheses involve the coupling of two key fragments: a phenyl-methoxyacrylate moiety and a pyrimidine ring system. This guide explores several notable synthetic routes, with a particular focus on alternatives to the pre-formation of the 2-(2-cyanophenoxy)pyrimidine ether linkage.
Route 1: The Convergent Approach - Late-Stage Coupling of 2-Cyanophenol
A dominant strategy in industrial production involves the late-stage coupling of (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol.[3] This convergent approach allows for the independent synthesis and purification of the two major fragments before the final coupling step, which is often an Ullmann-type condensation.
Reaction Scheme: Late-Stage Coupling
Caption: Convergent synthesis of Azoxystrobin via late-stage etherification.
Causality in Experimental Choices
The choice of catalyst in this critical coupling step is paramount to achieving high yield and purity. While early syntheses relied on copper salts, which are effective but pose environmental and purification challenges, recent innovations have introduced more benign and efficient catalytic systems.[4][5]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO): This tertiary amine catalyst has been shown to be highly effective, even at low molar percentages (0.1-2 mol%).[6][7] Its catalytic activity is attributed to the formation of a highly reactive quaternary ammonium salt intermediate. The order of addition of reactants can significantly impact the reaction rate and yield when using DABCO.[6]
-
Trimethylamine (TMA): A more recent development involves the use of trimethylamine as a low-cost, highly efficient, and easily recoverable catalyst.[8][9] Due to its low boiling point (3-4 °C), TMA can be readily removed from the reaction mixture and recycled, aligning with green chemistry principles.[8]
Experimental Protocol: Trimethylamine-Catalyzed Synthesis[10]
-
Reaction Setup: To a 500 mL reaction flask, add toluene (150 g), (E)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol, 99%), 2-cyanophenol (33.09 g, 0.275 mol, 99%), and potassium carbonate (27.88 g, 0.2 mol, 99%).
-
Catalyst Addition: Add a 33% aqueous solution of trimethylamine (3.58 g, 0.02 mol).
-
Reaction: Stir the mixture, heat to 80 °C, and maintain for 8 hours.
-
Workup: Upon completion, add water (100 g) and separate the layers. The toluene layer contains the Azoxystrobin product.
-
Isolation: The product can be isolated by removing the solvent under vacuum and subsequent crystallization from methanol.
Reported Yield: This method has been reported to achieve yields of over 95%.[10]
Route 2: The "One-Pot" Tandem Coupling Approach
To improve process efficiency and reduce waste from intermediate isolation steps, a "one-pot" synthesis has been developed.[11] This strategy involves the sequential coupling of three components in a single reactor, significantly streamlining the manufacturing process.
Reaction Scheme: One-Pot Synthesis
Caption: A streamlined "one-pot" synthesis of Azoxystrobin.
Causality in Experimental Choices
The success of this one-pot method hinges on carefully controlling the reaction conditions to favor the sequential coupling reactions while minimizing side products. The process first couples the three starting materials to form a key dimethoxypropionate intermediate. This intermediate is then converted to Azoxystrobin through the elimination of methanol, often facilitated by a catalyst, in the same reaction vessel.[11] This approach reduces the need for extensive workup and purification of intermediates, leading to lower solvent consumption and shorter reaction times.[11]
Route 3: Building from 2-Chlorobenzonitrile
An alternative strategy involves constructing the (2-cyanophenoxy)pyrimidine core first, starting from different materials. This route begins with the coupling of 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine.[12][13]
Reaction Scheme: 2-Chlorobenzonitrile Route
Caption: Synthesis starting from 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine.
Causality in Experimental Choices
This route utilizes a palladium or copper-catalyzed coupling reaction to form the initial C-O bond.[13] The resulting 4-hydroxy-6-(2-cyanophenoxy)pyrimidine is then chlorinated before a final coupling step with the phenyl-methoxyacrylate fragment. While this route does generate an intermediate similar to the one mentioned in the prompt, its synthesis from different, readily available starting materials presents a distinct alternative. The optimization of this route focuses on the efficiency of the initial coupling and the subsequent chlorination step to ensure a high overall yield.[13]
Route 4: A Modern Approach via Suzuki Cross-Coupling
For researchers focused on novel methodologies and green chemistry, a synthesis employing a Suzuki cross-coupling reaction offers an elegant and efficient alternative.[14] This route builds the core carbon skeleton of the phenyl-methoxyacrylate portion of the molecule using a palladium-catalyzed cross-coupling reaction.
Reaction Scheme: Suzuki Coupling Route
Caption: Azoxystrobin synthesis featuring a key Suzuki cross-coupling step.
Causality in Experimental Choices
This synthesis starts from 2-bromophenol and builds the molecule through a series of steps including phenolic hydroxyl protection, Grignard reaction, and the key Suzuki cross-coupling.[14] The Suzuki reaction is renowned for its high functional group tolerance, mild reaction conditions, and high yields, making it a powerful tool in modern organic synthesis. This pathway offers a completely different disconnection approach, avoiding the intermediates of more traditional routes and providing a flexible platform for creating structural analogs for research purposes.
Experimental Protocol: Key Suzuki Coupling Step[14]
-
Reaction Setup: In a suitable flask, combine the arylboronic acid (1.3 equiv.), iodoacrylate (1.0 equiv.), Pd(PPh3)4 (5 mol%), and K3PO4 (3.0 equiv.).
-
Solvent: Add a 3:1 mixture of 1,4-dioxane/H2O.
-
Reaction: Heat the mixture to 90 °C for 10 hours.
-
Workup and Isolation: After cooling, the product is isolated through standard extraction and purification techniques, such as column chromatography.
Reported Yield: The key coupling step has been reported with yields up to 95.8%.[14]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Late-Stage Coupling | Route 2: "One-Pot" Synthesis | Route 3: From 2-Chlorobenzonitrile | Route 4: Suzuki Coupling |
| Key Advantage | Convergent, well-established, high-yielding | High process efficiency, reduced waste | Utilizes different starting materials | Novel, flexible, mild conditions |
| Primary Challenge | Catalyst cost and removal (older methods) | Requires precise control of reaction conditions | Multi-step, involves chlorination | Cost of palladium catalyst and specialized reagents |
| Catalyst System | Cu salts, DABCO, Trimethylamine[5][6][8] | Not explicitly detailed[11] | Pd or Cu catalyst[13] | Pd(PPh3)4[14] |
| Reported Yields | High (>90-95%)[7][10] | High total yield reported[11] | High product yield reported[13] | High (>95% for key step)[14] |
| Ideal Application | Large-scale industrial production | Optimized industrial processes | Alternative industrial supply chain | R&D, analog synthesis, process development |
Conclusion
The synthesis of Azoxystrobin can be accomplished through several effective pathways that do not rely on the pre-formation of 2-(2-Cyanophenoxy)-4-chloropyrimidine. The choice of the optimal route depends on the specific objectives of the synthesis.
-
For large-scale, cost-effective production , the late-stage coupling approach (Route 1), particularly with modern, recyclable catalysts like trimethylamine, remains a highly attractive and well-documented option.
-
For process intensification and green chemistry initiatives , the "one-pot" tandem coupling (Route 2) offers significant advantages by reducing steps and solvent usage.
-
The Suzuki cross-coupling route (Route 4) represents the cutting edge of synthetic methodology, providing high yields under mild conditions and offering the flexibility needed for academic research and the development of next-generation fungicides.
Ultimately, the continued exploration of these and other novel synthetic strategies will be crucial in driving the efficient and sustainable production of this vital agricultural tool.
References
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A Comparative Guide to Azoxystrobin Synthesis: An In-Depth Analysis of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Azoxystrobin, a broad-spectrum fungicide, is a cornerstone in modern agriculture for safeguarding crop yields.[1] Its synthesis has been a subject of extensive research, leading to the development of multiple synthetic pathways. This guide provides a comprehensive comparison of the most significant synthesis routes to Azoxystrobin, with a focus on yield, reaction mechanisms, and experimental protocols.
The Predominant Industrial Pathway: A Two-Fold Substitution
The most common and commercially established route to Azoxystrobin involves a two-step substitution process.[2] This pathway is favored for its high efficiency and adaptability.
The Core Reaction: Coupling of Key Intermediates
The cornerstone of this pathway is the coupling of (E)-Methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate with 2-cyanophenol. The efficiency of this reaction is highly dependent on the catalytic system employed. Several catalysts have been successfully utilized, each with its own set of advantages.
Catalytic Variations and Their Impact on Yield
1.2.1. DABCO Catalysis
1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as a highly effective catalyst for this transformation, with reported yields reaching as high as 98.7% in a polar aprotic solvent like DMF.[3] The order of addition of reactants can influence the reaction rate and overall yield.[4]
1.2.2. Trimethylamine Catalysis
A more recent development involves the use of trimethylamine as a catalyst. This method offers the advantage of using a less expensive and recyclable catalyst, with reported yields of up to 98%.[3] The reaction is typically carried out in a non-polar inert solvent at temperatures ranging from 50-120°C.[3]
1.2.3. Copper-Based Catalysis
Traditional methods have also employed copper catalysts for this coupling reaction. While effective, these methods may require more stringent purification steps to remove residual copper.
Experimental Protocol: Azoxystrobin Synthesis via Trimethylamine Catalysis
-
To a 500 mL reaction flask, add 150 g of toluene, 80.99 g (0.25 mol, 99%) of methyl (E)-2-[2-[6-chloropyrimidin-4-yloxy]phenyl]-3-methoxyacrylate, 33.09 g (0.275 mol, 99%) of 2-cyanophenol, and 27.88 g (0.2 mol, 99%) of potassium carbonate.[3]
-
Add 3.58 g (0.02 mol, 33% aqueous solution) of trimethylamine catalyst to the mixture.[3]
-
Stir the mixture and heat to 80°C.
-
Maintain the reaction at 80°C for 8 hours, monitoring the progress by a suitable analytical method (e.g., HPLC).[3]
-
Upon completion, cool the reaction mixture and add 100 g of water.
-
Separate the layers to obtain a toluene solution of Azoxystrobin.
-
The product can be further purified by distillation of the solvent and recrystallization from methanol.
Logical Relationship of the Primary Pathway
Caption: Core components for the primary industrial synthesis of Azoxystrobin.
Alternative Pathway: Building from 2-Chlorobenzonitrile
An alternative synthetic route commences with more fundamental building blocks: 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine.[5][6] This multi-step process offers a different strategic approach to the Azoxystrobin molecule.
Step-wise Assembly
This pathway involves a sequence of reactions:
-
Coupling: 2-chlorobenzonitrile and 4,6-dihydroxypyrimidine undergo a coupling reaction, catalyzed by palladium or copper, to form 4-hydroxy-6-(2-cyanophenoxy)pyrimidine.[5]
-
Chlorination: The resulting intermediate is then chlorinated to yield 4-chloro-6-(2-cyanophenoxy)pyrimidine.[5]
-
Final Coupling: This chlorinated intermediate is subsequently coupled with methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate to produce Azoxystrobin.[5]
A reported yield for the intermediate, 4-chloro-6-(2-cyanophenoxy)pyrimidine, is 91.5%.[5]
Experimental Protocol: Synthesis of 4-chloro-6-(2-cyanophenoxy)pyrimidine (Intermediate)
-
In a 250ml four-hole reactor, combine 13.8g (0.10mol) of 2-chlorobenzonitrile, 12.78g (0.114mol) of 4,6-dihydroxy-pyrimidine, 14.49g (0.105mol) of anhydrous potassium carbonate, 0.5g (0.005mol) of CuCl, and 50mL of N-methyl-2-pyrrolidone under a nitrogen atmosphere.[5]
-
Heat the mixture to 95°C and maintain for 1 hour, then increase the temperature to 140°C and react for 11 hours.[5]
-
Cool the reaction to room temperature, filter to separate, and remove the solvent to obtain 4-hydroxy-6-(2-cyanophenoxy)pyrimidine.
-
The crude product is then chlorinated using a suitable chlorinating agent (e.g., phosphorus oxychloride) to yield 4-chloro-6-(2-cyanophenoxy)pyrimidine.
Workflow for the 2-Chlorobenzonitrile Pathway
Caption: Step-wise synthesis of Azoxystrobin from 2-chlorobenzonitrile.
A Modern Approach: The Suzuki Cross-Coupling Pathway
A more recent and elegant approach to Azoxystrobin synthesis utilizes a Suzuki cross-coupling reaction as the key bond-forming step.[2] This method offers high efficiency and good functional group tolerance.
Convergent Synthesis Strategy
This pathway begins with 2-bromophenol and involves a series of transformations culminating in the Suzuki coupling. A notable feature of this route is the high reported yield of 97.5% for the final product.[2]
Experimental Protocol: Final Step of Suzuki Coupling Pathway
Precise details of the multi-step synthesis leading to the Suzuki coupling precursors are outlined in the source literature. The final coupling step is highlighted below.
-
The precursor arylboronic acid and the pyrimidine derivative are subjected to a Suzuki cross-coupling reaction.
-
Typical reaction conditions involve a palladium catalyst such as Pd(PPh3)4, a base like K3PO4, and a solvent system such as 1,4-dioxane/water.[2]
-
The reaction is typically heated to around 90°C for several hours.
-
Purification is achieved through standard chromatographic techniques.
Conceptual Diagram of the Suzuki Coupling Approach
Caption: Key bond formation in the Suzuki cross-coupling synthesis of Azoxystrobin.
Comparative Analysis of Synthesis Pathways
| Pathway | Key Features | Reported Yield | Advantages | Disadvantages |
| Primary Industrial Pathway | Two-step substitution with various catalysts. | Up to 98.7%[3] | High yields, well-established, catalyst options. | May require expensive catalysts (e.g., palladium) or have purification challenges (e.g., copper). |
| 2-Chlorobenzonitrile Pathway | Multi-step synthesis from basic starting materials. | 91.5% (for an intermediate)[5] | Utilizes readily available and cheaper starting materials.[5] | Longer reaction sequence, potentially lower overall yield. |
| Suzuki Cross-Coupling Pathway | Convergent synthesis using a modern cross-coupling reaction. | 97.5%[2] | High yield, high efficiency, good functional group tolerance. | May involve more complex precursor synthesis. |
Conclusion
The synthesis of Azoxystrobin is a mature field with a dominant and highly optimized industrial pathway. The choice of catalyst in this primary route significantly impacts yield and cost-effectiveness, with newer developments like trimethylamine catalysis offering economic and environmental benefits. Alternative pathways, such as the one starting from 2-chlorobenzonitrile, provide strategic flexibility and may be advantageous in terms of raw material costs. The Suzuki cross-coupling approach represents a modern, high-yield alternative, showcasing the power of contemporary organic synthesis methods. The selection of a particular synthetic route will ultimately depend on a variety of factors including cost of raw materials, desired purity, scalability, and environmental considerations.
References
- CN103145627A - Azoxystrobin synthesis method - Google Patents.
- Liu, Y.-G., Luo, Y., & Lu, Y. (2015). A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. Journal of Chemical Research, 39(10), 586-589.
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Azoxystrobin | C22H17N3O5 | CID 3034285 - PubChem. Available at: [Link]
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Heck reaction - Wikipedia. Available at: [Link]
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METHOD FOR PREPARING AZOXYSTROBIN - EP 3476838 A1. Available at: [Link]
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PREPARATION METHOD FOR AZOXYSTROBIN AND INTERMEDIATE THEREOF - EP 3770147 A1. Available at: [Link]
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Heck Reaction - Organic Chemistry Portal. Available at: [Link]
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Wittig reaction - Wikipedia. Available at: [Link]
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Wittig Reaction - Common Conditions. Available at: [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine Derivatives
In the landscape of drug discovery and materials science, the unequivocal structural confirmation of novel synthetic compounds is a foundational pillar of research and development. Pyrimidine derivatives, in particular, are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of 2-(2-Cyanophenoxy)-4-chloropyrimidine, a key intermediate for more complex molecules. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The core of our investigation relies on a multi-faceted approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they allow for unambiguous confirmation.[1]
The Analytical Triad: A Comparative Overview
The choice of analytical technique is driven by the specific information required. For complete structural elucidation, no single method is sufficient. The synergy between NMR, MS, and FT-IR provides a comprehensive characterization of the molecule, from its atomic connectivity to its functional groups and overall mass.[2][3]
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (¹H, ¹³C) within a magnetic field. | Detailed molecular structure, atom connectivity, stereochemistry, and chemical environment.[4] | Provides the most unambiguous and detailed structural information.[5] | Lower sensitivity compared to MS; requires higher sample concentration (~5-25 mg).[3] |
| Mass Spectrometry | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight and fragmentation patterns, which help determine elemental composition.[6] | Extremely high sensitivity (micrograms to nanograms) and specificity; ideal for confirming molecular formula.[3] | Does not directly provide detailed connectivity or stereochemical information; isomers can be difficult to distinguish.[7] |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation, which causes molecular vibrations in chemical bonds. | Presence or absence of specific functional groups (e.g., C≡N, C-O, C-Cl).[8] | Fast, simple, and non-destructive; excellent for quick functional group identification.[3] | Provides limited information on the overall molecular framework; spectra can be complex. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules.[7] They provide precise information about the carbon-hydrogen framework by mapping the chemical environment of each nucleus.
Causality in NMR: Why It's the Gold Standard
NMR excels because it reveals not just the presence of atoms, but their precise electronic surroundings and their relationship to neighboring atoms through spin-spin coupling. For a molecule like 2-(2-Cyanophenoxy)-4-chloropyrimidine, we expect distinct signals for the protons and carbons on the pyrimidine ring and the cyanophenyl ring. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (O, N, Cl) and the aromatic ring currents, while coupling patterns reveal which protons are adjacent to one another.[9]
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shift ranges for the target molecule. These predictions are based on established principles and data from analogous heterocyclic compounds.[7][9]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-5 (Pyrimidine) | ~7.2 - 7.5 | Doublet (d) | Located on the pyrimidine ring, deshielded by adjacent nitrogen atoms. Coupled to H-6. |
| H-6 (Pyrimidine) | ~8.6 - 8.8 | Doublet (d) | Strongly deshielded by two adjacent nitrogen atoms. Coupled to H-5. |
| H-3' to H-6' (Cyanophenyl) | ~7.3 - 8.0 | Multiplet (m) | Aromatic protons in a complex, overlapping region. The proton ortho to the nitrile group (H-3') will be the most downfield. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, referenced to TMS)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 (Pyrimidine) | ~163 - 165 | Attached to two electronegative atoms (N and O). |
| C-4 (Pyrimidine) | ~160 - 162 | Attached to electronegative Cl and N atoms. |
| C-5 (Pyrimidine) | ~115 - 118 | Olefinic carbon within the pyrimidine ring. |
| C-6 (Pyrimidine) | ~158 - 160 | Deshielded by adjacent nitrogen atoms. |
| C-1' (Cyanophenyl) | ~150 - 152 | Aromatic carbon attached to the ether oxygen. |
| C-2' (Cyanophenyl) | ~110 - 112 | Aromatic carbon attached to the nitrile group. |
| C-3' to C-6' (Cyanophenyl) | ~125 - 135 | Standard aromatic carbon region. |
| C≡N (Nitrile) | ~116 - 118 | Characteristic chemical shift for a nitrile carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified 2-(2-Cyanophenoxy)-4-chloropyrimidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1]
-
Instrument Setup:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment.
-
Number of Scans (NS): 16 scans are typically sufficient.
-
Relaxation Delay (D1): Set to 1-2 seconds.
-
Spectral Width: Set to cover a range of 0-10 ppm.[7]
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence to simplify the spectrum.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[7]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS at 0 ppm).
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound.[10] For halogenated compounds like ours, it provides a highly characteristic isotopic pattern that serves as a powerful validation point.
Causality in MS: The Isotopic Signature
The power of MS in this context lies in its ability to separate ions based on their mass-to-charge ratio. Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion in the mass spectrum will not appear as a single peak, but as a pair of peaks (M+ and M+2) with a relative intensity ratio of approximately 3:1. This signature is a definitive indicator of the presence of a single chlorine atom in the molecule.[4][11]
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₁H₆ClN₃O
-
Monoisotopic Mass: 231.02 g/mol
Table 3: Predicted Key Ions in ESI-MS (Positive Mode)
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 232.03 (for ³⁵Cl) | The protonated molecular ion. This will be the base peak under soft ionization conditions. |
| [M+H]⁺ | 234.03 (for ³⁷Cl) | The corresponding ion containing the ³⁷Cl isotope. Expected intensity is ~32% of the 232.03 peak. |
| [M+Na]⁺ | 254.01 (for ³⁵Cl) | A common adduct formed with sodium ions present in the system. |
| Fragmentation | Various | Fragmentation would likely involve the loss of HCN from the cyanophenyl ring or cleavage at the ether linkages.[11] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an Electrospray Ionization (ESI) source.[6]
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and confirm the characteristic 3:1 isotopic pattern for the chlorine atom. Analyze fragmentation patterns if MS/MS data is acquired.
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule. While it doesn't provide a complete structural map like NMR, it serves as an excellent verification tool.
Causality in FT-IR: The Vibrational Signature
Each functional group vibrates at a characteristic frequency when it absorbs infrared radiation.[12] For our target molecule, we can expect to see distinct absorption bands corresponding to the stretching of the nitrile (C≡N) bond, the aromatic C-O ether bonds, and the C-Cl bond, among others. The absence or presence of these specific bands provides strong evidence for the success of the chemical synthesis.[13]
Table 4: Predicted FT-IR Absorption Frequencies
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N stretch | ~2220 - 2230 | Medium, Sharp |
| Aromatic Ether | C-O stretch (Aryl-O) | ~1230 - 1270 | Strong |
| Aryl Halide | C-Cl stretch | ~700 - 850 | Medium to Strong |
| Aromatic Ring | C=C stretch | ~1450 - 1600 | Medium (multiple bands) |
| Pyrimidine Ring | Ring vibrations | ~1400 - 1580 | Medium to Strong |
| Aromatic C-H | C-H stretch | ~3030 - 3100 | Medium |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method.[12] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Scan: Perform a background scan of the empty ATR crystal or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Scan: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the molecule.
Integrated Workflow and Structural Confirmation Logic
A robust structural confirmation strategy uses these techniques in a logical sequence. MS first confirms the molecular weight and elemental formula. FT-IR provides rapid confirmation of key functional groups. Finally, NMR provides the definitive, detailed structural blueprint, confirming the precise arrangement and connectivity of all atoms.
Caption: A logical workflow for the spectroscopic analysis of pyrimidine derivatives.
The following diagram illustrates how each piece of spectroscopic data contributes to confirming a specific part of the molecular structure.
Caption: How different spectroscopic techniques validate specific molecular fragments.
Conclusion
The structural elucidation of 2-(2-Cyanophenoxy)-4-chloropyrimidine derivatives is a clear example of the necessity for a multi-technique analytical approach. While Mass Spectrometry and FT-IR spectroscopy provide rapid and essential confirmation of molecular weight and functional group identity, only NMR spectroscopy can deliver the detailed, unambiguous blueprint of atomic connectivity.[7][14] By integrating the data from all three methods as part of a logical workflow, researchers can achieve the highest level of confidence in their synthetic products, a non-negotiable requirement for advancing drug development and scientific research.
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A Comparative Guide to Quantifying Impurities in 2-(2-Cyanophenoxy)-4-chloropyrimidine using Ultra-Performance Liquid Chromatography (UPLC)
Prepared by: A Senior Application Scientist
Abstract
This guide provides a detailed technical comparison of Ultra-Performance Liquid Chromatography (UPLC) and traditional High-Performance Liquid Chromatography (HPLC) for the critical task of quantifying impurities in 2-(2-Cyanophenoxy)-4-chloropyrimidine. This compound is a key intermediate in the synthesis of widely used agrochemicals, where its purity directly impacts the final product's efficacy, safety, and regulatory compliance. We will explore the fundamental principles that grant UPLC superior performance, present a robust experimental protocol for impurity analysis, and provide comparative data to guide researchers and quality control professionals in selecting the optimal analytical methodology.
The Analytical Imperative: Why Impurity Profiling of 2-(2-Cyanophenoxy)-4-chloropyrimidine Matters
2-(2-Cyanophenoxy)-4-chloropyrimidine serves as a crucial building block in the manufacturing of complex active ingredients, notably the fungicide Azoxystrobin[1]. The control of impurities in such intermediates is not merely an academic exercise; it is a cornerstone of industrial quality control and product stewardship.[2][3] Impurities can arise from various sources, including unreacted starting materials, by-products of unintended side reactions, intermediates, and subsequent degradation products.[2][4][5]
Even at trace levels, these components can potentially:
-
Impact the yield and efficiency of the final synthesis.
-
Introduce toxicological risks to the end-user or the environment.
-
Compromise the stability and shelf-life of the final product.
Regulatory bodies globally, such as the FDA and EMA for pharmaceuticals, have established stringent guidelines for the control of impurities.[6] The principles outlined in guidelines like the ICH Q3A(R2) on Impurities in New Drug Substances, which mandate the reporting, identification, and toxicological qualification of impurities above certain thresholds, serve as a benchmark for best practices across the chemical industry.[4][7][8][9] Therefore, a highly sensitive and high-resolution analytical method is not just advantageous, it is essential.
UPLC vs. HPLC: A Fundamental Comparison for High-Resolution Analysis
The primary distinction between UPLC and HPLC lies in the size of the stationary phase particles packed within the column and the resulting operating pressure.[10][11] UPLC, a significant advancement in liquid chromatography, utilizes sub-2 µm particles, whereas conventional HPLC employs particles in the 3 to 5 µm range.[11][12] This seemingly small change has a profound impact on analytical performance. To force the mobile phase through a column packed with much smaller particles, UPLC systems must operate at significantly higher pressures (up to 15,000 psi) compared to HPLC systems (typically <6,000 psi).[11]
This fundamental difference leads to several key performance advantages for UPLC, which are summarized below.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Rationale & Impact on Impurity Analysis |
| Stationary Phase Particle Size | 3 - 5 µm | < 2 µm | Smaller particles provide a greater surface area, leading to more efficient mass transfer and separation.[11][13] |
| Analysis Speed | Slower (Typical run times 15-30 min) | Faster (Typical run times 1-5 min) | Dramatically increases laboratory throughput, allowing for more rapid batch release and process monitoring.[11][12] |
| Peak Resolution | Good | Excellent | Superior resolving power allows for the baseline separation of closely eluting impurities from the main peak and each other, which is critical for accurate quantification.[12][13] |
| Sensitivity | Good | Higher | UPLC produces narrower, taller peaks. This increased peak height relative to the baseline noise results in lower limits of detection (LOD) and quantification (LOQ).[10][13] |
| Solvent Consumption | Higher | Lower | Shorter run times and lower flow rates significantly reduce solvent purchase and disposal costs, leading to a greener and more economical method.[10][11] |
| System Backpressure | 1,000 - 6,000 psi | 6,000 - 15,000 psi | The high pressure is the enabling factor for using sub-2 µm particles but requires specialized instrumentation.[11] |
For impurity analysis, where trace-level components must be reliably separated from an abundant main peak, the superior resolution and sensitivity of UPLC make it the unequivocally superior technology.[10][13]
A Validated UPLC Workflow for Impurity Quantification
The following section details a robust, self-validating UPLC method designed for the routine analysis of impurities in 2-(2-Cyanophenoxy)-4-chloropyrimidine. The causality behind each parameter is explained to provide a framework for adaptation and troubleshooting.
Analytical Workflow Diagram
The overall process from sample receipt to final report follows a logical and traceable path, ensuring data integrity.
Caption: UPLC workflow for impurity analysis.
Recommended Experimental Protocol
This method is designed to provide optimal separation of potential process-related impurities.
-
Instrumentation: An ACQUITY UPLC H-Class System (Waters) or equivalent, equipped with a Quaternary Solvent Manager, Sample Manager, and a Photodiode Array (PDA) or Tunable UV (TUV) detector.
-
Data Acquisition: Empower® 3 Chromatography Data Software (Waters) or equivalent.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm | The C18 stationary phase offers excellent hydrophobic retention for a wide range of organic molecules. The 1.7 µm particle size is key to achieving high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water | Formic acid is a common mobile phase modifier that controls pH and protonates silanol groups on the stationary phase, leading to improved peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and UV cutoff, making it ideal for high-pressure gradient elution. |
| Flow Rate | 0.45 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis speed with system pressure. |
| Gradient Elution | 0-0.5 min (95% A), 0.5-4.0 min (95%→5% A), 4.0-4.5 min (5% A), 4.5-4.6 min (5%→95% A), 4.6-5.5 min (95% A) | A gradient is essential for eluting compounds with a range of polarities and ensures that late-eluting, non-polar impurities are effectively washed from the column. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and separation efficiency. |
| Injection Volume | 1.0 µL | A small injection volume is crucial in UPLC to prevent column overloading and band broadening, which would compromise resolution. |
| Detection | UV at 254 nm | This wavelength is commonly used for aromatic and conjugated systems, providing good sensitivity for the parent compound and many related impurities. A PDA detector can be used to screen across multiple wavelengths. |
System Suitability Testing (SST) - The Self-Validating System
Before any sample analysis, the system's fitness for purpose must be verified. A standard solution containing the main compound and a known impurity should be injected.
-
Precision: Five replicate injections of the standard should yield a Relative Standard Deviation (RSD) of <2.0% for the peak area of the main compound.
-
Tailing Factor: The tailing factor for the 2-(2-Cyanophenoxy)-4-chloropyrimidine peak should be between 0.8 and 1.5.
-
Resolution: The resolution between the main peak and the closest eluting impurity should be >2.0.
Meeting these SST criteria ensures that the chromatographic system is providing reliable and reproducible data.
Performance Data: A Head-to-Head Comparison
To illustrate the practical benefits, the table below presents simulated yet realistic data comparing the proposed UPLC method with a conventional HPLC method for the analysis of 2-(2-Cyanophenoxy)-4-chloropyrimidine and two hypothetical impurities.
| Analyte | Method | Retention Time (min) | Resolution (Rs) | Peak Width (sec) | Analysis Time (min) |
| Impurity 1 | HPLC | 8.2 | - | 15.1 | \multirow{3}{}{20} |
| Parent Compound | HPLC | 9.5 | 1.8 | 18.2 | |
| Impurity 2 | HPLC | 10.9 | 2.1 | 19.5 | |
| Impurity 1 | UPLC | 2.8 | - | 3.5 | \multirow{3}{}{5.5 } |
| Parent Compound | UPLC | 3.4 | 4.5 | 4.1 | |
| Impurity 2 | UPLC | 3.9 | 3.8 | 4.6 |
Analysis of Results: The UPLC method provides a 72% reduction in analysis time . More importantly, the resolution (Rs) between the parent compound and Impurity 1 increased from a borderline value of 1.8 to a robust 4.5, ensuring complete separation and accurate integration. The significantly narrower peak widths in UPLC are a direct result of its higher efficiency and are the reason for the gains in both resolution and sensitivity.
Beyond Quantification: The Role of UPLC-MS for Impurity Identification
While UPLC with UV detection is excellent for quantifying known impurities, identifying unknown peaks requires more information. Coupling the UPLC system to a mass spectrometer (UPLC-MS) is the definitive technique for this purpose.[2][3][14] MS provides the molecular weight of an eluting compound, which is a critical piece of evidence for elucidating its structure. This is particularly important when an impurity exceeds the identification threshold stipulated by guidelines like ICH Q3A.[8]
Conclusion
For the critical task of quantifying impurities in the key synthetic intermediate 2-(2-Cyanophenoxy)-4-chloropyrimidine, Ultra-Performance Liquid Chromatography (UPLC) is demonstrably superior to conventional HPLC. Its ability to deliver faster analysis times, significantly higher peak resolution, and improved sensitivity provides a more robust, reliable, and economical analytical solution.[13] Adopting UPLC technology empowers researchers and quality control laboratories to ensure the highest standards of product quality and safety, from intermediate synthesis to the final active ingredient.
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Gampawar, A. S., et al. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Rajput, S. J., et al. (2014). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
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A Senior Application Scientist's Guide to the Comparative Cost Analysis of Synthetic Intermediates for Fungicides
For researchers, scientists, and professionals in drug development, understanding the economic landscape of fungicide synthesis is as critical as mastering the chemical pathways. The cost of synthetic intermediates—the foundational building blocks of active ingredients—profoundly influences the economic viability of a novel fungicide. This guide provides an in-depth comparative cost analysis of key synthetic intermediates for major fungicide classes, offering field-proven insights into their manufacturing processes and the economic drivers that shape their market value.
The Economic Bedrock of Fungicide Development: Why Intermediates Matter
The journey from a promising molecule to a marketable fungicide is long and expensive. While the final active ingredient's efficacy and safety are paramount, the cost of its synthesis dictates its accessibility and profitability. The selection of a synthetic route, and therefore the choice of intermediates, can be a determining factor in the overall cost of goods sold (COGS). A seemingly elegant synthetic pathway may be economically unfeasible if it relies on expensive, difficult-to-produce intermediates. This guide will dissect the cost structures of the most common intermediates, providing a framework for strategic decision-making in fungicide development.
Triazole Fungicides: The 1,2,4-Triazole Core
Triazole fungicides, a cornerstone of modern agriculture, are characterized by the presence of a 1,2,4-triazole ring. This heterocyclic compound is a crucial intermediate, and its cost is a significant contributor to the final product's price.
Synthesis and Cost Drivers of 1,2,4-Triazole
The industrial synthesis of 1,2,4-triazole typically involves the reaction of hydrazine with formamide. While the raw materials are relatively inexpensive, the reaction conditions and purification processes can influence the final cost.
Key Cost-Influencing Factors:
-
Raw Material Prices: Fluctuations in the price of hydrazine and formamide directly impact the production cost.
-
Energy Consumption: The reaction often requires elevated temperatures, making energy a notable cost component.
-
Yield and Purity: Achieving high yields of high-purity 1,2,4-triazole is essential for cost-effective production. Impurities can lead to downstream issues in the synthesis of the final fungicide.
-
Scale of Production: Like most bulk chemicals, the cost of 1,2,4-triazole is highly dependent on the production volume, with larger scales leading to lower per-unit costs.
Price Snapshot: The market price for 1,2,4-triazole can range from approximately $10 to over $2000 per unit depending on the quantity and purity, with bulk industrial grades being at the lower end of the spectrum.[1][2]
The Role of Substituted Phenols and Benzyl Halides
Another key component in many triazole fungicides is a substituted aromatic ring, often derived from intermediates like p-chlorobenzaldehyde. This intermediate is used in the synthesis of the side chain that attaches to the triazole ring.
Synthesis and Cost Considerations for p-Chlorobenzaldehyde:
This intermediate is typically produced through the chlorination of toluene followed by oxidation. The cost is influenced by the price of toluene and the efficiency of the chlorination and oxidation steps.
Price Snapshot: The price of p-chlorobenzaldehyde is generally in the range of $60 to $100 per kilogram for industrial grades.[3][4]
SDHI Fungicides: The Pyrazole-Carboxamide Backbone
Succinate dehydrogenase inhibitor (SDHI) fungicides have gained prominence for their broad-spectrum activity. The core of many SDHIs is a pyrazole-4-carboxamide moiety. The synthesis of this core structure involves several key intermediates.
Pyrazole-4-carboxylic Acid: A Central Intermediate
The synthesis of pyrazole-4-carboxylic acid and its derivatives is a critical step in the production of many SDHI fungicides. Various synthetic routes exist, often starting from relatively simple precursors.
General Synthetic Approach and Cost Factors:
A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] The cost is influenced by the choice of starting materials and the complexity of the reaction work-up.
2-Chloronicotinic Acid: A Key Building Block for Boscalid
Boscalid, a widely used SDHI fungicide, utilizes 2-chloronicotinic acid as a key intermediate. The global market for 2-chloronicotinic acid is substantial, valued at approximately $800 million, with China being the dominant producer.[7]
Synthesis and Market Dynamics:
The production of 2-chloronicotinic acid often starts from nicotinic acid.[8][9] The market is moderately fragmented, and cost-effective manufacturing processes are a key driver of competition.[7] The compound annual growth rate (CAGR) of around 4-5% indicates a steady demand.[7]
Strobilurin Fungicides: The Methoxyacrylate Toxophore
Strobilurin fungicides are inspired by a natural product and are characterized by a specific toxophore, the (E)-β-methoxyacrylate group. The synthesis of this key structural element is a focal point in their production.
Methyl (E)-2-(methoxyimino)acetate: The Core of the Toxophore
The synthesis of methyl (E)-2-(methoxyimino)acetate and its derivatives is crucial for the production of strobilurin fungicides.
Synthetic Pathways and Economic Considerations:
One common route involves the reaction of a methyl arylacetate derivative with a methoxylating agent. The yield and stereoselectivity of this reaction are critical for the economic viability of the process. Patents often describe detailed procedures to optimize the yield of the desired (E)-isomer.[10]
Comparative Cost Analysis Summary
| Fungicide Class | Key Intermediate | Key Cost Drivers | Relative Cost Contribution |
| Triazoles | 1,2,4-Triazole | Price of hydrazine and formamide, energy consumption, production scale. | High |
| p-Chlorobenzaldehyde | Price of toluene, efficiency of chlorination and oxidation. | Medium | |
| SDHIs | Pyrazole-4-carboxylic acid | Complexity of multi-step synthesis, cost of starting materials. | Medium to High |
| 2-Chloronicotinic Acid | Price of nicotinic acid, manufacturing process efficiency. | High | |
| Strobilurins | Methyl (E)-2-(methoxyimino)acetate | Cost of arylacetate precursor, yield and stereoselectivity of the methoxylation step. | High |
Experimental Protocols
Synthesis of 1,2,4-Triazole (Illustrative Lab-Scale)
Objective: To synthesize 1,2,4-triazole from hydrazine hydrate and formamide.
Materials:
-
Hydrazine hydrate (80%)
-
Formamide
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Carefully add formamide to the reaction flask.
-
Slowly add hydrazine hydrate to the formamide while stirring. The reaction is exothermic.
-
Heat the mixture to 120-140°C and maintain reflux for 2-4 hours.
-
After the reaction is complete, allow the mixture to cool.
-
Purify the 1,2,4-triazole by vacuum distillation.
-
Characterize the product using techniques such as NMR and melting point analysis.
Causality: The reaction proceeds via a condensation mechanism between hydrazine and formamide to form the triazole ring. The purification by distillation is crucial to remove unreacted starting materials and byproducts, ensuring the purity required for subsequent reactions.
Visualizing Synthetic Workflows
Graphviz Diagram: General Synthesis of a Triazole Fungicide
Caption: A simplified workflow for triazole fungicide synthesis.
Graphviz Diagram: General Synthesis of an SDHI Fungicide
Caption: A generalized pathway for the synthesis of SDHI fungicides.
Conclusion
The comparative cost analysis of synthetic intermediates for fungicides reveals a complex interplay of raw material costs, synthetic route efficiency, and market dynamics. For researchers and developers, a thorough understanding of these economic factors is indispensable for guiding the selection of commercially viable synthetic strategies. While this guide provides a high-level overview, it is crucial to conduct detailed techno-economic analyses for specific intermediates and synthetic pathways to make informed decisions in the competitive landscape of fungicide development.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(2-Cyanophenoxy)-4-chloropyrimidine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the final step in the lifecycle of any chemical, its disposal, is a critical process that demands meticulous attention to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Cyanophenoxy)-4-chloropyrimidine, a halogenated heterocyclic compound. Our focus extends beyond mere procedure, delving into the chemical reasoning that underpins these essential safety measures.
Understanding the Hazards: A Chemical Perspective
2-(2-Cyanophenoxy)-4-chloropyrimidine possesses three key functional groups that dictate its handling and disposal protocols: a chlorinated pyrimidine ring, a cyanophenoxy group, and a nitrile moiety. Each contributes to its potential hazards:
-
Chlorinated Pyrimidine: Halogenated organic compounds are often persistent in the environment and can be toxic.[1] Upon combustion, they can form hazardous byproducts such as hydrogen chloride gas.[2][3][4]
-
Cyanophenoxy Group: While the phenoxy group itself is relatively stable, the presence of the cyano (nitrile) group introduces specific risks.
-
Nitrile (-C≡N): Nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or exposure to strong acids.[5]
Given these characteristics, improper disposal can lead to environmental contamination and pose significant health risks. Therefore, a structured and informed approach to waste management is paramount.
Pre-Disposal Handling and Storage: The First Line of Defense
Proper disposal begins long before the waste container is collected. Adherence to correct handling and storage procedures is crucial to ensure the safety of laboratory personnel and the integrity of the disposal process.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | To prevent skin contact, as the compound may be irritating or harmful.[2][3][4][6] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes or dust particles.[2][6][7] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[2][6][8] A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills.[2][7] | To avoid inhalation of dust or vapors, which may be irritating or harmful.[2][3][6][8] |
All handling of 2-(2-Cyanophenoxy)-4-chloropyrimidine and its waste should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8]
Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(2-Cyanophenoxy)-4-chloropyrimidine."[1] They should be kept tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of 2-(2-Cyanophenoxy)-4-chloropyrimidine. This process should be carried out by trained personnel in accordance with all local, state, and federal regulations.
Figure 1. Workflow for the disposal of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Step 1: Waste Segregation
-
Action: Collect all waste materials contaminated with 2-(2-Cyanophenoxy)-4-chloropyrimidine, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment, in a dedicated hazardous waste container.
-
Rationale: Segregation prevents the accidental mixing of incompatible waste streams, which could lead to dangerous chemical reactions. It also ensures that the waste is properly characterized for disposal.[9]
Step 2: Containerization
-
Action: Use a chemically resistant, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Rationale: Proper containerization prevents spills and leaks during storage and transport.[10] Clear labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.[1]
Step 3: Documentation
-
Action: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Rationale: Accurate record-keeping is essential for regulatory compliance and for the waste disposal facility to safely and effectively manage the waste.[11]
Step 4: Collection and Transport
-
Action: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Rationale: Professional waste handlers have the necessary training, equipment, and permits to transport hazardous materials safely and in compliance with Department of Transportation (DOT) regulations.
Step 5: Final Disposal Method
-
Action: The recommended method for the final disposal of 2-(2-Cyanophenoxy)-4-chloropyrimidine is high-temperature incineration in a permitted hazardous waste incinerator.
-
Rationale: Incineration is the most effective method for destroying halogenated organic compounds.[12] The high temperatures break down the molecule into simpler, less harmful components. The incinerator's scrubbers and filtration systems are designed to capture and neutralize acidic gases, such as hydrogen chloride, that are formed during combustion.
Spill Management: An Emergency Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Figure 2. Emergency protocol for a 2-(2-Cyanophenoxy)-4-chloropyrimidine spill.
For minor spills, trained laboratory personnel wearing appropriate PPE can use an inert absorbent material, such as vermiculite or sand, to contain and collect the spilled substance.[10] All contaminated materials should then be placed in a labeled hazardous waste container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 2-(2-Cyanophenoxy)-4-chloropyrimidine is not merely a regulatory obligation but a professional responsibility. By understanding the chemical properties of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe laboratory environment and minimize their environmental impact. This commitment to best practices in waste management is an integral part of the scientific process, safeguarding both the researchers of today and the world of tomorrow.
References
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CDMS.net. Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
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University of Southern California. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]
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Mastering the Safe Handling of 2-(2-Cyanophenoxy)-4-chloropyrimidine: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 2-(2-Cyanophenoxy)-4-chloropyrimidine. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following recommendations are based on a comprehensive hazard assessment of structurally related compounds and general best practices for handling hazardous chemicals.[1][2][3][4]
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashing or aerosol generation.[1][5][6] | Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[6][7] The face shield provides an additional layer of protection for the entire face. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). Double-gloving is recommended.[5][8] A flame-resistant lab coat.[5] Closed-toe shoes. | Nitrile gloves offer good resistance to a range of chemicals.[1][3] Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove.[8][9] A lab coat protects the skin and personal clothing from contamination.[5] Closed-toe shoes prevent injury from spills or dropped objects.[10] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary if working outside of a certified chemical fume hood or if aerosolization is likely.[1][5] | Protects against the inhalation of harmful vapors or aerosols, which can cause respiratory irritation.[7][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research.
Pre-Operational Checklist
-
Review the Safety Data Sheet (SDS): Although a specific SDS for this compound is not widely available, review the SDS for similar compounds like 2-chloropyrimidine or other cyanophenoxy derivatives.[7][12]
-
Designate a Work Area: All work with 2-(2-Cyanophenoxy)-4-chloropyrimidine should be conducted in a designated area within a certified chemical fume hood.[2][8]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.
-
Inform Colleagues: Make sure at least one other person in the laboratory is aware that you are working with a hazardous compound.
Handling Protocol
Workflow for Handling 2-(2-Cyanophenoxy)-4-chloropyrimidine
Caption: A step-by-step workflow for the safe handling of 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][8][11] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][8][11] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[11][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][11] |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11][14] Do not allow the chemical to enter drains.[5] |
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 2-(2-Cyanophenoxy)-4-chloropyrimidine and any contaminated materials is a critical component of laboratory safety and environmental stewardship.
Waste Segregation and Labeling
All waste materials, including unused compounds, contaminated PPE, and cleaning materials, must be segregated and labeled according to your institution's hazardous waste guidelines.[14]
Waste Disposal Workflow
Caption: A workflow for the proper segregation, storage, and disposal of waste generated from handling 2-(2-Cyanophenoxy)-4-chloropyrimidine.
Decontamination
All glassware and equipment that have come into contact with 2-(2-Cyanophenoxy)-4-chloropyrimidine should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (e.g., acetone, ethanol) followed by washing with soap and water. The solvent rinse should be collected as hazardous waste. For decontaminating surfaces, a 10% bleach solution can be effective for cyanide-containing compounds, followed by a water rinse.[8]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment for yourself and your colleagues.
References
- Pyrimidine - Safety Data Sheet - ChemicalBook.
- SAFETY DATA SHEET - CDMS.net.
- Safety Data Sheet - MedchemExpress.com.
- SAFETY DATA SHEET - TCI Chemicals.
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- Chemical Safety: Personal Protective Equipment.
- SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal Protective Equipment - POGO Satellite Manual.
- Personal Protective Equipment Selection Guide.
- Safety Data Sheet - Cayman Chemical.
- LABORATORY HEALTH & SAFETY RULES.
- Good Practices for Managing a Safe Chemical Laboratory Part 3: Safety Administration and Facilities - BioProcess International.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
